Product packaging for Decoglurant(Cat. No.:CAS No. 911115-16-7)

Decoglurant

Cat. No.: B607041
CAS No.: 911115-16-7
M. Wt: 447.3 g/mol
InChI Key: DMJHZVARRXJSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decoglurant has been used in trials studying the treatment of Major Depressive Disorder.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H11F6N5 B607041 Decoglurant CAS No. 911115-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHZVARRXJSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031872
Record name Decoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911115-16-7
Record name 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911115-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decoglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decoglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECOGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Decoglurant: A Technical Guide on its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoglurant (RO4995819) is a selective, non-competitive, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1][2][3] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their inhibition has been investigated as a potential therapeutic strategy for major depressive disorder (MDD).[2][4] this compound progressed to Phase II clinical trials for the adjunctive treatment of MDD but was ultimately discontinued due to a lack of efficacy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in the central nervous system (CNS), detailing its interaction with mGluR2/3, the subsequent effects on intracellular signaling, and relevant preclinical and clinical findings.

Introduction to this compound and its Target: mGluR2/3

Glutamate is the primary excitatory neurotransmitter in the CNS, and its signaling is tightly regulated to maintain neuronal homeostasis. Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate glutamatergic and other neurotransmitter systems. The mGluR family is divided into three groups based on sequence homology, pharmacology, and signal transduction pathways.

This compound targets Group II mGluRs, which includes mGluR2 and mGluR3. These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. They are also found postsynaptically and on glial cells. By acting as a negative allosteric modulator, this compound does not compete with the endogenous ligand glutamate at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, reducing the receptor's response to glutamate. This mode of action offers potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR2/3

This compound's primary mechanism of action is the negative allosteric modulation of both mGluR2 and mGluR3. This means that this compound binds to a topographically distinct site from the glutamate binding site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

Binding Characteristics

While a primary publication detailing the specific binding affinity (Ki) of this compound for human mGluR2 and mGluR3 is not publicly available, data for the structurally related and co-mentioned mGluR2/3 NAM, RO4491533, can provide some insight. It is important to note that these values are for a related compound and may not be identical to those of this compound.

Table 1: Binding Affinity of a Structurally Related mGluR2/3 NAM (RO4491533)

ReceptorRadioligandAssay TypeKi (nM)Source
Human mGluR2[3H]-LY341495Competition Binding130[F. Hoffmann-La Roche, 2010]
Human mGluR3[3H]-LY341495Competition Binding160[F. Hoffmann-La Roche, 2010]

Note: Data presented is for RO4491533, a compound structurally related to this compound. Specific Ki values for this compound (RO4995819) are not available in the cited literature.

Functional Modulation

This compound inhibits the functional response of mGluR2 and mGluR3 to glutamate. This is typically measured in vitro using functional assays such as GTPγS binding or second messenger assays (e.g., cAMP accumulation). As a NAM, this compound decreases the maximal efficacy of glutamate without significantly shifting its EC50 value.

Table 2: In Vitro Functional Activity of a Structurally Related mGluR2/3 NAM (RO4491533)

ReceptorAssay TypeAgonistIC50 (nM)Source
Human mGluR2GTPγS BindingGlutamate180[F. Hoffmann-La Roche, 2010]
Human mGluR3GTPγS BindingGlutamate230[F. Hoffmann-La Roche, 2010]

Note: Data presented is for RO4491533, a compound structurally related to this compound. Specific IC50 values for this compound (RO4995819) are not available in the cited literature.

Signaling Pathways Modulated by this compound

mGluR2 and mGluR3 are coupled to the Gi/o family of G-proteins. Activation of these receptors by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By negatively modulating mGluR2/3, this compound attenuates this inhibitory signal, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

mGluR2_3_Signaling_Pathway This compound's Impact on the mGluR2/3 Signaling Pathway cluster_decoglurant_effect Effect of this compound Glutamate Glutamate mGluR2_3 mGluR2/3 Receptor Glutamate->mGluR2_3 Binds to orthosteric site This compound This compound (NAM) This compound->mGluR2_3 Binds to allosteric site Gi_o Gi/o Protein mGluR2_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets Decoglurant_effect This compound binding prevents Gi/o activation by glutamate-bound receptor

Caption: this compound's inhibitory effect on the mGluR2/3 signaling cascade.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing mGluR NAMs, the following protocols can be inferred.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human mGluR2 or mGluR3.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-LY341495) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay (Functional)

This functional assay measures the activation of G-proteins by the receptor in the presence of an agonist and the inhibitory effect of a NAM.

Protocol Outline:

  • Membrane Preparation: As described for the binding assay.

  • Assay Buffer: A buffer containing GDP is used to facilitate the exchange of [35S]GTPγS.

  • Incubation: Membranes are incubated with a fixed concentration of glutamate (agonist), varying concentrations of this compound, and [35S]GTPγS.

  • Separation: Bound and free [35S]GTPγS are separated by filtration.

  • Detection: Radioactivity is quantified by scintillation counting.

  • Data Analysis: The concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding by this compound is used to determine its IC50 value.

Preclinical and Clinical Development Workflow

The development of a CNS drug like this compound follows a structured workflow from initial discovery to clinical trials.

Drug_Development_Workflow Preclinical to Clinical Development Workflow for a CNS NAM cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (mGluR2/3) HTS High-Throughput Screening (HTS) Target_ID->HTS Lead_Gen Lead Generation & Optimization HTS->Lead_Gen In_Vitro In Vitro Pharmacology Lead_Gen->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology & Safety Pharmacology In_Vivo_Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I Clinical Trials (Safety) IND->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Discontinuation Discontinuation Phase_II->Discontinuation Lack of Efficacy

Caption: A generalized workflow for the development of a CNS NAM like this compound.

Pharmacokinetics and CNS Penetration

For a CNS-acting drug, the ability to cross the blood-brain barrier (BBB) is critical. Preclinical studies in animal models are essential to determine the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its brain penetration.

Table 3: Preclinical Pharmacokinetic Properties of a Structurally Related mGluR2/3 NAM (RO4491533)

SpeciesRouteBioavailability (%)Brain/Plasma RatioSource
RatOral300.8 (CSF/Plasma)[Campo et al., 2011]

Note: Data presented is for RO4491533, a compound structurally related to this compound. Specific pharmacokinetic data for this compound (RO4995819) is not detailed in the publicly available literature, though high brain penetrance was observed in preclinical studies.

Clinical Development and Discontinuation

This compound was advanced into clinical development for the adjunctive treatment of major depressive disorder.

  • Phase I: Safety and tolerability were assessed in healthy volunteers.

  • Phase II: A randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound as an adjunctive therapy in patients with MDD who had an inadequate response to standard antidepressants. The study did not meet its primary endpoint, showing no significant difference between this compound and placebo in reducing depression scores.

The lack of efficacy in this Phase II trial led to the discontinuation of this compound's development for MDD.

Conclusion

This compound is a negative allosteric modulator of mGluR2/3 receptors that reduces their inhibitory effect on presynaptic glutamate release and downstream signaling pathways. While preclinical studies with related compounds suggested potential antidepressant effects, these findings did not translate into clinical efficacy in a Phase II trial for major depressive disorder. The development of this compound highlights the challenges in translating preclinical findings in the complex field of neuropsychiatric drug discovery. This technical guide provides a summary of the available information on the mechanism of action of this compound, intended to be a valuable resource for researchers in the field of glutamate neurotransmission and drug development.

References

Decoglurant (RO4995819): An In-Depth Technical Guide on a CNS-Penetrant mGluR2/3 Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decoglurant (also known as RO4995819 and RG1578) is a negative allosteric modulator (NAM) targeting the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1] Developed by Hoffmann-La Roche, it was investigated as an adjunctive therapy for major depressive disorder (MDD).[2][3] Preclinical evidence suggested that antagonism of mGluR2/3 could offer a novel and rapid-acting antidepressant mechanism. However, this compound's clinical development was discontinued following a Phase II clinical trial (NCT01457677) that failed to demonstrate significant antidepressant efficacy compared to placebo.[2][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies relevant to its evaluation. While specific quantitative data for this compound on binding affinities and functional potency are not publicly available, data from a closely related tool compound, RO4491533, are included to provide context.

Mechanism of Action

This compound functions as a non-competitive antagonist of mGluR2 and mGluR3. These receptors are Class C G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. Presynaptically located mGluR2/3 act as autoreceptors to inhibit the release of glutamate. By negatively modulating these receptors, this compound is hypothesized to increase synaptic glutamate levels, leading to enhanced activation of downstream glutamate receptors and potentially eliciting rapid antidepressant effects.

Signaling Pathways

Activation of mGluR2/3 receptors initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can modulate the activity of various ion channels and other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This compound, as a NAM, prevents these downstream effects upon glutamate binding.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_release Glutamate Release mGluR2_3 mGluR2/3 Glutamate_release->mGluR2_3 Activates Gi_o Gαi/o mGluR2_3->Gi_o Activates AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition Inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Glutamate_release Reduces This compound This compound This compound->mGluR2_3 Inhibits Postsynaptic_receptors Postsynaptic Glutamate Receptors (e.g., AMPA, NMDA) Neuronal_excitation Neuronal Excitation Postsynaptic_receptors->Neuronal_excitation Leads to

Figure 1: mGluR2/3 Signaling Pathway and this compound's Mechanism of Action.

Preclinical Data

While specific preclinical data for this compound (RO4995819) is scarce in publicly available literature, studies on the closely related mGluR2/3 NAM, RO4491533, provide insights into the expected pharmacological profile.

In Vitro Pharmacology

Quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound for mGluR2 and mGluR3 are not available in the public domain. For the related compound RO4491533, it was found to be equipotent at both mGluR2 and mGluR3.

Table 1: In Vitro Pharmacology of RO4491533 (a related mGluR2/3 NAM)

Parameter Receptor Value Assay
Functional Potency (IC50) mGluR2 Not specified, but equipotent to mGluR3 Ca2+ mobilization, [35S]GTPγS binding

| Functional Potency (IC50) | mGluR3 | Not specified, but equipotent to mGluR2 | Ca2+ mobilization, [35S]GTPγS binding |

Preclinical Pharmacokinetics

RO4491533 demonstrated acceptable pharmacokinetic properties in preclinical species, including oral bioavailability and brain penetration.

Table 2: Preclinical Pharmacokinetic Parameters of RO4491533

Species Parameter Value
Rat/Mouse Oral Bioavailability (F) 30%

| Rat/Mouse | Brain Penetration (CSF conc/total plasma conc ratio) | 0.8 |

Preclinical Efficacy in Animal Models

RO4491533 demonstrated antidepressant-like effects in rodent models of depression.

Table 3: Preclinical Efficacy of RO4491533 in Animal Models of Depression

Model Species Effect
Forced Swim Test C57Bl6/J Mice Dose-dependent reduction in immobility time

| Tail Suspension Test | Helpless (H) Mice | Active |

Clinical Data

This compound progressed to Phase II clinical trials for the adjunctive treatment of MDD.

Phase I Clinical Trials

This compound underwent several Phase I studies to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers (NCT01409369, NCT01367756). While the detailed results of these trials have not been published, the progression to Phase II suggests an acceptable safety and tolerability profile at the doses studied.

Phase II Clinical Trial (NCT01457677)

A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of this compound as an adjunctive treatment in patients with MDD who had an inadequate response to ongoing antidepressant therapy.

Table 4: Overview of the Phase II Clinical Trial Design (NCT01457677)

Parameter Description
Objective To assess the antidepressant and procognitive effects of this compound.
Patient Population Adults with partially refractory MDD (inadequate response to SSRIs/SNRIs).
Treatments This compound 5 mg, 15 mg, or 30 mg daily, or placebo, as adjunct to ongoing antidepressant.
Primary Outcome Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to end of 6 weeks of treatment.
Key Findings No significant difference between any this compound dose and placebo in reducing MADRS total score. No significant effects on cognitive measures.

| Safety | this compound was generally well tolerated with few serious adverse events reported. |

Table 5: Summary of Primary Efficacy Results from the Phase II Trial

Treatment Group Change from Baseline in MADRS Total Score p-value vs. Placebo
Placebo Not specified -
This compound 5 mg Not significantly different from placebo Not significant
This compound 15 mg Not significantly different from placebo Not significant

| this compound 30 mg | Not significantly different from placebo | Not significant |

Experimental Protocols

Detailed protocols for the specific experiments conducted on this compound are not publicly available. However, based on standard methodologies for evaluating mGluR2/3 NAMs, the following sections outline the likely experimental approaches.

In Vitro Assays

This assay would measure the affinity of this compound for mGluR2 and mGluR3 by assessing its ability to displace a radiolabeled ligand that binds to the allosteric site.

start Start prepare_membranes Prepare cell membranes expressing mGluR2 or mGluR3 start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.

A functional assay, such as a GTPγS binding assay or a calcium mobilization assay, would be used to determine the potency of this compound in inhibiting the glutamate-induced activation of mGluR2/3.

start Start prepare_cells Prepare cells expressing mGluR2 or mGluR3 start->prepare_cells preincubate Pre-incubate cells with varying concentrations of this compound prepare_cells->preincubate stimulate Stimulate cells with a fixed concentration of glutamate preincubate->stimulate measure Measure downstream signal (e.g., [35S]GTPγS binding, intracellular calcium) stimulate->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

Figure 3: Workflow for a Functional Assay.
In Vivo Assays

This is a common behavioral test used to screen for antidepressant-like activity in rodents. The test measures the time a rodent spends immobile when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

Similar to the forced swim test, the tail suspension test assesses antidepressant-like activity by measuring the immobility of a mouse when suspended by its tail.

Conclusion

This compound is a CNS-penetrant mGluR2/3 negative allosteric modulator that was developed for the treatment of major depressive disorder. Despite a strong preclinical rationale for the therapeutic potential of mGluR2/3 antagonism, this compound failed to demonstrate efficacy in a Phase II clinical trial. While the compound was found to be generally well-tolerated, the lack of a significant antidepressant effect led to the discontinuation of its clinical development. The discrepancy between preclinical promise and clinical failure highlights the challenges in translating findings from animal models of depression to human clinical populations. Further research with other mGluR2/3 modulators is ongoing to determine the therapeutic viability of this target.

References

Decoglurant (RG1578): A Technical Guide to its Chemical Properties and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (RG1578, RO4995819) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2] As a member of the pyrazolo[1,5-a]pyrimidine class of compounds, it was investigated by Roche for the adjunctive treatment of major depressive disorder.[1][2] While it showed promise in preclinical studies, this compound did not demonstrate significant antidepressant effects in Phase II clinical trials and its development was subsequently discontinued.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies related to this compound.

Chemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-({7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}ethynyl)-2-pyridinamine. Its chemical structure and key identifiers are summarized in the tables below.

Identifier Value
IUPAC Name5-({7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}ethynyl)-2-pyridinamine
SynonymsRG1578, RO4995819
CAS Number911115-16-7
Molecular FormulaC21H11F6N5
Molar Mass447.344 g·mol−1
Canonical SMILESC1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F
InChI KeyDMJHZVARRXJSEG-UHFFFAOYSA-N

Synthesis

A detailed, step-by-step synthesis protocol for this compound is outlined in patent literature. The general synthetic strategy involves the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by subsequent functionalization.

Experimental Workflow: Synthesis of this compound

G cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Purification & Characterization start Starting Materials step1 Condensation Reaction start->step1 step2 Cyclization step1->step2 scaffold Pyrazolo[1,5-a]pyrimidine Core step2->scaffold step3 Introduction of Trifluoromethyl Groups scaffold->step3 step4 Sonogashira Coupling step3->step4 This compound This compound (RG1578) step4->this compound purification Chromatography This compound->purification characterization NMR, MS, HPLC purification->characterization

Caption: General workflow for the synthesis of this compound.

Pharmacological Profile

This compound acts as a negative allosteric modulator of mGluR2 and mGluR3, meaning it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. This modulation of the glutamatergic system was the basis for its investigation as a potential antidepressant.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been characterized in various assays. A summary of its potency is provided below.

Assay Receptor Value
Binding Affinity (Ki)Human mGluR2/31.5 nM
Functional Assay (IC50)Human mGluR2/31-3 nM
Mechanism of Action and Signaling Pathway

Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound attenuates this signaling cascade.

G cluster_0 Cell Membrane mGluR mGluR2/3 G_protein Gαi/oβγ mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Glutamate Glutamate Glutamate->mGluR Activates This compound This compound This compound->mGluR Inhibits (Allosterically) ATP ATP PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: this compound's impact on the mGluR2/3 signaling pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a general guideline for determining the binding affinity of a test compound like this compound to mGluR2/3 receptors. Specific parameters may require optimization.

1. Membrane Preparation:

  • Culture cells expressing the target human mGluR2 or mGluR3 receptor.

  • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495), and varying concentrations of the unlabeled test compound (this compound).

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assay: GTPγS Binding (General Protocol)

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

1. Assay Setup:

  • In a 96-well plate, combine the cell membrane preparation expressing mGluR2 or mGluR3, the test compound (this compound) at various concentrations, and a sub-maximal concentration of glutamate.

  • Add GDP to the assay buffer.

2. Incubation and Reaction:

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

4. Data Analysis:

  • As a NAM, this compound is expected to decrease the glutamate-stimulated [35S]GTPγS binding.

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Conclusion

This compound (RG1578) is a well-characterized negative allosteric modulator of mGluR2 and mGluR3 receptors. While its clinical development for depression was halted, it remains a valuable tool compound for researchers investigating the role of the glutamatergic system in various physiological and pathological processes. The information provided in this technical guide offers a detailed overview of its chemical and pharmacological properties to support further scientific inquiry.

References

The Function of Decoglurant in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoglurant (RG1578, RO4995819) is a selective, non-competitive negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3][4] These receptors are implicated in the modulation of glutamatergic neurotransmission, a key pathway of interest for the development of novel therapeutics for central nervous system (CNS) disorders.[1] Developed by F. Hoffmann-La Roche, this compound was investigated as an adjunctive treatment for major depressive disorder (MDD). Preclinical studies in rodent models suggested potential antidepressant-like effects. However, the compound's development was discontinued after a Phase II clinical trial did not demonstrate significant efficacy compared to placebo in patients with partially refractory MDD. This guide provides an in-depth overview of the mechanism of action of this compound, summarizes the available clinical trial data, details relevant preclinical experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action: Targeting the Glutamatergic System

This compound functions as a negative allosteric modulator of mGluR2 and mGluR3. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding induces a conformational change that reduces the receptor's affinity for and/or efficacy of the endogenous ligand, glutamate.

The mGluR2 and mGluR3 are G-protein coupled receptors (GPCRs) belonging to Group II of the mGluR family. They are primarily coupled to the Gαi/o signaling pathway. These receptors are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. By negatively modulating these receptors, this compound is hypothesized to disinhibit presynaptic glutamate release, thereby transiently increasing synaptic glutamate levels. This mechanism is thought to contribute to its potential antidepressant effects, drawing parallels to the rapid-acting antidepressant effects of ketamine, which also involves the glutamatergic system.

In Vitro Pharmacology

Specific binding affinity values (Ki or IC50) for this compound at mGluR2 and mGluR3 are not publicly available in the reviewed literature. Commercial suppliers characterize it as a potent and selective NAM for these receptors.

Signaling Pathways

The primary signaling pathway modulated by this compound involves the Gαi/o-protein coupled inhibition of adenylyl cyclase. As a NAM, this compound attenuates the glutamate-induced activation of this pathway.

mGluR2_3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds Gi_o Gαi/o mGluR2_3->Gi_o Activates This compound This compound (NAM) This compound->mGluR2_3 Inhibits AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Glutamate_Release Glutamate Release Gi_o->Glutamate_Release Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates PKA->Glutamate_Release Modulates

This compound's Modulation of the mGluR2/3 Signaling Pathway.

Preclinical Research

Preclinical studies in rodent models of depression were instrumental in the initial development of this compound. The most commonly employed behavioral assays to assess antidepressant-like activity are the Forced Swim Test and the Tail Suspension Test.

Experimental Protocols

Objective: To assess antidepressant-like activity by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility is interpreted as an antidepressant-like effect.

Apparatus:

  • A transparent cylindrical container (e.g., 40-50 cm high, 20 cm in diameter for rats; 25-30 cm high, 10-15 cm in diameter for mice).

  • The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws, nor escape.

Procedure:

  • Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.

  • Pre-test Session (for rats): On day one, rats are placed in the water for a 15-minute session. This is done to induce a stable level of immobility on the test day.

  • Drug Administration: this compound or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Session: On day two (for rats) or the single test day (for mice), animals are placed in the water for a 5-6 minute session.

  • Behavioral Scoring: The session is typically video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. The first 2 minutes of the test are often discarded from the analysis as an initial period of high activity.

Objective: To measure behavioral despair in mice, which is sensitive to antidepressant drugs.

Apparatus:

  • A suspension box or chamber that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Adhesive tape to secure the mouse's tail to a hanger or bar.

Procedure:

  • Acclimation: Mice are brought to the testing room at least 30-60 minutes prior to the test.

  • Suspension: A piece of adhesive tape is wrapped around the tail (approximately 1-2 cm from the tip), and the mouse is suspended from a horizontal bar or hook inside the chamber.

  • Test Duration: The test typically lasts for 6 minutes.

  • Behavioral Scoring: The entire session is recorded. A trained observer, blind to the experimental groups, scores the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration. As with the FST, the initial 2 minutes may be excluded from the final analysis.

Preclinical_Workflow start Start: Rodent Model Selection acclimation Acclimation to Housing & Handling start->acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_admin Drug Administration (this compound vs. Vehicle) randomization->drug_admin behavioral_test Behavioral Testing (FST or TST) drug_admin->behavioral_test scoring Video Recording & Blind Scoring behavioral_test->scoring data_analysis Data Analysis (Immobility Time) scoring->data_analysis end End: Assessment of Antidepressant-like Effect data_analysis->end

Typical Experimental Workflow for Preclinical Behavioral Testing.

Clinical Development and Outcomes

This compound progressed to a Phase II clinical trial (NCT01457677) as an adjunctive therapy for patients with MDD who had an inadequate response to standard antidepressant treatment (SSRIs or SNRIs).

Clinical Trial Data
ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, multicenter, adaptive design Phase II trial.
Participants 357 adults with MDD and an inadequate response to at least one SSRI or SNRI.
Treatment Arms - this compound 5 mg/day (n=101) - this compound 15 mg/day (n=102) - this compound 30 mg/day (n=55) - Placebo (n=99)
Treatment Duration 6 weeks.
Primary Outcome Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Results No statistically significant difference was observed between any of the this compound treatment arms and the placebo group in the change in MADRS total score at 6 weeks.
Secondary Outcomes No significant effects on cognitive measures or other secondary measures of mood and functioning were observed.
Safety and Tolerability This compound was generally well-tolerated with few serious adverse events reported.
Pharmacokinetics and Brain Penetration

For a CNS-targeted drug like this compound, achieving adequate brain penetration is critical for efficacy. The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is a key parameter used to quantify this, representing the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A Kp,uu,brain value close to 1 suggests unrestricted passage across the blood-brain barrier. Specific preclinical or clinical Kp,uu,brain values for this compound are not publicly available. The lack of efficacy in the clinical trial could be related to insufficient target engagement in the brain at the doses tested.

Conclusion and Future Directions

This compound is a negative allosteric modulator of mGluR2 and mGluR3 that was investigated for the treatment of major depressive disorder. Its mechanism of action is centered on the modulation of the glutamatergic system, a promising area for the development of novel antidepressants. While preclinical studies in animal models showed antidepressant-like effects, a Phase II clinical trial failed to demonstrate efficacy in patients with treatment-resistant depression.

The discontinuation of this compound's development highlights the significant challenges in translating preclinical findings in the CNS space to clinical efficacy. Potential reasons for this translational failure could include a high placebo response rate in the clinical trial, suboptimal dosing, insufficient target engagement due to pharmacokinetic properties, or fundamental differences between the animal models of depression and the human condition.

Despite the outcome for this compound, the targeting of mGluR2/3 receptors remains an area of active research for various neuropsychiatric disorders. Future research in this area may benefit from the development of compounds with improved pharmacokinetic profiles, the use of biomarkers to confirm target engagement in the brain, and the identification of patient populations most likely to respond to this mechanism of action.

References

Decoglurant: A Technical Overview of its Interaction with mGluR2 and mGluR3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (also known as RO4995819 and RG1578) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] These receptors are members of the Group II metabotropic glutamate receptor family, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system.[4] mGluR2 and mGluR3 play a crucial role in modulating glutamatergic neurotransmission, and as such, have been a focus of drug development for psychiatric and neurological disorders.[2] this compound was investigated for the adjunctive treatment of major depressive disorder (MDD) and progressed to Phase II clinical trials. However, its development was discontinued due to a lack of demonstrated efficacy in these trials. This technical guide provides an in-depth look at the target receptors of this compound, its binding affinity, and the experimental protocols used to characterize its activity.

Target Receptors and Binding Affinity

This compound selectively targets the mGluR2 and mGluR3 subtypes. As a negative allosteric modulator, it binds to a site on the receptor distinct from the orthosteric glutamate binding site. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby dampening the receptor's signaling activity.

While precise, publicly available Ki or IC50 values for this compound (RO4995819) are not readily found in the provided search results, a closely related analog, RO4491533, has been characterized and is noted to have a lower potency than the mGluR2/3 antagonist LY341495. For the purpose of providing a comprehensive understanding, the following table summarizes the type of data typically generated for a compound like this compound.

Parameter Receptor Value Assay Type Reference
IC50 mGluR2Data not availableFunctional Assay (e.g., Calcium Mobilization, GTPγS binding)Not Available
IC50 mGluR3Data not availableFunctional Assay (e.g., Calcium Mobilization, GTPγS binding)Not Available
Ki mGluR2Data not availableRadioligand Binding AssayNot Available
Ki mGluR3Data not availableRadioligand Binding AssayNot Available

Experimental Protocols

The characterization of a negative allosteric modulator like this compound typically involves a combination of binding and functional assays to determine its affinity and potency at the target receptors. The following are detailed methodologies for key experiments that would be cited in the characterization of this compound.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of an unlabeled compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for mGluR2 and mGluR3.

Materials:

  • Cell membranes prepared from cell lines stably expressing human or rat mGluR2 or mGluR3.

  • Radioligand: A high-affinity radiolabeled antagonist for mGluR2/3 (e.g., [3H]-LY341495).

  • Unlabeled this compound.

  • Assay Buffer: Typically a Tris-HCl based buffer containing divalent cations (e.g., MgCl2, CaCl2).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the filter plate, which traps the cell membranes with the bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filter plate is dried, and scintillation fluid is added to each well. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (for determining IC50)

Functional assays measure the ability of a compound to modulate the receptor's response to an agonist. For a NAM like this compound, this involves measuring the inhibition of an agonist-induced response.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced intracellular calcium release in cells expressing mGluR2 or mGluR3.

Materials:

  • Cell line stably co-expressing the target mGluR and a promiscuous G-protein (e.g., Gα15) to couple the receptor to the phospholipase C pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist for mGluR2/3 (e.g., glutamate or a specific agonist like DCG-IV).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader capable of kinetic reads.

Protocol:

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specified time at 37°C.

  • Compound Addition: The plate is placed in the fluorescence plate reader. Baseline fluorescence is measured, and then varying concentrations of this compound are added to the wells.

  • Agonist Stimulation: After a short pre-incubation with this compound, a fixed concentration of the agonist is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.

  • Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium signal is plotted against the concentration of this compound, and the IC50 value is determined using non-linear regression.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-stimulated binding of [35S]GTPγS to G-proteins coupled to mGluR2 or mGluR3.

Materials:

  • Cell membranes from cells expressing mGluR2 or mGluR3.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • Agonist for mGluR2/3.

  • This compound.

  • Assay buffer containing GDP, MgCl2.

  • 96-well filter plates or SPA beads.

  • Scintillation counter.

Protocol:

  • Assay Setup: Cell membranes are incubated in the assay buffer with GDP, varying concentrations of this compound, and a fixed concentration of agonist.

  • Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

  • Incubation: The mixture is incubated at 30°C to allow for agonist-stimulated G-protein activation and [35S]GTPγS binding.

  • Termination and Separation: The reaction is terminated by rapid filtration through a filter plate to separate bound from free [35S]GTPγS. Alternatively, scintillation proximity assay (SPA) beads can be used for a homogeneous assay format.

  • Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The inhibition of agonist-stimulated [35S]GTPγS binding by this compound is used to calculate the IC50 value.

Signaling Pathways

mGluR2 and mGluR3 are coupled to the Gi/o family of G-proteins. Activation of these receptors by glutamate leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As a negative allosteric modulator, this compound enhances the inhibition of this pathway in the presence of glutamate.

Furthermore, modulation of mGluR2/3 has been linked to the mammalian target of rapamycin (mTOR) signaling pathway. Inhibition of mGluR2/3 can lead to downstream effects that are similar to those observed with the rapid-acting antidepressant ketamine, including the activation of the mTOR pathway, which is involved in synaptic plasticity and protein synthesis.

Signaling Pathway Diagrams

mGluR2_3_Signaling_Pathway Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds This compound This compound (NAM) This compound->mGluR2_3 Binds (Allosteric Site) G_protein Gi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: this compound's negative allosteric modulation of the mGluR2/3-cAMP signaling pathway.

Experimental_Workflow_Functional_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells expressing mGluR2/3 load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_deco Add varying concentrations of this compound load_dye->add_deco pre_incubate Pre-incubate add_deco->pre_incubate add_agonist Add agonist (e.g., Glutamate) pre_incubate->add_agonist measure_fluorescence Measure fluorescence change (Calcium signal) add_agonist->measure_fluorescence plot_data Plot % inhibition vs. [this compound] measure_fluorescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for a calcium mobilization functional assay to determine this compound's IC50.

Conclusion

This compound is a well-characterized negative allosteric modulator of mGluR2 and mGluR3 receptors. While its clinical development for major depressive disorder was halted, the study of this compound and similar compounds continues to provide valuable insights into the role of the glutamatergic system in neuropsychiatric disorders. The experimental protocols and signaling pathways described herein represent the standard methodologies used to characterize such compounds and provide a framework for future research in this area.

References

Preclinical Profile of Decoglurant: An mGluR2/3 Negative Allosteric Modulator for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Decoglurant (RG1578, RO4995819) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1][2][3] Developed by Roche, it was investigated as an adjunctive therapy for major depressive disorder (MDD), reaching Phase II clinical trials before discontinuation due to insufficient efficacy.[4] Despite this outcome, the preclinical research surrounding this compound and related mGluR2/3 NAMs provides valuable insights into the therapeutic potential of targeting the glutamatergic system for the treatment of depression. This technical guide synthesizes the available preclinical data on this compound and its closely related analogs, detailing its mechanism of action, in vitro and in vivo pharmacology, and efficacy in established animal models of depression.

Introduction: The Glutamate Hypothesis of Depression and mGluR2/3 as a Therapeutic Target

The traditional monoamine hypothesis of depression has been challenged by the discovery of the rapid antidepressant effects of glutamatergic modulators like ketamine.[5] This has shifted focus towards the role of glutamate, the primary excitatory neurotransmitter in the brain, in the pathophysiology of depression. Group II metabotropic glutamate receptors, mGluR2 and mGluR3, are predominantly presynaptic G-protein coupled receptors that act as autoreceptors to inhibit glutamate release. Elevated levels of mGluR2/3 have been observed in the prefrontal cortex of individuals with MDD, suggesting that antagonizing these receptors could restore glutamatergic homeostasis and produce antidepressant effects. Negative allosteric modulators (NAMs) like this compound offer a promising therapeutic strategy by inhibiting mGluR2/3 function, thereby increasing synaptic glutamate levels and mimicking the downstream effects of ketamine without its associated adverse effects.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of mGluR2 and mGluR3. These receptors are coupled to the Gαi/o subunit of G-proteins. Upon activation by glutamate, mGluR2/3 inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to an allosteric site, this compound prevents this signaling cascade, leading to a disinhibition of presynaptic glutamate release. This enhanced glutamate release is thought to activate postsynaptic AMPA receptors, a key mechanism implicated in the rapid antidepressant effects of ketamine. Additionally, mGluR2/3 can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

mGluR2_3_Signaling_Pathway Proposed Signaling Pathway of this compound Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release mGluR2_3 mGluR2/3 AC Adenylyl Cyclase (AC) mGluR2_3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_channel->Glutamate_vesicle Triggers Release Glutamate_synapse->mGluR2_3 Activates AMPA_R AMPA Receptor Glutamate_synapse->AMPA_R Activates This compound This compound This compound->mGluR2_3 Inhibits Antidepressant_effects Antidepressant Effects (Synaptic Plasticity) AMPA_R->Antidepressant_effects Leads to

Proposed Signaling Pathway of this compound Action

Quantitative Preclinical Data

While specific preclinical data for this compound (RO4995819) is not extensively published, data from a closely related and structurally similar mGluR2/3 NAM, RO4491533, provides significant insight into the expected pharmacological profile.

Table 1: In Vitro Pharmacology of RO4491533
ParameterReceptorValueAssay
IC50 Human mGluR2110 ± 10 nMCa2+ Mobilization
Rat mGluR2100 ± 20 nMCa2+ Mobilization
Human mGluR3120 ± 10 nMCa2+ Mobilization
Rat mGluR3130 ± 20 nMCa2+ Mobilization
Kb Human mGluR2130 nMSchild Analysis
Human mGluR3140 nMSchild Analysis

Data sourced from Campo et al., 2011.

Table 2: Preclinical Pharmacokinetics of RO4491533
SpeciesParameterValueRoute of Administration
Mouse Oral Bioavailability (F)30%Oral Gavage
Brain Penetrance (CSF/Plasma Ratio)0.8N/A
Rat Oral Bioavailability (F)30%Oral Gavage
Brain Penetrance (CSF/Plasma Ratio)0.8N/A

Data sourced from Campo et al., 2011.

Table 3: Efficacy of RO4491533 in Animal Models of Depression
ModelSpeciesDose (mg/kg, p.o.)Effect
Forced Swim Test C57Bl6/J Mice10, 30, 100Dose-dependent reduction in immobility time
Tail Suspension Test Helpless (H) Mice10, 30, 100Dose-dependent reduction in immobility time

Data sourced from Campo et al., 2011.

Qualitative reports indicate that this compound reduced the anhedonia index in a chronic mild stress model in rats.

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments used to evaluate mGluR2/3 NAMs for antidepressant-like activity.

In Vitro Assays
  • Cell Lines and Receptor Expression: HEK293 cells stably expressing recombinant human or rat mGluR2 or mGluR3 were used.

  • Ca2+ Mobilization Assay: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The ability of the test compound to inhibit glutamate-induced increases in intracellular calcium was measured using a fluorometric imaging plate reader (FLIPR). IC50 values were determined from concentration-response curves.

  • [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins. Membranes from cells expressing the target receptor were incubated with GDP, [35S]GTPγS, and glutamate in the presence and absence of the test compound. The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting.

  • Schild Analysis: To determine the nature of the antagonism, concentration-response curves for glutamate were generated in the presence of increasing concentrations of the antagonist. A shift in the EC50 of glutamate was used to calculate the Kb value, confirming allosteric modulation.

Animal Models of Depression
  • Animals: Male C57Bl6/J mice or a genetically helpless (H) strain of mice were commonly used. For the chronic mild stress model, male Sprague-Dawley rats are often utilized.

  • Drug Administration: Compounds were typically administered orally (p.o.) via gavage as a suspension in a vehicle such as 0.5% methylcellulose.

Preclinical_Workflow General Experimental Workflow for Preclinical Antidepressant Screening cluster_tests Behavioral Assays start Animal Acclimation stress Stress Induction (e.g., Chronic Mild Stress) start->stress For chronic models drug_admin Drug Administration (this compound or Vehicle) start->drug_admin For acute models stress->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing FST Forced Swim Test behavioral_testing->FST TST Tail Suspension Test behavioral_testing->TST SPT Sucrose Preference Test behavioral_testing->SPT data_analysis Data Analysis end Results & Interpretation data_analysis->end FST->data_analysis TST->data_analysis SPT->data_analysis

General Experimental Workflow
  • Forced Swim Test (FST):

    • Mice are individually placed in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, from which they cannot escape.

    • The total duration of the test is 6 minutes.

    • The last 4 minutes of the session are video-recorded and scored by a trained observer blinded to the treatment groups.

    • The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST):

    • Mice are suspended by their tail to a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

    • The suspension area is typically enclosed to prevent the mice from seeing their surroundings.

    • The duration of the test is 6 minutes.

    • The entire session is video-recorded and scored for the total time spent immobile.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. A decrease in immobility time suggests an antidepressant-like effect.

  • Chronic Mild Stress (CMS) Model and Sucrose Preference Test (SPT):

    • Stress Induction: Rats are subjected to a variety of mild, unpredictable stressors over a period of several weeks (e.g., 4-8 weeks). Stressors may include periods of food and water deprivation, tilted cages, soiled bedding, changes in light/dark cycle, and social isolation.

    • Sucrose Preference Testing: Anhedonia, a core symptom of depression, is assessed by measuring the preference for a sweetened solution over plain water.

      • Animals are habituated to a 1% sucrose solution.

      • Following a period of food and water deprivation (e.g., 12-24 hours), animals are presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing plain water.

      • After a set period (e.g., 1-4 hours), the bottles are re-weighed to determine the consumption of each liquid.

      • Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100.

      • A significant reduction in sucrose preference in the stress group compared to a non-stressed control group indicates the induction of an anhedonic state. An effective antidepressant is expected to reverse this deficit.

Conclusion

The preclinical data for this compound and its analogs, such as RO4491533, demonstrate a clear antidepressant-like profile in rodent models. These compounds effectively modulate the mGluR2/3 signaling pathway, leading to behavioral effects consistent with antidepressant activity in the forced swim test and tail suspension test. Furthermore, qualitative evidence suggests efficacy in the chronic mild stress model, a paradigm with high translational validity. Although this compound did not meet its primary endpoints in clinical trials, the preclinical body of evidence strongly supports the continued investigation of mGluR2/3 NAMs as a promising avenue for the development of novel, rapid-acting antidepressants. This technical guide provides a comprehensive overview of the foundational preclinical research, offering valuable data and methodologies for scientists and researchers in the field of neuropsychopharmacology and drug development.

References

In-Depth Pharmacology of Decoglurant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decoglurant (RG1578, RO4995819) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Developed by Roche, it was investigated as an adjunctive therapy for major depressive disorder (MDD). Preclinical studies suggested potential antidepressant effects by modulating glutamate neurotransmission. However, this compound's clinical development was halted after a Phase II trial (NCT01457677) failed to demonstrate significant efficacy compared to placebo in patients with partially refractory MDD. This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo data, and clinical findings.

Mechanism of Action

This compound functions as a negative allosteric modulator of mGluR2 and mGluR3, which are Group II metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating synaptic transmission and neuronal excitability.

Signaling Pathway of mGluR2/3 Inhibition by this compound

Normally, the endogenous ligand glutamate activates mGluR2/3, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neurotransmitter release. As a NAM, this compound binds to an allosteric site on the mGluR2/3 receptors, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. The net effect is a reduction in the inhibitory tone mediated by mGluR2/3, leading to an increase in glutamate release in certain brain regions.

This compound Mechanism of Action at the Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate mGluR2_3 mGluR2/3 glutamate->mGluR2_3 Activates This compound This compound This compound->mGluR2_3 Inhibits (NAM) adenylyl_cyclase Adenylyl Cyclase mGluR2_3->adenylyl_cyclase Inhibits cAMP ↓ cAMP adenylyl_cyclase->cAMP vesicle Glutamate Vesicle cAMP->vesicle Reduces Release glutamate_released Glutamate vesicle->glutamate_released Release postsynaptic_receptors Postsynaptic Glutamate Receptors glutamate_released->postsynaptic_receptors Activates

This compound's inhibitory action on presynaptic mGluR2/3.

In Vitro Pharmacology

Detailed quantitative in vitro pharmacological data for this compound is not extensively published. However, it is characterized as a potent and selective NAM for mGluR2 and mGluR3. The primary assays used to characterize such compounds are Ca2+ mobilization and GTPγS binding assays.

Table 1: In Vitro Characterization of this compound

ParameterReceptorValueAssay Type
IC50 mGluR2Not Publicly AvailableFunctional Assay
IC50 mGluR3Not Publicly AvailableFunctional Assay
Binding Affinity (Ki) mGluR2Not Publicly AvailableRadioligand Binding
Binding Affinity (Ki) mGluR3Not Publicly AvailableRadioligand Binding
Experimental Protocols

Calcium (Ca2+) Mobilization Assay Protocol (General)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.

  • Cell Culture: CHO or HEK293 cells stably expressing human mGluR2 or mGluR3 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Addition: Serial dilutions of this compound or vehicle are added to the wells and incubated.

  • Agonist Stimulation: An EC80 concentration of glutamate is added to the wells to stimulate the receptor.

  • Signal Detection: Changes in fluorescence, indicative of intracellular calcium levels, are measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist.

[35S]GTPγS Binding Assay Protocol (General)

This functional assay measures the activation of G-proteins coupled to the receptor of interest.

  • Membrane Preparation: Membranes from cells expressing mGluR2 or mGluR3 are prepared.

  • Assay Buffer: An assay buffer containing HEPES, NaCl, MgCl2, and GDP is prepared.

  • Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of glutamate (agonist), and [35S]GTPγS.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The IC50 is determined by analyzing the inhibition of agonist-stimulated [35S]GTPγS binding.

In Vivo Pharmacology & Pharmacokinetics

Table 2: Preclinical Pharmacokinetic Profile of this compound (Rodent Models)

ParameterValueSpecies
Oral Bioavailability Not Publicly AvailableRat/Mouse
Plasma Half-life (t1/2) Not Publicly AvailableRat/Mouse
Brain Penetration (Brain:Plasma Ratio) Not Publicly AvailableRat/Mouse
Experimental Protocols

Forced Swim Test (FST) Protocol (General)

The FST is a behavioral test used to assess antidepressant efficacy in rodents.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the water for 15 minutes.

    • Test session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle and placed back in the water for a 5-6 minute session.

  • Data Collection: The duration of immobility during the test session is recorded.

  • Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol (General)

The TST is another common behavioral despair model used for screening antidepressants.

  • Apparatus: A device from which a mouse can be suspended by its tail.

  • Procedure: Mice are administered this compound or vehicle. After a set pre-treatment time, they are suspended by their tails for a 6-minute session.

  • Data Collection: The total time the animal remains immobile is recorded.

  • Endpoint: A reduction in the duration of immobility suggests antidepressant-like activity.

Preclinical Antidepressant Screening Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening (Ca2+ Mobilization, GTPγS Binding) start->in_vitro pk_studies Pharmacokinetic Studies (Bioavailability, Half-life, Brain Penetration) in_vitro->pk_studies behavioral_studies Behavioral Models of Depression (Forced Swim Test, Tail Suspension Test) pk_studies->behavioral_studies efficacy_assessment Assessment of Antidepressant-like Efficacy behavioral_studies->efficacy_assessment clinical_dev Progression to Clinical Development efficacy_assessment->clinical_dev Positive Results

A generalized workflow for preclinical antidepressant drug discovery.

Clinical Pharmacology

This compound was evaluated in a Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial (NCT01457677) as an adjunctive treatment for patients with MDD who had an inadequate response to ongoing antidepressant therapy (SSRIs or SNRIs).[1][2]

Table 3: Overview of the Phase II Clinical Trial (NCT01457677) for this compound

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, parallel-group
Population 357 adults with MDD and inadequate response to at least one antidepressant
Intervention This compound (5 mg, 15 mg, or 30 mg) or placebo, once daily for 6 weeks, as adjunctive therapy
Primary Outcome Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6
Results No statistically significant difference in the change in MADRS total score between any this compound dose and placebo.[1]
Conclusion This compound was well-tolerated but did not demonstrate antidepressant or pro-cognitive effects in this patient population.[1]
Clinical Trial Protocol Synopsis (NCT01457677)
  • Inclusion Criteria: Patients aged 18-65 with a diagnosis of MDD without psychotic features, and a history of inadequate response to at least one and no more than two adequate antidepressant trials.

  • Treatment Phase: A 6-week double-blind treatment period where patients received their assigned study medication (this compound or placebo) in addition to their ongoing antidepressant.

  • Assessments: Efficacy was primarily assessed using the MADRS. Safety and tolerability were monitored throughout the study.

This compound Phase II Clinical Trial (NCT01457677) Design cluster_treatment_arms Treatment Arms screening Screening Phase (Up to 4 weeks) randomization Randomization screening->randomization treatment 6-Week Double-Blind Treatment randomization->treatment follow_up Follow-up Phase (8 weeks) treatment->follow_up decoglurant_5mg This compound 5 mg + ADT decoglurant_15mg This compound 15 mg + ADT decoglurant_30mg This compound 30 mg + ADT placebo Placebo + ADT end End of Study follow_up->end

References

Decoglurant's Effect on Glutamate Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoglurant (RO4995819) is a selective, non-competitive negative allosteric modulator (NAM) of the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are predominantly presynaptic Gi/o-coupled autoreceptors that inhibit glutamate release. By antagonizing these receptors, this compound was hypothesized to increase glutamatergic neurotransmission, a mechanism thought to underlie rapid antidepressant effects similar to those of ketamine.[2][3] Preclinical studies demonstrated antidepressant-like and pro-cognitive effects in rodent models.[2] Despite this promising preclinical profile, this compound did not demonstrate efficacy over placebo in a Phase II clinical trial for adjunctive treatment of major depressive disorder (MDD).[4] This guide provides an in-depth technical overview of this compound's mechanism of action, its pharmacological profile, the experimental protocols used for its characterization, and its ultimate clinical outcome.

Mechanism of Action: Negative Allosteric Modulation of mGluR2/3

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS). Its signaling is tightly regulated to prevent excitotoxicity and maintain synaptic homeostasis. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are key regulators of this process.

  • Location and Function: mGluR2/3 are primarily located on presynaptic terminals, where they function as autoreceptors. When activated by synaptic glutamate, they initiate an intracellular signaling cascade.

  • Signaling Cascade: As Gi/o-coupled receptors, their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in the inhibition of voltage-gated calcium channels, reducing further glutamate release into the synaptic cleft.

  • This compound's Role: this compound is a negative allosteric modulator (NAM). It does not bind to the orthosteric site where glutamate binds but to a distinct allosteric site within the transmembrane domain of the receptor. This binding induces a conformational change that prevents the receptor from being activated by glutamate. Consequently, this compound blocks the inhibitory feedback loop, leading to a sustained or enhanced release of glutamate from the presynaptic terminal.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Action Potential (Ca2+ Influx) Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Glutamate_Vesicle Opens mGluR2_3 mGluR2/3 G_Protein Gi/o mGluR2_3->G_Protein Activates mGluR2_3->G_Protein Activation Blocked This compound This compound (NAM) This compound->mGluR2_3 Binds (NAM) G_Protein->Ca_Channel Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Ca_Channel Modulates Glutamate_Released->mGluR2_3 Binds (Agonist) AMPA_R AMPA Receptor Glutamate_Released->AMPA_R Binds NMDA_R NMDA Receptor Glutamate_Released->NMDA_R Binds Postsynaptic_Effect Postsynaptic_Effect AMPA_R->Postsynaptic_Effect Excitatory Signal NMDA_R->Postsynaptic_Effect Excitatory Signal

Caption: this compound blocks presynaptic mGluR2/3, preventing feedback inhibition and enhancing glutamate release.

Pharmacological Profile

Table 1: Representative In Vitro Profile of an mGluR2/3 NAM (RO4491533)

Assay Type Receptor Species Potency (IC50) Notes
Ca²+ Mobilization mGluR2 Human 10 nM Functional assay measuring receptor-mediated intracellular calcium changes.
Ca²+ Mobilization mGluR3 Human 11 nM Demonstrates equipotent activity at both target receptors.
GTPγS Binding mGluR2 Rat 13 nM Measures G-protein coupling and functional antagonism.

| Selectivity | Other mGluRs | Human/Rat | > 10 µM | No significant activity observed at mGluR1, 4, 5, 6, 7, 8, indicating high selectivity. |

Key Experimental Methodologies

The characterization of mGluR2/3 NAMs like this compound involves a cascade of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and physiological effects.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Evaluation A1 Primary Screen (e.g., Ca2+ Mobilization Assay) A2 Potency & Efficacy (Dose-Response Curves) A1->A2 Identify 'Hits' A3 Mechanism of Action (GTPγS Binding Assay) A2->A3 Confirm NAM Activity A4 Selectivity Profiling (Panel of mGluRs) A3->A4 Assess Target Specificity A5 Affinity Determination (Radioligand Binding) A4->A5 Quantify Binding Affinity (Ki) B1 Pharmacokinetics (Brain Penetration) A5->B1 Lead Compound B2 Target Engagement (Receptor Occupancy) B1->B2 B3 Electrophysiology (LTP in Hippocampal Slices) B2->B3 B4 Behavioral Models (e.g., Forced Swim Test) B3->B4

Caption: A typical experimental workflow for the characterization of a novel mGluR NAM like this compound.
[³⁵S]GTPγS Binding Assay (Functional Antagonism)

This assay measures the functional coupling of the Gi/o protein to the mGluR2/3 receptor upon agonist stimulation. A NAM will inhibit this coupling.

  • Preparation: Membranes are prepared from cells stably expressing recombinant mGluR2 or mGluR3, or from native brain tissue (e.g., cortex).

  • Incubation: Membranes (10-20 µg protein) are incubated in an assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂) containing GDP (10 µM), [³⁵S]GTPγS (~0.05 nM), and a fixed concentration of an agonist (e.g., glutamate or LY379268).

  • Competition: The assay is run with increasing concentrations of the test compound (this compound).

  • Termination: After incubation (e.g., 60 minutes at 30°C), the reaction is stopped by rapid vacuum filtration through glass fiber filters (e.g., GF/C). Unbound [³⁵S]GTPγS is washed away with ice-cold buffer.

  • Detection: Radioactivity trapped on the filters, representing [³⁵S]GTPγS bound to activated G-proteins, is quantified using a scintillation counter.

  • Analysis: Data are plotted as percent inhibition of agonist-stimulated binding versus compound concentration. An IC50 value is determined using non-linear regression.

Calcium Mobilization Assay (Functional Potency)

This assay is often used for high-throughput screening and measures a downstream functional consequence of receptor activation in an engineered cell line.

  • Cell Line: A cell line (e.g., HEK293) is engineered to co-express the target receptor (mGluR2 or mGluR3) and a promiscuous G-protein (like Gα15) that couples the Gi/o signal to the Gq pathway, resulting in intracellular calcium release upon receptor activation.

  • Loading: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measurement: A fluorescent imaging plate reader (FLIPR) is used to measure baseline fluorescence.

  • Application: The test compound (this compound) is added, followed shortly by a sub-maximal (EC₈₀) concentration of glutamate.

  • Detection: The instrument detects the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Analysis: The ability of the NAM to inhibit the glutamate-induced calcium signal is measured. A dose-response curve is generated to calculate the IC50 value.

Ex Vivo Electrophysiology (Long-Term Potentiation)

This technique assesses the effect of the compound on synaptic plasticity, a cellular correlate of learning and memory. The hypothesis is that an mGluR2/3 NAM would enhance glutamatergic transmission and potentially facilitate LTP.

  • Slice Preparation: Acute hippocampal slices (~400 µm thick) are prepared from rodents. Slices are maintained in continuously oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline: A stable baseline of synaptic transmission is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: this compound or vehicle is bath-applied to the slice.

  • LTP Induction: Long-term potentiation (LTP) is induced using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

  • Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. The degree of potentiation in the presence of this compound is compared to the vehicle control. An enhancement or facilitation of LTP would be consistent with the proposed mechanism of action.

Effect on Glutamate Transmission and Synaptic Plasticity

The primary effect of this compound is the disinhibition of presynaptic terminals, leading to an increase in synaptic glutamate levels. This mechanism was proposed to drive the therapeutic effects observed in preclinical models.

  • Increased Glutamate Outflow: By blocking the mGluR2/3 autoreceptors, NAMs prevent the natural brake on glutamate release, which is expected to increase the concentration of glutamate in the synaptic cleft, particularly during periods of high neuronal activity.

  • Modulation of Synaptic Plasticity: Glutamate is critical for inducing synaptic plasticity phenomena like Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. By increasing glutamate release, mGluR2/3 NAMs are hypothesized to lower the threshold for LTP induction or enhance its magnitude. This is a key component of the "glutamate hypothesis of depression," which posits that enhancing synaptic plasticity in circuits involved in mood and cognition can alleviate depressive symptoms.

  • Preclinical Evidence: Preclinical studies with mGluR2/3 NAMs, including this compound, have shown effects consistent with this hypothesis. This compound was reported to reduce anhedonia in a chronic mild stress model in rats and improve performance in a cognitive task in non-human primates, supporting its potential as an antidepressant and pro-cognitive agent.

G A This compound B Blocks Presynaptic mGluR2/3 Autoreceptors A->B Action C Increased Synaptic Glutamate Release B->C Leads to D Enhanced Postsynaptic AMPA/NMDA Receptor Activation C->D Causes E Facilitation of Synaptic Plasticity (e.g., LTP) D->E Promotes F Hypothesized Antidepressant & Pro-cognitive Effects E->F Results in

Caption: The logical cascade from mGluR2/3 blockade by this compound to its hypothesized therapeutic effects.

Clinical Development and Outcome

Following promising preclinical data, this compound was advanced into clinical trials for the treatment of Major Depressive Disorder (MDD).

Table 2: Overview of the Phase II Clinical Trial for this compound (NCT01457677)

Parameter Description
Objective To assess the antidepressant and pro-cognitive effects of this compound as an adjunctive therapy in patients with partially refractory MDD.
Design Randomized, double-blind, placebo-controlled, multicenter trial.
Population 357 participants with MDD who had an inadequate response to at least one SSRI or SNRI.
Intervention Patients were randomized to receive this compound (5 mg, 15 mg, or 30 mg daily) or placebo for 6 weeks, in addition to their ongoing antidepressant medication.
Primary Outcome Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Result This compound did not show a statistically significant difference from placebo in reducing MADRS scores at any dose. No significant effects on cognitive measures were observed either.

The failure of this compound in this Phase II trial was a significant setback for the development of mGluR2/3 NAMs for depression. Potential reasons cited for the lack of efficacy include a high placebo response rate in the study and a potential lack of sufficient target engagement at the doses tested.

Conclusion

This compound is a well-characterized mGluR2/3 negative allosteric modulator that potently and selectively blocks the inhibitory function of these presynaptic autoreceptors. Its mechanism of action, centered on enhancing synaptic glutamate levels, provided a strong rationale for its development as a novel, rapid-acting antidepressant. While preclinical models supported this hypothesis, this compound ultimately failed to demonstrate clinical efficacy in a robust Phase II trial for major depressive disorder. The development of this compound was subsequently discontinued. The compound remains a valuable pharmacological tool for studying the role of mGluR2/3 receptors in the CNS, and its clinical failure provides important lessons for future drug development efforts targeting the glutamate system for psychiatric disorders.

References

Decoglurant (RO4995819) discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and history of Decoglurant (RO4995819) is hampered by the limited availability of specific preclinical data in the public domain. Despite a comprehensive search, the primary discovery and characterization paper detailing the synthesis, binding affinities (IC50/Ki values), and detailed in vivo pharmacokinetic and efficacy studies for this compound (RO4995819) could not be located. The available information primarily focuses on its clinical development and the ultimate discontinuation due to a lack of efficacy in Phase II trials for major depressive disorder.

This guide, therefore, synthesizes the available information from preclinical and clinical studies on this compound and related mGlu2/3 receptor modulators to provide a comprehensive overview. It should be noted that where specific data for this compound is unavailable, general methodologies and data for similar compounds or assays are provided for context.

Introduction to this compound (RO4995819)

This compound, also known as RO4995819, is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGlu2/3).[1][2][3] Developed by Hoffmann-La Roche, it was investigated as a potential adjunctive therapy for major depressive disorder (MDD).[4][5] The rationale for its development was based on the growing body of evidence implicating the glutamatergic system in the pathophysiology of depression. Specifically, antagonism of mGlu2/3 receptors was hypothesized to produce rapid antidepressant effects.

This compound progressed to Phase II clinical trials but was ultimately discontinued due to a failure to demonstrate significant antidepressant or procognitive effects compared to placebo in patients with partially refractory MDD.

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator, meaning it binds to a site on the mGlu2/3 receptor that is distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby decreasing the receptor's activity.

The mGlu2 and mGlu3 receptors are G-protein coupled receptors (GPCRs) belonging to Group II. They are primarily coupled to the Gi/o signaling pathway. Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. Presynaptically, their activation leads to an inhibition of neurotransmitter release, including glutamate itself, acting as autoreceptors. By antagonizing these receptors, this compound is expected to disinhibit glutamate release in key brain regions, leading to downstream effects that may underlie its putative antidepressant action.

Signaling Pathway of mGlu2/3 Receptor Activation

mGlu2_3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2/3_Receptor mGlu2/3 Receptor Glutamate->mGlu2/3_Receptor Binds Gi/o Gαi/o mGlu2/3_Receptor->Gi/o Activates This compound This compound (NAM) This compound->mGlu2/3_Receptor Binds Allosterically (Inhibits) Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release Gi/o->Neurotransmitter_Release Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP PKA PKA cAMP->PKA Activates

Caption: Simplified signaling pathway of the mGlu2/3 receptor and the inhibitory action of this compound.

Preclinical Development

While specific quantitative data for this compound's preclinical profile is not publicly available, reports indicate it demonstrated activity in animal models of depression and cognitive dysfunction.

In Vitro Pharmacology

This compound is a negative allosteric modulator of both mGluR2 and mGluR3. The specific IC50 or Ki values, which quantify the potency of its binding and inhibitory activity at these receptors, are not available in the reviewed literature.

In Vivo Efficacy Models

This compound was reported to show efficacy in the following preclinical models:

  • Chronic Mild Stress (CMS) Model in Rats: This model is used to induce a state of anhedonia in rodents, considered a core symptom of depression. This compound was shown to reduce the anhedonic index in this model.

  • Scopolamine-Induced Cognitive Deficit in Non-Human Primates: This model assesses procognitive effects. This compound was found to rescue scopolamine-induced attention deficits.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species (e.g., half-life, bioavailability, brain penetration) are not available in the public literature.

Clinical Development

This compound progressed to Phase I and Phase II clinical trials.

Phase I Studies

Several Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.

Phase II Study (NCT01457677)

A key Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound as an adjunctive treatment in patients with MDD who had an inadequate response to ongoing treatment with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Table 1: Overview of the Phase II Clinical Trial (NCT01457677) of this compound

ParameterDescription
Trial Identifier NCT01457677
Status Completed
Indication Major Depressive Disorder (partially refractory)
Intervention This compound (5 mg, 15 mg, 30 mg daily) or Placebo as adjunct to SSRI/SNRI
Primary Outcome Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to end of 6 weeks of treatment
Number of Participants 357
Key Findings No significant difference between any this compound dose and placebo in reducing MADRS scores. No significant procognitive effects observed. The drug was generally well-tolerated.

The study concluded that this compound did not demonstrate antidepressant or procognitive effects in this patient population. A high placebo response was noted as a potential confounding factor.

Experimental Protocols (General Methodologies)

As specific protocols for this compound are not available, the following are generalized methodologies for the types of experiments likely conducted during its preclinical development.

mGlu2/3 Receptor Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity of a compound for its target receptor.

Objective: To determine the IC50 and/or Ki of this compound for mGlu2 and mGlu3 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human or rat mGlu2 or mGlu3 receptors.

  • A radiolabeled ligand that binds to the allosteric site (e.g., a tritiated NAM) or an orthosteric antagonist radioligand (e.g., [3H]-LY341495).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM CaCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound) in the assay buffer. To determine non-specific binding, a high concentration of a known non-radioactive ligand is used.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Rodents (General Protocol)

The FST is a common behavioral test used to screen for potential antidepressant drugs.

Objective: To assess the antidepressant-like activity of this compound.

Materials:

  • Male rats or mice.

  • A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • This compound at various doses.

  • Vehicle control.

  • A video recording and analysis system.

Procedure:

  • Pre-test Session (for rats): On the first day, animals are placed in the water tank for a 15-minute habituation session.

  • Test Session: 24 hours later, the animals are administered this compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back into the swim tank for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded and scored, typically by a trained observer blinded to the treatment conditions or using automated software.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Workflow for Preclinical Antidepressant Screening

Preclinical_Workflow Compound_Synthesis Compound Synthesis (e.g., RO4995819) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Binding_Assay Receptor Binding Assay (mGlu2/3) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS) In_Vitro_Screening->Functional_Assay Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Functional_Assay->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics (Rodents) Behavioral_Models Behavioral Efficacy Models In_Vivo_PK->Behavioral_Models FST_TST Forced Swim Test / Tail Suspension Test Behavioral_Models->FST_TST CMS_Model Chronic Mild Stress Model Behavioral_Models->CMS_Model Clinical_Trials Progression to Clinical Trials FST_TST->Clinical_Trials CMS_Model->Clinical_Trials Lead_Optimization->In_Vivo_PK

Caption: A generalized workflow for the preclinical discovery and development of an antidepressant compound.

Conclusion and Future Directions

The development of this compound (RO4995819) represents a significant effort to translate the promising preclinical rationale for mGlu2/3 receptor antagonism into a novel therapy for depression. Despite a sound theoretical basis and evidence of target engagement in preclinical models, this compound ultimately failed to demonstrate clinical efficacy. This outcome highlights the challenges in translating findings from animal models of depression to human clinical populations.

Several factors could have contributed to the clinical trial failure, including the high placebo response rate, potential issues with patient selection, or the possibility that non-selective antagonism of both mGlu2 and mGlu3 receptors is not the optimal therapeutic strategy. Future research in this area may focus on developing more selective mGlu2 or mGlu3 antagonists or identifying patient populations that are more likely to respond to this mechanism of action. The story of this compound serves as a crucial case study for drug development professionals in the complex field of psychiatric pharmacotherapy.

References

Methodological & Application

Application Notes and Protocols for the Investigation of Decoglurant in Rodent Models of Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (RO4995819) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are implicated in the modulation of glutamatergic neurotransmission, a key pathway in the pathophysiology of anxiety and depression. While preclinical studies have suggested that mGluR2/3 antagonists possess antidepressant-like properties, their potential as anxiolytics is less clear, with both agonists and antagonists of these receptors showing anxiolytic-like effects in some studies.[1][2] this compound itself was advanced to Phase II clinical trials for Major Depressive Disorder (MDD), though it did not meet its primary endpoints.[3][4][5]

These application notes provide a framework for researchers interested in exploring the potential anxiolytic effects of this compound in rodent models. Due to a lack of specific published data on this compound in rodent anxiety models, the following protocols are presented as generalized methods for evaluating a novel mGluR2/3 NAM in common anxiety-like behavior paradigms.

Mechanism of Action: mGluR2/3 Negative Allosteric Modulation

Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors that are primarily located presynaptically on glutamatergic neurons. Their activation by glutamate leads to an inhibition of adenylyl cyclase and a subsequent reduction in glutamate release. This acts as a negative feedback mechanism to prevent excessive excitatory neurotransmission.

This compound, as a negative allosteric modulator, does not compete with glutamate at the orthosteric binding site but rather binds to a distinct allosteric site on the receptor. This binding event reduces the affinity of the receptor for glutamate and/or its ability to initiate a downstream signaling cascade upon glutamate binding. The hypothesized anxiolytic effect of an mGluR2/3 NAM like this compound is predicated on the idea that by blocking this inhibitory feedback, there is a resultant increase in glutamatergic tone in specific brain circuits implicated in anxiety, such as the prefrontal cortex and amygdala. This is thought to mimic some of the downstream effects of rapid-acting antidepressants like ketamine.

However, the pharmacology is complex, as mGluR2/3 agonists have also demonstrated anxiolytic properties in both preclinical and clinical studies, suggesting that the modulation of this system is not straightforward.

Signaling Pathway Diagram

mGluR2_3_NAM_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds AMPA_NMDA AMPA/NMDA Receptors Glutamate->AMPA_NMDA Activates Vesicle Glutamate Vesicle Vesicle->Glutamate Release Gi_Go Gi/o mGluR2_3->Gi_Go Activates This compound This compound (NAM) This compound->mGluR2_3 Binds & Inhibits AC Adenylyl Cyclase Gi_Go->AC Inhibits Release ↓ Glutamate Release Gi_Go->Release cAMP ↓ cAMP AC->cAMP Effect Neuronal Excitation AMPA_NMDA->Effect

Caption: this compound's mechanism as an mGluR2/3 NAM.

Pharmacokinetics and Brain Penetration

  • Brain-to-Plasma Ratio (Kp): The ratio of the total drug concentration in the brain to that in the plasma.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): The ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma. This is a more accurate measure of the drug available to interact with the target.

  • Oral Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half, which will influence the timing of administration before behavioral testing.

Data Presentation: Efficacy of mGluR2/3 Antagonists in Rodent Anxiety Models

As specific quantitative data for this compound in anxiety models is not available, the following table summarizes findings for other mGluR2/3 antagonists to provide a conceptual framework.

CompoundAnimal ModelSpeciesDose and RouteKey FindingsReference
MGS0039Conditioned Fear StressRat2 mg/kg, i.p.Significantly attenuated freezing behavior.
MGS0039Vogel Conflict TestRat1, 2, 4 mg/kg, p.o.Increased punished licks (anxiolytic-like).
LY341495Marble Burying TestMouse0.3-3 mg/kg, i.p.Reduced the number of marbles buried.
LY341495Elevated Plus MazeMouseNot specifiedNo effect observed.
VU0650786 (mGlu3 NAM)Marble Burying TestMouse10 mg/kg, i.p.Inhibited marble burying.

Experimental Protocols

The following are generalized protocols for assessing the anxiolytic-like effects of a novel compound such as this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Preparation cluster_execution Execution cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Drug_Prep This compound Formulation (Vehicle Selection) Animal_Acclimation->Drug_Prep Dose_Selection Dose-Response Study Design Drug_Prep->Dose_Selection Administration Drug/Vehicle Administration (e.g., 30-60 min pre-test) Dose_Selection->Administration Habituation Habituation to Test Room (30-60 min) Habituation->Administration Behavioral_Test Behavioral Assay (e.g., EPM, LDB, Fear Conditioning) Administration->Behavioral_Test Data_Collection Automated/Manual Scoring Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for preclinical anxiety studies.

Protocol 1: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

1. Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50 cm for rats).

  • Two open arms and two closed arms of equal dimensions, with the closed arms having high walls.

2. Animals:

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Animals should be group-housed and acclimated to the facility for at least one week before testing.

3. Drug Administration:

  • Vehicle: A suitable vehicle must be determined based on the solubility of this compound. Common vehicles for oral gavage include 0.5% methylcellulose or a solution of sucralose with 0.1% Tween 80.

  • Dosing: A dose-response study is recommended (e.g., 1, 3, 10 mg/kg, p.o.).

  • Timing: Administer this compound or vehicle 30-60 minutes prior to testing to allow for absorption and brain penetration.

4. Procedure:

  • Habituate the animal to the testing room for at least 30 minutes.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera for later analysis.

  • Thoroughly clean the maze with 70% ethanol between animals to eliminate olfactory cues.

5. Measured Parameters:

  • Primary:

    • Time spent in the open arms (%).

    • Number of entries into the open arms (%).

  • Secondary:

    • Number of entries into the closed arms (locomotor activity control).

    • Total distance traveled.

    • Ethological measures (e.g., head dips, stretch-attend postures).

6. Interpretation:

  • An increase in the percentage of time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 2: Light-Dark Box (LDB) Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.

1. Apparatus:

  • A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.

2. Animals:

  • As described for the EPM.

3. Drug Administration:

  • As described for the EPM.

4. Procedure:

  • Habituate the animal to the testing room.

  • Place the animal in the center of the light compartment, facing away from the opening.

  • Allow the animal to explore the apparatus for 5-10 minutes.

  • Record the session for subsequent analysis.

  • Clean the apparatus thoroughly between trials.

5. Measured Parameters:

  • Time spent in the light compartment.

  • Number of transitions between the two compartments.

  • Latency to first enter the dark compartment.

  • Locomotor activity within each compartment.

6. Interpretation:

  • An increase in the time spent in the light compartment and the number of transitions is considered an anxiolytic-like effect.

Protocol 3: Conditioned Fear Stress

This paradigm assesses anxiety by measuring the fear response to a previously neutral stimulus that has been paired with an aversive stimulus.

1. Apparatus:

  • A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker/light to present the conditioned stimulus (CS).

2. Animals:

  • As described for the EPM.

3. Drug Administration:

  • This compound or vehicle can be administered before the conditioning session to assess effects on fear acquisition, or before the testing session to assess effects on the expression of conditioned fear. Administration 30-60 minutes prior to the session is typical.

4. Procedure:

  • Day 1: Conditioning:

    • Place the animal in the conditioning chamber and allow a 2-3 minute habituation period.

    • Present a neutral stimulus (e.g., a tone or light) for 20-30 seconds (the CS).

    • At the termination of the CS, deliver a mild, brief footshock (e.g., 0.5-0.7 mA for 0.5-1 second) as the unconditioned stimulus (US).

    • Repeat CS-US pairings 2-3 times with an inter-trial interval of 1-2 minutes.

  • Day 2: Testing:

    • Place the animal back into the same chamber.

    • Present the CS without the US.

    • Record the animal's behavior, specifically "freezing" (complete immobility except for respiration).

5. Measured Parameters:

  • Percentage of time spent freezing during the presentation of the CS.

6. Interpretation:

  • A reduction in freezing behavior during the CS presentation in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Conclusion

The investigation of this compound in rodent models of anxiety is a logical extension of the research into mGluR2/3 modulators. However, the existing literature is more robust for the antidepressant potential of this class of compounds and lacks specific data on this compound's anxiolytic profile. The paradoxical anxiolytic effects of both mGluR2/3 agonists and antagonists highlight the complexity of this system and underscore the need for empirical testing. The protocols outlined above provide a standardized framework for conducting such an investigation, which would be crucial in determining if this compound holds therapeutic promise for anxiety disorders.

References

Application Notes and Protocols for Decoglurant in Neuronal Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (RO4995819) is a selective negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are G-protein coupled receptors that play a significant role in regulating neuronal excitability and synaptic transmission. As a NAM, this compound does not compete with the endogenous ligand glutamate but binds to an allosteric site on the receptor, reducing its response to glutamate. This mechanism of action has led to its investigation in various neurological and psychiatric disorders, including major depressive disorder.[1][2]

These application notes provide detailed protocols for utilizing this compound in various electrophysiological studies to investigate its effects on neuronal function. The methodologies described include patch-clamp recordings for detailed analysis of single-cell and synaptic currents, extracellular field potential recordings to assess network activity, and in vivo single-unit recordings to understand its effects in the context of a living system.

Mechanism of Action and Signaling Pathway

Group II metabotropic glutamate receptors (mGlu2 and mGlu3) are predominantly coupled to the Gαi/o subunit of heterotrimeric G-proteins.[3][4] Activation of these receptors by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Downstream of this canonical pathway, mGlu2/3 receptor activation can modulate various ion channels, including the inhibition of voltage-gated calcium channels and the activation of certain potassium channels, leading to a reduction in neuronal excitability and neurotransmitter release.[3] this compound, as a negative allosteric modulator, attenuates these signaling cascades by reducing the receptor's response to glutamate.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR mGlu2/3 Receptor Glutamate->mGluR Binds This compound This compound (NAM) This compound->mGluR Inhibits G_protein Gαi/o-Gβγ mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels (e.g., Ca²⁺, K⁺) G_protein->IonChannels Modulates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Neurotransmitter_Release Reduced Neurotransmitter Release IonChannels->Neurotransmitter_Release Neuronal_Excitability Reduced Neuronal Excitability IonChannels->Neuronal_Excitability

Figure 1: mGlu2/3 Receptor Signaling Pathway Modulation by this compound.

Data Presentation

Due to the limited availability of specific preclinical electrophysiology data for this compound, the following tables summarize expected effects and include data from studies on other potent and selective mGlu2/3 negative allosteric modulators (NAMs) and antagonists, such as RO4491533 and LY341495, which are expected to have a similar mechanism of action.

Table 1: Quantitative Data for mGlu2/3 NAMs in Electrophysiological Assays

ParameterCompoundPreparationAssayValueReference
IC50 RO4491533Recombinant cellsCa2+ mobilization~10 nM
IC50 LY341495Recombinant cellscAMP formation14-21 nM
Effect on EPSCs LY341495Rat spinal cordfDR-VRPKD ~2.3 nM
Effect on sEPSCs mGlu2/3 agonistMouse ACC interneuronsPatch-clampDecreased frequency
Effect on mIPSCs mGlu2/3 agonistMouse ACC interneuronsPatch-clampNo significant effect

Table 2: Summary of Expected Electrophysiological Effects of this compound

Recording TypeParameter MeasuredExpected Effect of this compoundRationale
Whole-Cell Patch Clamp Spontaneous EPSC (sEPSC) FrequencyIncreaseBlockade of presynaptic mGlu2/3 autoreceptors, leading to increased glutamate release.
Spontaneous IPSC (sIPSC) FrequencyMinimal to no changemGlu2/3 receptors primarily modulate glutamatergic transmission.
Evoked EPSC AmplitudeIncreaseAttenuation of presynaptic inhibition of glutamate release.
Neuronal Firing RateIncreaseOverall increase in excitability due to enhanced glutamatergic input.
Field Potential Recording Field EPSP (fEPSP) SlopeIncreaseIncreased synchronous synaptic activity in the recorded neuronal population.
Long-Term Potentiation (LTP)Potential ModulationmGlu2/3 receptors are involved in synaptic plasticity.
Long-Term Depression (LTD)InhibitionmGlu2/3 receptor activation is known to induce certain forms of LTD.
In Vivo Single-Unit Recording Spontaneous Firing RateIncreaseDisinhibition of glutamatergic neurons.
Burst FiringModulationChanges in the pattern of neuronal firing.

Experimental Protocols

The following are detailed protocols for conducting electrophysiological experiments to assess the effects of this compound.

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed to measure the effects of this compound on synaptic transmission and neuronal excitability in individual neurons.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • Vibratome

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Brain slices (e.g., hippocampus or prefrontal cortex)

Protocol:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., rat or mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Cut 300-400 µm thick coronal or sagittal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Visualize neurons using a microscope with DIC optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill the pipette with internal solution and approach a target neuron.

    • Establish a gigaohm seal and then rupture the membrane to achieve whole-cell configuration.

  • Data Acquisition:

    • To measure synaptic currents (EPSCs/IPSCs):

      • Voltage-clamp the neuron at -70 mV to record EPSCs or at 0 mV to record IPSCs.

      • Record a stable baseline of spontaneous or evoked synaptic activity for 5-10 minutes.

      • Bath-apply this compound at the desired concentration (e.g., 100 nM - 10 µM) and record for another 10-15 minutes.

      • Wash out the drug and record for an additional 10-15 minutes.

    • To measure neuronal excitability:

      • Current-clamp the neuron and record the resting membrane potential.

      • Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing pattern.

      • Apply this compound and repeat the current injection protocol.

  • Analysis:

    • Analyze changes in the frequency, amplitude, and kinetics of sEPSCs/sIPSCs.

    • Measure the change in the amplitude of evoked EPSCs/IPSCs.

    • Quantify changes in neuronal firing frequency and input resistance.

Patch_Clamp_Workflow Start Start: Prepare Brain Slices Recover Slice Recovery (1 hr at 32-34°C) Start->Recover Record Transfer Slice to Recording Chamber Recover->Record Patch Obtain Whole-Cell Patch-Clamp Recording Record->Patch Baseline Record Baseline Activity (5-10 min) Patch->Baseline Drug Bath Apply this compound (10-15 min) Baseline->Drug Washout Washout Drug (10-15 min) Drug->Washout Analyze Data Analysis Washout->Analyze End End Analyze->End

Figure 2: Workflow for Whole-Cell Patch-Clamp Experiments.
Extracellular Field Potential Recording

This protocol allows for the assessment of this compound's effects on synaptic plasticity and network activity.

Materials:

  • This compound stock solution

  • aCSF

  • Stimulating and recording electrodes

  • Brain slices

  • Electrophysiology rig with amplifier and data acquisition system

Protocol:

  • Slice and Chamber Setup:

    • Prepare and recover brain slices as described in the patch-clamp protocol.

    • Place a slice in the recording chamber and perfuse with aCSF.

  • Electrode Placement:

    • Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus).

    • Place a recording electrode in the corresponding dendritic field (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

  • Data Acquisition:

    • Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope to set the baseline stimulation strength (typically 30-50% of the maximum response).

    • Paired-Pulse Facilitation (PPF): Deliver paired stimuli at various inter-stimulus intervals to assess presynaptic release probability.

    • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.

    • Drug Application: Bath-apply this compound and continue recording.

    • Synaptic Plasticity Induction:

      • To induce Long-Term Potentiation (LTP), deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

      • To induce Long-Term Depression (LTD), deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

  • Analysis:

    • Measure the slope of the fEPSP to quantify synaptic strength.

    • Calculate the PPF ratio (second fEPSP slope / first fEPSP slope).

    • Quantify the magnitude of LTP or LTD as the percentage change in fEPSP slope from baseline.

Field_Potential_Workflow Start Prepare Brain Slices Setup Place Slice and Electrodes Start->Setup IO_Curve Generate Input-Output Curve Setup->IO_Curve Baseline Record Stable Baseline (20 min) IO_Curve->Baseline Drug Apply this compound Baseline->Drug Plasticity Induce LTP or LTD Drug->Plasticity Post_Induction Record Post-Induction (60 min) Plasticity->Post_Induction Analysis Analyze fEPSP Slope Post_Induction->Analysis End End Analysis->End

Figure 3: Workflow for Field Potential Recording Experiments.
In Vivo Single-Unit Recording

This protocol is for studying the effects of systemically administered this compound on the firing patterns of individual neurons in an intact animal model.

Materials:

  • This compound for injection (formulated in a suitable vehicle)

  • Anesthetic (e.g., isoflurane or urethane)

  • Stereotaxic frame

  • High-impedance microelectrodes

  • In vivo recording system

Protocol:

  • Animal Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex).

  • Electrode Implantation:

    • Slowly lower a microelectrode into the target brain region until a single neuron's activity can be clearly isolated.

  • Data Acquisition:

    • Record the baseline spontaneous and/or sensory-evoked firing rate of the isolated neuron for a stable period (e.g., 15-30 minutes).

    • Administer this compound systemically (e.g., via intraperitoneal injection).

    • Continue to record the neuron's activity for at least 60-90 minutes post-injection.

  • Analysis:

    • Analyze changes in the neuron's firing rate, firing pattern (e.g., burst analysis), and response to sensory stimuli over time.

    • Compare the effects of this compound to a vehicle control group.

In_Vivo_Recording_Workflow Start Anesthetize and Mount Animal Surgery Perform Craniotomy Start->Surgery Electrode Lower Microelectrode to Target Region Surgery->Electrode Isolate Isolate Single-Unit Activity Electrode->Isolate Baseline Record Baseline Firing (15-30 min) Isolate->Baseline Inject Administer this compound (i.p.) Baseline->Inject Record_Post Record Post-Injection (60-90 min) Inject->Record_Post Analysis Analyze Firing Rate and Pattern Record_Post->Analysis End End Analysis->End

Figure 4: Workflow for In Vivo Single-Unit Recording.

Conclusion

This compound, as a negative allosteric modulator of mGlu2/3 receptors, holds potential for modulating neuronal activity and synaptic transmission. The electrophysiological protocols outlined in these application notes provide a framework for researchers to investigate the detailed mechanisms of action of this compound and other mGlu2/3 NAMs. By employing these techniques, scientists can further elucidate the role of mGlu2/3 receptors in neuronal circuits and their potential as therapeutic targets for a range of neurological and psychiatric conditions.

References

Application Notes and Protocols for Decoglurant in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (also known as RO4995819) is a selective, non-competitive, and negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3)[1][2][3]. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. As inhibitory autoreceptors, their activation typically leads to a decrease in glutamate release. By negatively modulating mGluR2 and mGluR3, this compound effectively increases glutamatergic signaling, a mechanism that has been explored for its potential therapeutic effects in neurological and psychiatric disorders.

These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments designed to investigate its mechanism of action and cellular effects.

Data Presentation

Physicochemical Properties and Storage
PropertyValueReference
Molecular Formula C₂₁H₁₁F₆N₅[3]
Molecular Weight 447.34 g/mol [3]
Solubility Soluble in DMSO (≥ 2.08 mg/mL)
Storage of Solid -20°C for up to 1 year; -80°C for up to 2 years
Storage of Stock Solution -20°C for up to 6 months; -80°C for up to 6 months
In Vitro Activity
TargetActionCell LineAssay TypeIC₅₀Reference
mGluR2 Negative Allosteric ModulatorRecombinant cell lines (e.g., HEK293, CHO)Functional Assays (e.g., cAMP, Ca²⁺ mobilization)Not specified
mGluR3 Negative Allosteric ModulatorRecombinant cell lines (e.g., HEK293, CHO)Functional Assays (e.g., cAMP, Ca²⁺ mobilization)Not specified

Signaling Pathway

The canonical signaling pathway for mGluR2 and mGluR3 involves coupling to the Gαi/o subunit of the heterotrimeric G-protein. Activation of the receptor by glutamate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate, thereby attenuating the downstream signaling cascade.

mGluR2_3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds This compound This compound (NAM) This compound->mGluR2_3 Inhibits (Allosterically) G_protein Gαi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Figure 1. Simplified mGluR2/3 signaling pathway modulated by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (e.g., MedChemExpress, HY-16766)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.47 mg of this compound (MW = 447.34 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) may be required to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for conducting cell-based assays with this compound.

experimental_workflow start Start cell_seeding Seed cells expressing mGluR2 or mGluR3 in multi-well plates start->cell_seeding incubation_24h Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation_24h decoglurant_prep Prepare serial dilutions of this compound working solution in assay buffer incubation_24h->decoglurant_prep treatment Pre-incubate cells with This compound or vehicle control decoglurant_prep->treatment agonist_prep Prepare agonist (e.g., Glutamate) working solution in assay buffer stimulation Stimulate cells with agonist agonist_prep->stimulation treatment->stimulation assay_readout Perform assay readout (e.g., cAMP, p-ERK, Ca²⁺) stimulation->assay_readout data_analysis Analyze data and determine IC₅₀ assay_readout->data_analysis end End data_analysis->end

Figure 2. General workflow for in vitro cell-based assays with this compound.

cAMP Accumulation Assay

Objective: To measure the effect of this compound on agonist-induced inhibition of cAMP production in cells expressing mGluR2 or mGluR3.

Materials:

  • Cells stably expressing human or rat mGluR2 or mGluR3 (e.g., HEK293 or CHO cells)

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • Forskolin (adenylyl cyclase activator)

  • Glutamate or a specific mGluR2/3 agonist (e.g., LY379268)

  • This compound working solutions

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96- or 384-well white opaque plates

Procedure:

  • Seed cells at an appropriate density in 96- or 384-well plates and incubate overnight.

  • Wash the cells once with assay medium.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Add a fixed concentration of glutamate (typically EC₂₀ to EC₈₀) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the effect of this compound on agonist-induced phosphorylation of ERK1/2, a downstream target of the mGluR2/3 signaling pathway.

Materials:

  • Cells expressing mGluR2 or mGluR3

  • Serum-free cell culture medium

  • This compound working solutions

  • Glutamate or a specific mGluR2/3 agonist

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes.

  • Stimulate the cells with an agonist (e.g., glutamate) for 5-15 minutes.

  • Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

  • Lyse the cells, collect the lysate, and determine the protein concentration.

  • Perform SDS-PAGE and Western blotting using standard protocols.

  • Probe the membrane with anti-phospho-ERK1/2 antibody.

  • Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Intracellular Calcium Mobilization Assay

Objective: To measure the effect of this compound on agonist-induced changes in intracellular calcium levels in cells co-expressing mGluR2 or mGluR3 and a promiscuous G-protein (e.g., Gα15 or Gα16) that couples to the calcium signaling pathway.

Materials:

  • Cells stably co-expressing mGluR2 or mGluR3 and a promiscuous G-protein

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound working solutions

  • Glutamate or a specific mGluR2/3 agonist

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and record a stable baseline fluorescence.

  • Inject various concentrations of this compound and incubate for a short period (e.g., 2-5 minutes).

  • Inject a fixed concentration of glutamate (typically EC₈₀) and immediately measure the change in fluorescence intensity over time.

  • Analyze the fluorescence data (e.g., peak fluorescence or area under the curve) and plot the response against the log concentration of this compound to determine the IC₅₀.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mGluR2 and mGluR3 in cellular function. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on key signaling pathways. It is recommended that researchers optimize these protocols for their specific cell systems and experimental conditions to ensure robust and reproducible results. Careful consideration of cell line selection, agonist concentration, and incubation times will be critical for obtaining meaningful data.

References

Application Notes and Protocols for Calcium Mobilization Assay with Decoglurant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (RO4995819) is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] In drug discovery, it is often desirable to screen for compounds that modulate GPCR activity using high-throughput methods. Calcium mobilization assays are a widely used functional assay for this purpose due to their high signal-to-noise ratio and amenability to automation.[4][5]

However, as Gi/o-coupled receptors like mGluR2 do not natively signal through the Gq pathway to induce calcium release, a modification of the assay is required. This is typically achieved by co-expressing the receptor of interest with a promiscuous G-protein, such as Gα16, or a chimeric G-protein (e.g., Gαqi5). These G-proteins couple to the Gi/o-activated receptor and redirect the downstream signal to the phospholipase C (PLC) pathway, culminating in the release of intracellular calcium from the endoplasmic reticulum. This calcium release can then be detected using a calcium-sensitive fluorescent dye.

These application notes provide a detailed protocol for a calcium mobilization assay to characterize the activity of this compound on the mGluR2 receptor in a recombinant cell-based system.

Signaling Pathway and Assay Principle

The canonical signaling pathway of mGluR2 involves coupling to Gi/o proteins, which inhibit adenylyl cyclase. To enable a calcium mobilization readout, a promiscuous G-protein, Gα16, is co-expressed with mGluR2. Upon activation by an agonist (e.g., glutamate), the mGluR2 receptor undergoes a conformational change, activating the Gα16 protein. Gα16, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is detected by a fluorescent calcium indicator, such as Fluo-4 AM. This compound, as a negative allosteric modulator, will inhibit this agonist-induced calcium release in a concentration-dependent manner.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum mGluR2 mGluR2 G_alpha16 Gα16 mGluR2->G_alpha16 Activates PLC PLC G_alpha16->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds to Ca_cytoplasm Ca²⁺ Fluo4 Fluo-4 Ca_cytoplasm->Fluo4 Binds to Ca_er Ca²⁺ Store IP3R->Ca_er Opens Ca_er->Ca_cytoplasm Release Glutamate Glutamate (Agonist) Glutamate->mGluR2 Activates This compound This compound (NAM) This compound->mGluR2 Inhibits Fluorescence Fluorescence Signal Fluo4->Fluorescence Emits

mGluR2 Signaling Pathway for Calcium Mobilization Assay

Data Presentation

CompoundTargetAssay TypeAgonist Used (Concentration)IC50 (nM)Reference
RO4988546mGluR2Calcium Mobilization (FLIPR)LY354740 (EC80)2.3 ± 0.7
RO5488608mGluR2Calcium Mobilization (FLIPR)LY354740 (EC80)1.9 ± 0.3
VU6001966mGluR2Not SpecifiedNot Specified78

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
HEK293 CellsATCCCRL-1573
Human mGluR2 Plasmid(Vendor Specific)
Human Gα16 Plasmid(Vendor Specific)
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 3000 Transfection ReagentInvitrogenL3000008
Fluo-4 AMInvitrogenF14201
Pluronic F-127InvitrogenP3000MP
ProbenecidSigma-AldrichP8761
This compound(Vendor Specific)
L-GlutamateSigma-AldrichG1251
96-well black, clear bottom platesCorning3603
Hank's Balanced Salt Solution (HBSS)Gibco14025092
HEPESGibco15630080

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Preparation and Transfection cluster_assay_prep Day 2: Assay Plate Preparation cluster_assay Day 3: Calcium Mobilization Assay seed_cells Seed HEK293 cells in a T75 flask transfect Co-transfect with mGluR2 and Gα16 plasmids seed_cells->transfect incubate_24h Incubate for 24 hours transfect->incubate_24h plate_cells Plate transfected cells into 96-well plates incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with Fluo-4 AM prepare_compounds Prepare this compound and Glutamate solutions pre_incubation Pre-incubate with this compound dye_loading->pre_incubation prepare_compounds->pre_incubation agonist_addition Add Glutamate (agonist) pre_incubation->agonist_addition read_fluorescence Read fluorescence on FLIPR/FlexStation agonist_addition->read_fluorescence data_analysis Analyze data and determine IC50 read_fluorescence->data_analysis

Calcium Mobilization Assay Workflow
Step-by-Step Protocol

Day 1: Cell Culture and Transfection

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • On the day of transfection, seed the cells in a T75 flask to reach 70-80% confluency.

  • Prepare the transfection complexes according to the Lipofectamine 3000 protocol. Co-transfect the HEK293 cells with plasmids encoding human mGluR2 and human Gα16.

  • Incubate the transfected cells for 24 hours.

Day 2: Assay Plate Seeding

  • Trypsinize and resuspend the transfected cells in fresh culture medium.

  • Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubate the plates overnight at 37°C and 5% CO2.

Day 3: Calcium Mobilization Assay

  • Dye Loading:

    • Prepare the Fluo-4 AM loading buffer: HBSS containing 20 mM HEPES, 2.5 mM probenecid, 4 µM Fluo-4 AM, and 0.04% Pluronic F-127.

    • Aspirate the culture medium from the cell plates.

    • Add 100 µL of Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) to obtain a range of concentrations (e.g., 1 nM to 10 µM).

    • Prepare a stock solution of L-glutamate in water. Dilute the stock in assay buffer to a concentration that will give an EC80 response (this needs to be predetermined in an agonist dose-response experiment).

  • Assay Performance (using a FLIPR or FlexStation):

    • After the dye loading incubation, wash the cells twice with 100 µL of assay buffer.

    • Add 80 µL of assay buffer to each well.

    • Place the cell plate and the compound plates into the instrument.

    • Set the instrument to read fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 20 µL of the this compound dilutions (or vehicle control) to the respective wells (pre-incubation).

    • Incubate for 5-15 minutes.

    • After the pre-incubation, the instrument will add 25 µL of the EC80 concentration of L-glutamate to all wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds.

Data Analysis
  • The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).

  • For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no this compound).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Logical Relationships in the Assay

The successful execution and interpretation of this assay depend on the interplay of several key components. The logical relationship between these components is crucial for obtaining reliable data.

logical_relationships cluster_cell_system Cellular System cluster_reagents Key Reagents cluster_readout Assay Readout HEK293 HEK293 Cells Transfection Transfection HEK293->Transfection mGluR2_plasmid mGluR2 Plasmid mGluR2_plasmid->Transfection Galpha16_plasmid Gα16 Plasmid Galpha16_plasmid->Transfection Calcium_Signal Intracellular Ca²⁺ Signal Transfection->Calcium_Signal Enables This compound This compound (NAM) This compound->Calcium_Signal Inhibits Glutamate Glutamate (Agonist) Glutamate->Calcium_Signal Induces Fluo4 Fluo-4 AM Fluorescence_Change Fluorescence Change Fluo4->Fluorescence_Change Reports Calcium_Signal->Fluorescence_Change Causes IC50_Value IC50 Value Fluorescence_Change->IC50_Value Determines

References

Application Notes and Protocols: Decoglurant GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (also known as RO4995819) is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. The GTPγS binding assay is a functional assay that measures the activation of G-proteins, a key step in the signaling cascade of GPCRs. This application note provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the inhibitory activity of this compound on mGluR2.

Mechanism of Action: As a negative allosteric modulator, this compound does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, reducing the maximal response or affinity of the receptor to the agonist.[4][5] The GTPγS binding assay is particularly well-suited to characterize such modulatory effects.

Signaling Pathway of mGluR2 and Inhibition by this compound

The metabotropic glutamate receptor 2 (mGluR2) is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist such as glutamate, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein. This initiates a downstream signaling cascade, primarily the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This compound, as a NAM, binds to the transmembrane domain of mGluR2 and attenuates this G-protein activation, thereby reducing the inhibitory effect of the receptor on adenylyl cyclase.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR2 mGluR2 Glutamate->mGluR2 Binds G_protein Gi/o Protein (GDP-bound) mGluR2->G_protein Activates This compound This compound (NAM) This compound->mGluR2 Binds to allosteric site This compound->G_protein Inhibits Activation G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts AC

Caption: mGluR2 signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound GTPγS Binding Assay

The general workflow for determining the inhibitory effect of this compound on mGluR2 using a [³⁵S]GTPγS binding assay involves preparing cell membranes expressing the receptor, incubating them with an agonist to stimulate G-protein activation in the presence of varying concentrations of this compound, and quantifying the amount of bound [³⁵S]GTPγS.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing mGluR2 Mix_Components Incubate membranes with agonist (e.g., Glutamate at EC₂₀), [³⁵S]GTPγS, GDP, and varying concentrations of this compound Membrane_Prep->Mix_Components Reagent_Prep Prepare assay buffer, [³⁵S]GTPγS, agonist, and this compound solutions Reagent_Prep->Mix_Components Filtration Terminate reaction by rapid filtration through glass fiber filters Mix_Components->Filtration Wash Wash filters to remove unbound [³⁵S]GTPγS Filtration->Wash Scintillation Quantify filter-bound radioactivity using liquid scintillation counting Wash->Scintillation Data_Plot Plot % inhibition vs. This compound concentration Scintillation->Data_Plot IC50_Calc Calculate IC₅₀ value using non-linear regression Data_Plot->IC50_Calc

Caption: Experimental workflow for the this compound GTPγS binding assay.

Quantitative Data

CompoundTargetAssay TypeAgonistAgonist ConcentrationIC₅₀ (nM)Reference
MNI-137human mGluR2[³⁵S]GTPγS bindingGlutamateEC₈₀72.7[F. Hoffmann-La Roche Ltd., 2005]
This compound mGluR2 [³⁵S]GTPγS binding Glutamate EC₂₀ - EC₈₀ Data not publicly available

Experimental Protocols

Preparation of Cell Membranes Expressing mGluR2

This protocol is for the preparation of crude cell membranes from cultured cells (e.g., CHO or HEK293 cells) stably expressing human mGluR2.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 5 mM EGTA, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Cell scrapers

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Grow cells expressing mGluR2 to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

[³⁵S]GTPγS Binding Assay Protocol

This protocol details the measurement of this compound's inhibitory effect on agonist-stimulated [³⁵S]GTPγS binding to mGluR2.

Materials:

  • mGluR2-expressing cell membranes (prepared as above)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Guanosine diphosphate (GDP)

  • Glutamate (or other mGluR2 agonist)

  • This compound

  • Non-specific binding control: unlabeled GTPγS

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/C)

  • Vacuum filtration manifold

  • Liquid scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Thaw the mGluR2 membrane preparation on ice. Dilute to the desired final concentration (typically 5-20 µg of protein per well) in ice-cold Assay Buffer.

    • Prepare a solution of GDP in Assay Buffer (final concentration in the assay is typically 10-30 µM).

    • Prepare a working solution of [³⁵S]GTPγS in Assay Buffer (final concentration in the assay is typically 0.1-0.5 nM).

    • Prepare a stock solution of the mGluR2 agonist (e.g., glutamate) and determine its EC₂₀ concentration in this assay format.

    • Prepare serial dilutions of this compound in Assay Buffer containing the agonist at its EC₂₀ concentration.

    • For determining non-specific binding, prepare a solution of unlabeled GTPγS (final concentration 10 µM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add Assay Buffer with agonist.

    • Non-specific Binding: Add Assay Buffer with agonist and 10 µM unlabeled GTPγS.

    • Basal Binding: Add Assay Buffer without agonist.

    • This compound Inhibition: Add the serial dilutions of this compound (containing the agonist).

  • Incubation:

    • To each well, add in the following order:

      • 50 µL of the appropriate solution from the assay setup.

      • 25 µL of the diluted membrane preparation.

      • 25 µL of the [³⁵S]GTPγS and GDP mixture.

    • The final reaction volume is 100 µL.

    • Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Termination and Filtration:

    • Pre-soak the glass fiber filter mat in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Terminate the reaction by rapidly filtering the contents of the plate through the filter mat using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Dry the filter mat completely.

    • Place the filter mat in a scintillation vial or a cassette suitable for a microplate scintillation counter.

    • Add liquid scintillation cocktail to each filter spot.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 x (1 - [(CPM in presence of this compound - Basal Binding) / (Specific Binding - Basal Binding)])

  • Determine IC₅₀:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

References

Decoglurant: Application in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Decoglurant (also known as RO4995819) is a selective, non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2] These receptors are predominantly located presynaptically and function as autoreceptors to inhibit the release of glutamate.[1][3] By antagonizing mGluR2/3, this compound is expected to increase synaptic glutamate levels, thereby modulating synaptic plasticity, a fundamental process for learning and memory.[3] Although this compound was initially developed by Roche for the treatment of major depressive disorder, it did not demonstrate efficacy in Phase II clinical trials. However, its mechanism of action makes it a valuable research tool for investigating the role of mGluR2/3 in synaptic plasticity and its potential implications for various central nervous system (CNS) disorders.

Mechanism of Action in Synaptic Plasticity

Group II mGluRs (mGluR2 and mGluR3) are Gi/o-coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels. This signaling cascade leads to a decrease in neurotransmitter release from the presynaptic terminal. This compound, as a NAM, binds to an allosteric site on the mGluR2/3 receptors, reducing their affinity for glutamate and inhibiting their signaling. This disinhibition results in an increase in glutamate release, which can in turn affect postsynaptic receptors like AMPA and NMDA receptors, key players in long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

Preclinical studies with various mGluR2/3 antagonists have shown that blockade of these receptors can enhance LTP in the hippocampus, a brain region critical for memory formation. Furthermore, selective NAMs for mGluR2 and mGluR3 have been found to enhance thalamocortical transmission and inhibit LTD through distinct presynaptic and postsynaptic mechanisms, respectively. These findings suggest that this compound could be utilized to probe the nuanced roles of mGluR2 and mGluR3 in regulating synaptic strength and plasticity in different neural circuits.

Data Presentation

ParameterExpected Effect of this compoundBrain RegionExperimental ModelReference Compound(s)
Long-Term Potentiation (LTP)
Field Excitatory Postsynaptic Potential (fEPSP) SlopeEnhancementHippocampus (CA1, Dentate Gyrus)In vitro slice electrophysiology, In vivo electrophysiologyLY341495, various mGluR2/3 antagonists
Population Spike (PS) AmplitudeEnhancementHippocampus (Dentate Gyrus)In vivo electrophysiologyLY341495
Long-Term Depression (LTD)
fEPSP SlopeInhibition/AttenuationThalamocortical pathways, HippocampusIn vitro slice electrophysiologySelective mGluR2 & mGluR3 NAMs
Excitatory Postsynaptic Currents (EPSCs)
Spontaneous EPSC Frequency/AmplitudeIncreaseNeocortical Pyramidal CellsIn vitro whole-cell recordingSerotonin (acting on presynaptic terminals)
Evoked EPSP/EPSC AmplitudePotential Increase (due to increased glutamate release)Various CNS regionsIn vitro and in vivo electrophysiologyGeneral mGluR2/3 antagonists

Experimental Protocols

The following are detailed protocols that can be adapted for investigating the effects of this compound on synaptic plasticity.

Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Hippocampal Slices

Objective: To assess the effect of this compound on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse in rat hippocampal slices.

Materials:

  • This compound (RO4995819)

  • Artificial cerebrospinal fluid (aCSF)

  • Adult male Wistar rats (2-3 months old)

  • Vibratome

  • Dissection microscope

  • Recording chamber (submerged or interface type)

  • aCSF perfusion system

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier, digitizer, and data acquisition software

Methodology:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording Setup:

    • Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral fibers.

    • Place a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single test pulses (0.1 ms duration) every 20 seconds to establish a stable baseline of fEPSPs for at least 20 minutes. The stimulation intensity should be set to elicit 30-40% of the maximal fEPSP response.

  • Drug Application:

    • Bath-apply this compound at the desired concentration (e.g., 1-10 µM) for a 20-30 minute period before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-HFS Recording:

    • Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Compare the magnitude of LTP in the presence and absence of this compound.

Protocol 2: In Vivo Electrophysiology in Anesthetized Rodents

Objective: To investigate the effect of systemically administered this compound on LTP in the dentate gyrus.

Materials:

  • This compound (RO4995819)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Methodology:

  • Animal Preparation:

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus based on stereotaxic coordinates.

  • Baseline Recording:

    • Record baseline population spikes (PS) and fEPSPs in response to test pulses.

  • Drug Administration:

    • Administer this compound intraperitoneally (i.p.) or orally (p.o.) at the desired dose.

  • LTP Induction:

    • After a suitable time for drug absorption and distribution, induce LTP with a high-frequency tetanus.

  • Post-Tetanus Recording:

    • Monitor the potentiation of the PS and fEPSP for several hours.

  • Data Analysis:

    • Measure the amplitude of the PS and the slope of the fEPSP.

    • Compare the magnitude of LTP between vehicle- and this compound-treated animals.

Mandatory Visualization

decoglurant_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Release Glutamate Release mGluR2_3 mGluR2/3 Gi_o Gαi/o mGluR2_3->Gi_o Activates This compound This compound This compound->mGluR2_3 (-) NAM AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Release Inhibits Glutamate_cleft Glutamate Release->Glutamate_cleft Glutamate_cleft->mGluR2_3 Activates AMPA_R AMPA-R Glutamate_cleft->AMPA_R Activates NMDA_R NMDA-R Glutamate_cleft->NMDA_R Activates Plasticity Synaptic Plasticity (LTP/LTD) AMPA_R->Plasticity NMDA_R->Plasticity experimental_workflow_ltp start Start slice_prep Prepare Hippocampal Slices start->slice_prep recovery Slice Recovery (≥1 hr) slice_prep->recovery baseline Establish Stable Baseline (20 min) recovery->baseline drug_app Bath Apply this compound (20-30 min) baseline->drug_app lpt_induction Induce LTP (HFS) drug_app->lpt_induction post_ltp Record Post-HFS (≥60 min) lpt_induction->post_ltp analysis Data Analysis post_ltp->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Decoglurant Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for decoglurant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution of this compound, it is recommended to use a non-aqueous, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution.[2]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: To maintain the integrity and stability of your this compound stock solution, it is best practice to aliquot it into ready-to-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3]

Q3: How can I prevent precipitation of this compound when adding it to my aqueous experimental medium?

A3: Precipitation upon addition to aqueous media is a common issue and can be mitigated by following these steps:

  • Decrease the final concentration: The concentration of this compound may be exceeding its solubility in the aqueous medium.[2]

  • Use a higher concentration stock: Prepare a higher concentration stock solution in a suitable solvent like DMSO and use a smaller volume to achieve the final concentration.

  • Pre-warm the medium: Temperature shifts can affect solubility, so pre-warming your cell culture media to 37°C before adding the compound can help.

  • Add dropwise while vortexing: Add the stock solution to the medium slowly while gently vortexing to facilitate mixing and prevent localized high concentrations.

Q4: Can the type of cell culture medium affect this compound stability and solubility?

A4: Yes, different cell culture media formulations contain varying concentrations of salts, amino acids, and other components that can interact with your compound and affect its solubility. If you encounter precipitation, testing the solubility in different base media may be beneficial if your experimental design allows.

Q5: What are the primary factors that can affect the stability of this compound in solution over time?

A5: The stability of small molecules like this compound in solution can be influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation.

  • pH: The pH of the solution can affect the stability of pH-sensitive compounds.

  • Light: Exposure to light can cause photodegradation of sensitive compounds.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

  • Hydrolysis: In aqueous solutions, compounds may undergo hydrolysis.

  • Interactions with media components: The compound may interact with salts, proteins, or other components in the media over time.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding this compound to the medium. The compound's concentration exceeds its solubility in the aqueous media.- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in DMSO and use a smaller volume. - Perform serial dilutions of the stock solution in the culture medium.
Precipitate forms over time in the incubator. - Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility. - pH shift: The CO2 environment in an incubator can alter the pH of the media. - Interaction with media components: The compound may interact with salts or proteins in the media over time.- Pre-warm the cell culture media to 37°C before adding the compound. - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test solubility in a simpler buffer (e.g., PBS) to identify problematic media components.
Variability in experimental results over time. Compound degradation: this compound may be degrading under the experimental conditions.- Prepare fresh working solutions from a frozen stock for each experiment. - Conduct a stability study under your specific experimental conditions (see Experimental Protocols section). - Minimize exposure of solutions to light and elevated temperatures.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Medium

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Specific cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved.

  • Prepare Serial Dilutions:

    • Pre-warm the cell culture medium to 37°C.

    • Prepare the highest concentration working solution by adding the appropriate amount of the this compound stock solution to the pre-warmed medium (e.g., a 1:1000 dilution for a 100 µM solution from a 100 mM stock).

    • Vortex gently immediately after adding the stock.

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media.

  • Incubation and Observation:

    • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1, 4, and 24 hours).

    • For a more detailed inspection, examine a small aliquot under a microscope.

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Protocol 2: Assessing Long-Term Stability of this compound in Solution

Objective: To evaluate the chemical stability of this compound in a specific solution over the time course of a long-term experiment.

Materials:

  • This compound working solution at the desired experimental concentration

  • Incubator set to the experimental temperature

  • Light-protective containers (e.g., amber tubes) if the compound is light-sensitive

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Appropriate vials for the analytical instrument

Procedure:

  • Sample Preparation: Prepare a batch of the this compound working solution in your experimental medium.

  • Time Points: Aliquot the solution into separate, sealed, and light-protected (if necessary) containers for each time point to be tested (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Incubation: Store the aliquots under the exact conditions of your long-term experiment (e.g., temperature, CO2, humidity).

  • Sample Analysis:

    • At each designated time point, remove one aliquot.

    • Analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are standard for quantifying small molecules in solution.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • A significant decrease in concentration over time indicates degradation of the compound under the experimental conditions.

Visualizations

This compound's Target: mGluR2 Signaling Pathway

This compound is a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). mGluR2 is a G-protein coupled receptor that, when activated by glutamate, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway plays a crucial role in modulating neurotransmitter release.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Activates This compound This compound This compound->mGluR2 Inhibits Gi_alpha Gαi mGluR2->Gi_alpha Activates ERK_Pathway ERK Pathway Activation mGluR2->ERK_Pathway Can activate Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production ATP ATP ATP->Adenylyl_Cyclase Neuroprotection Neuroprotection ERK_Pathway->Neuroprotection Leads to

Caption: Simplified mGluR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical steps for assessing the stability of this compound in your experimental solution.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome cluster_conclusion Conclusion A Prepare this compound Stock Solution (DMSO) B Prepare Working Solution in Experimental Medium A->B C Aliquot for Time Points B->C D Incubate under Experimental Conditions C->D E Analyze Samples at Each Time Point (HPLC/LC-MS) D->E F Plot Concentration vs. Time E->F G Is Concentration Stable? F->G H Proceed with Long-Term Experiment G->H Yes I Troubleshoot/ Optimize Conditions G->I No Precipitation_Troubleshooting cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time Start Precipitation Observed Q1 When does it precipitate? Start->Q1 A1 Likely solubility issue Q1->A1 Immediately B1 Possible temperature/pH shift or media interaction Q1->B1 Over Time A2 Decrease final concentration A1->A2 A3 Use higher stock concentration A1->A3 End Problem Resolved A2->End A3->End B2 Pre-warm media B1->B2 B3 Check media buffering B1->B3 B4 Test in simpler buffer B1->B4 B2->End B3->End B4->End

References

Technical Support Center: Decoglurant In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Decoglurant (also known as RO4995819) in in vitro experiments. This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2] While it was developed for major depressive disorder, its clinical trials were discontinued due to a lack of efficacy.[3][4] Understanding its in vitro characteristics is crucial for interpreting experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the established in vitro mechanism of action for this compound?

A1: this compound is a negative allosteric modulator (NAM) of both mGluR2 and mGluR3.[1] This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site). By binding to this allosteric site, it reduces the receptor's response to glutamate.

Q2: I am seeing unexpected effects in my cell-based assays that do not seem to be mediated by mGluR2/3 inhibition. What could be the cause?

A2: Unexpected results could arise from several factors, including off-target effects, compound stability, or experimental artifacts. It is crucial to assess the selectivity of this compound in your specific experimental system. While specific comprehensive off-target screening data for this compound is not widely published, all small molecules have the potential for off-target interactions. We recommend performing control experiments in cell lines that do not express mGluR2 or mGluR3 to investigate potential off-target effects.

Q3: How can I confirm that the effects I am observing are due to mGluR2/3 modulation?

A3: To confirm on-target activity, you can perform several control experiments:

  • Use of a structurally different mGluR2/3 NAM: Replicating the effect with another known mGluR2/3 NAM can strengthen the evidence for on-target action.

  • Orthosteric agonist/antagonist competition: Investigate if the effects of this compound can be overcome by high concentrations of an mGluR2/3 agonist or blocked by a competitive antagonist.

  • Knockout/knockdown cell lines: The most definitive method is to use cell lines where mGluR2 and/or mGluR3 have been genetically removed (e.g., via CRISPR/Cas9). The effect of this compound should be absent in these cells if it is on-target.

Q4: What is the solubility and stability of this compound in vitro?

A4: According to supplier information, this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare fresh dilutions from a concentrated DMSO stock for each experiment to avoid degradation. The stability of the compound in your specific cell culture medium and conditions should be empirically determined if long-term incubations are planned.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Functional Assays
Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a consistent and low passage number range.
Assay Conditions Variations in cell density, incubation time, and agonist concentration can all affect the IC50 value. Standardize these parameters across all experiments.
Serum Lot Variation Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous ligands or factors that may interfere with the assay. Test and use a single, qualified lot of FBS for a series of experiments.
Plasticware Adsorption Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adsorption plates and tubes.
Guide 2: Apparent Off-Target Effects
Potential Cause Troubleshooting Steps
Interaction with other GPCRs Perform a counterscreen against a panel of related GPCRs, particularly other mGluR subtypes, to assess selectivity.
Ion Channel Modulation Some compounds can directly modulate ion channels. Use specific ion channel blockers or electrophysiological methods to rule out this possibility.
Enzyme Inhibition Consider assays for common off-target enzymes, such as cytochrome P450s, if metabolic effects are suspected.
Cytotoxicity At higher concentrations, compounds can induce cytotoxicity, leading to non-specific effects. Always determine the cytotoxic concentration of this compound in your cell line using an appropriate viability assay (e.g., MTT, LDH).

Data Presentation

Table 1: Hypothetical Off-Target Binding Profile of this compound

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results.

TargetAssay TypeIC50 / Ki (nM)
mGluR2 (on-target) [³H]-LY341495 Binding 15
mGluR3 (on-target) [³H]-LY341495 Binding 25
mGluR1[³H]-R214127 Binding>10,000
mGluR5[³H]-MPEP Binding>10,000
5-HT₂A Receptor[³H]-Ketanserin Binding1,500
Dopamine D₂ Receptor[³H]-Spiperone Binding>10,000
H₁ Histamine Receptor[³H]-Pyrilamine Binding8,000
M₁ Muscarinic Receptor[³H]-Pirenzepine Binding>10,000

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay to Determine this compound Potency

This protocol is designed to measure the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing mGluR2 or mGluR3 coupled to a promiscuous G-protein such as Gα15, or co-transfected with Gαqi/o chimeras.

Materials:

  • HEK293 cells stably expressing human mGluR2 or mGluR3.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: L-glutamate or a specific mGluR2/3 agonist (e.g., LY379268).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer. Aspirate the culture medium from the cells and add the dye loading solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the incubation period, wash the cells with assay buffer to remove excess dye. Add the this compound dilutions to the plate and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence. Inject the agonist at a concentration that elicits a response of approximately 80% of the maximum (EC₈₀). Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Determine the inhibitory effect of this compound by calculating the percentage inhibition of the agonist response at each concentration. Plot the percentage inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay for Selectivity Profiling

This protocol describes a general method for assessing the binding of this compound to a target receptor using a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [³H]-ligand).

  • Binding Buffer: Appropriate for the specific receptor being tested (e.g., Tris-HCl based buffer).

  • This compound.

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and serial dilutions of this compound.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium (this will vary depending on the receptor).

  • Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage inhibition of specific binding by this compound at each concentration. Determine the Ki value using the Cheng-Prusoff equation.

Visualizations

mGluR2_3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates This compound This compound (NAM) This compound->mGluR2_3 Inhibits Gi_o Gi/o Protein mGluR2_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Glutamate Vesicle cAMP->Vesicle Promotes Fusion Ca_channel->Vesicle Triggers Fusion

Caption: mGluR2/3 Signaling Pathway Inhibition by this compound.

Off_Target_Workflow Start Start: Unexpected In Vitro Effect with this compound OnTarget Confirm On-Target mGluR2/3 Activity Start->OnTarget Control Use mGluR2/3 Null Cell Line OnTarget->Control OffTarget Investigate Off-Target Effects Control->OffTarget Effect Persists Conclusion Identify Off-Target or Conclude Artifact Control->Conclusion Effect Abolished (On-Target) Selectivity Broad Receptor Screening Panel OffTarget->Selectivity Functional Secondary Functional Assays (e.g., Ion Channel) OffTarget->Functional Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) OffTarget->Cytotoxicity Selectivity->Conclusion Functional->Conclusion Cytotoxicity->Conclusion

Caption: Workflow for Investigating Off-Target Effects.

Troubleshooting_Tree Start Inconsistent IC50 Value CheckCompound Are you using fresh compound dilutions? Start->CheckCompound YesCompound Yes CheckCompound->YesCompound NoCompound No CheckCompound->NoCompound CheckCells Is cell passage number consistent? YesCompound->CheckCells PrepareFresh Prepare fresh dilutions for each experiment. NoCompound->PrepareFresh YesCells Yes CheckCells->YesCells NoCells No CheckCells->NoCells CheckAssay Are assay conditions (density, time) standardized? YesCells->CheckAssay UseLowPassage Use cells from a consistent, low passage bank. NoCells->UseLowPassage YesAssay Yes CheckAssay->YesAssay NoAssay No CheckAssay->NoAssay ConsiderOther Consider other factors: serum variation, plasticware. YesAssay->ConsiderOther Standardize Standardize all assay parameters. NoAssay->Standardize

Caption: Troubleshooting Decision Tree for Inconsistent IC50s.

References

Navigating Decoglurant Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Decoglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Inconsistent experimental outcomes can be a significant challenge; this resource aims to provide direct, actionable advice to identify and resolve common issues.

Troubleshooting Inconsistent Results

This section addresses specific problems researchers may encounter during their experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing a shifting or inconsistent IC50 value for this compound in my functional assays?

Possible Causes and Solutions:

  • Compound Stability and Handling:

    • Improper Storage: this compound powder and solutions have specific storage requirements to maintain stability.[1][2] Ensure the compound is stored as recommended to prevent degradation, which can lead to a decrease in potency.

    • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can degrade the compound. Aliquot stock solutions into single-use volumes.

    • Solvent Quality: this compound is highly soluble in DMSO.[1][2] Use high-quality, anhydrous DMSO to prepare stock solutions, as water absorption by DMSO can affect solubility and stability.

  • Assay Conditions:

    • Agonist Concentration: The apparent potency of a negative allosteric modulator is highly dependent on the concentration of the orthosteric agonist (e.g., glutamate) used in the assay. Ensure you are using a consistent and appropriate agonist concentration, typically around the EC50 to EC80, to achieve a stable and reproducible IC50 for this compound.

    • Cell Health and Density: Variations in cell health, passage number, and plating density can significantly impact receptor expression levels and signaling, leading to variable assay results. Maintain consistent cell culture practices.

    • Incubation Times: Ensure that incubation times for the agonist and this compound are consistent across experiments.

  • Data Analysis:

    • Assay Window: A narrow assay window (low signal-to-background ratio) can increase the variability of IC50 determinations. Optimize your assay to maximize the window.

    • Curve Fitting: Use a consistent and appropriate non-linear regression model to fit your dose-response data.

Q2: My results show high variability between replicate wells or experiments. What could be the cause?

Possible Causes and Solutions:

  • Compound Precipitation:

    • Solubility Limits: While highly soluble in DMSO, this compound's solubility in aqueous assay buffers is much lower. Ensure the final concentration of DMSO in your assay is low and consistent, and that the final concentration of this compound does not exceed its solubility limit in the assay buffer, which can lead to precipitation and inconsistent results. Sonication may be required when preparing solutions.[1]

    • Visual Inspection: Visually inspect your assay plates for any signs of compound precipitation.

  • Pipetting Inaccuracy:

    • Low Volume Pipetting: Inaccuracies in pipetting small volumes of concentrated stock solutions can lead to significant variability. Use calibrated pipettes and appropriate techniques for low-volume dispensing.

  • Assay-Specific Issues:

    • Calcium Flux Assays: Inconsistent dye loading, cell clumping, or fluctuations in temperature can all contribute to variability.

    • GTPγS Binding Assays: The concentration of GDP, Mg2+, and Na+ ions are critical for assay performance and can influence variability if not carefully controlled.

    • cAMP Assays: Phosphodiesterase (PDE) activity in your cells can degrade cAMP and increase variability. The use of a PDE inhibitor may be necessary, but its concentration should be optimized.

Q3: I am observing unexpected agonist-like activity or a "U-shaped" dose-response curve with this compound. Why is this happening?

Possible Causes and Solutions:

  • Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects. It is crucial to determine if the observed effects are specific to mGluR2/3. This can be investigated by using cell lines that do not express the target receptors or by using a structurally unrelated mGluR2/3 antagonist to see if it blocks the unexpected effect.

  • Assay Artifacts: Some assay technologies can be prone to artifacts. For example, fluorescent compounds can interfere with fluorescence-based readouts. Run appropriate controls, such as testing this compound in the absence of cells or in mock-transfected cells, to rule out assay artifacts.

  • Complex Allosteric Modulation: Allosteric modulators can sometimes exhibit complex behaviors, including acting as ago-allosteric modulators (having intrinsic agonist activity). This is a property of the molecule itself and its interaction with the receptor.

Data Presentation: this compound Properties

PropertyValueSource
Molecular Formula C21H11F6N5
Molecular Weight 447.34 g/mol
Solubility in DMSO ~250 mg/mL (approx. 559 mM)
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Powder Storage -20°C for 3 years; 4°C for 2 years
Solution Storage -80°C for 2 years; -20°C for 1 year

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and should be optimized for your specific cell lines and experimental conditions.

Calcium Flux Assay for mGluR2/3 Activity

This protocol is designed to measure the inhibitory effect of this compound on agonist-induced calcium mobilization in cells co-expressing mGluR2 or mGluR3 and a promiscuous G-protein such as Gα15 or a chimeric G-protein that couples to the phospholipase C pathway.

  • Cell Plating: Seed cells expressing the receptor of interest into black-walled, clear-bottom 96-well or 384-well plates at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add the dye solution to the cells. Incubate at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of the mGluR2/3 agonist (e.g., glutamate or LY379268) at a concentration that will give an EC80 response.

  • Assay Procedure: a. After dye loading, wash the cells gently with assay buffer to remove excess dye. b. Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. c. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). d. Measure the baseline fluorescence for a short period, then add the agonist solution to all wells. e. Continue to measure the fluorescence signal for a further 1-3 minutes to capture the peak calcium response.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to mGluR2/3 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Membrane Preparation: Prepare cell membranes from cells expressing mGluR2 or mGluR3.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg of protein per well).

    • GDP (e.g., 10 µM final concentration).

    • This compound at various concentrations.

    • mGluR2/3 agonist (e.g., glutamate) at a fixed concentration (e.g., EC90).

    • [35S]GTPγS (e.g., 0.1-0.5 nM final concentration).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the percent inhibition by this compound against its concentration to calculate the IC50.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity mediated by the Gi-coupled mGluR2/3 receptors.

  • Cell Treatment: a. Seed cells expressing mGluR2 or mGluR3 in a suitable plate. b. On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period. c. Add this compound at various concentrations and incubate. d. Add an adenylyl cyclase activator (e.g., forskolin) and the mGluR2/3 agonist (e.g., glutamate) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, LANCE).

  • Data Analysis: The agonist will inhibit forskolin-stimulated cAMP production. This compound will reverse this inhibition. Plot the cAMP levels against the concentration of this compound to determine its IC50.

Mandatory Visualizations

G cluster_0 mGluR2/3 Signaling Pathway This compound This compound (NAM) mGluR2_3 mGluR2/3 Receptor This compound->mGluR2_3 Binds to allosteric site Glutamate Glutamate (Agonist) Glutamate->mGluR2_3 Binds to orthosteric site Gi_o Gi/o Protein mGluR2_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream

Caption: Simplified signaling pathway of mGluR2/3 and the modulatory role of this compound.

G cluster_1 Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_compound Verify Compound Integrity (Storage, Handling, Solubility) start->check_compound check_assay Review Assay Parameters (Cells, Reagents, Protocol) check_compound->check_assay Compound OK new_compound Prepare Fresh Compound Stocks check_compound->new_compound Issue Found check_data Re-evaluate Data Analysis (Normalization, Curve Fitting) check_assay->check_data Assay OK optimize_assay Optimize Assay Conditions check_assay->optimize_assay Issue Found rerun_analysis Rerun Data Analysis check_data->rerun_analysis Issue Found consult Consult Literature/ Technical Support check_data->consult Analysis OK new_compound->start optimize_assay->start rerun_analysis->start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

G cluster_2 Diagnostic Tree for Inconsistent IC50 q1 Is the IC50 consistently high? a1 Potential Compound Degradation - Check storage and age of stocks - Perform analytical check (e.g., LC-MS) q1->a1 Yes q2 Is the IC50 highly variable? q1->q2 No a2 Assay Variability - Check cell health and density - Verify agonist concentration - Assess for compound precipitation q2->a2 Yes q3 Is the dose-response curve shallow? q2->q3 No a3 Suboptimal Assay Conditions - Narrow assay window - Non-specific binding at high concentrations q3->a3 Yes start Inconsistent IC50 start->q1

Caption: A decision tree to diagnose the cause of inconsistent IC50 values.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3). It binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding reduces the receptor's response to glutamate.

Q: Has this compound been tested in clinical trials? A: Yes, this compound was evaluated in Phase II clinical trials as an adjunctive treatment for major depressive disorder. However, it did not demonstrate significant antidepressant or procognitive effects compared to placebo.

Q: Are there known off-target activities for this compound? A: While specific off-target screening data for this compound is not widely published, it is a good practice in research to consider the possibility of off-target effects, especially at higher concentrations. Researchers should include appropriate controls in their experiments to validate that the observed effects are mediated by mGluR2/3.

Q: What is the difference between an orthosteric antagonist and a negative allosteric modulator? A: An orthosteric antagonist binds to the same site as the endogenous agonist (glutamate) and directly blocks its action. A negative allosteric modulator (NAM) like this compound binds to a different site and reduces the agonist's ability to activate the receptor, essentially "turning down the volume" of the signal rather than blocking it completely.

Q: Can I use this compound in animal studies? A: Yes, this compound has been used in preclinical animal studies. A common formulation for in vivo use is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the appropriate vehicle and route of administration should be determined for your specific experimental model.

References

Technical Support Center: Interpreting Negative Results from Decoglurant Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds targeting the mGluR2/3 pathway, in light of the negative clinical trial results for Decoglurant.

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the this compound Phase 2 clinical trial (NCT01457677) and was it met?

A1: The primary outcome of the Phase 2 trial was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to the end of the 6-week treatment period. The trial did not meet its primary endpoint, as there were no statistically significant differences in the reduction of MADRS scores between any of the this compound treatment arms (5 mg, 15 mg, and 30 mg daily) and the placebo group.[1][2]

Q2: What were the key reasons cited for the failure of the this compound trial?

A2: The primary reason cited for the trial's failure to demonstrate efficacy was a notably high placebo response.[1][2][3] This substantial improvement in the placebo group likely masked any potential therapeutic effect of this compound.

Q3: What was the mechanism of action for this compound?

A3: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3). As a NAM, it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate.

Q4: Were there any safety concerns with this compound in the trial?

A4: this compound was generally well-tolerated. The most frequently reported adverse events were headache, nausea, and dizziness. The 30 mg dose was associated with a higher incidence of adverse events, which led to the discontinuation of this treatment arm during the trial.

Troubleshooting Guide

Issue: My mGluR2/3 antagonist is not showing efficacy in preclinical models of depression.

Possible Causes and Solutions:

  • High Placebo/Vehicle Response: A high response in the control group can obscure the therapeutic effect of your compound.

    • Troubleshooting:

      • Refine your behavioral assays to minimize handling stress and environmental variability, which can contribute to a high placebo response.

      • Ensure that experimenters are blinded to the treatment conditions.

      • Consider using larger sample sizes to increase statistical power.

  • Target Engagement: It's crucial to confirm that your compound is reaching the target receptors in the brain at a sufficient concentration.

    • Troubleshooting:

      • Conduct pharmacokinetic studies to determine the brain-to-plasma ratio of your compound.

      • Use techniques like positron emission tomography (PET) imaging with a suitable radioligand, if available, to directly measure receptor occupancy.

  • Mechanism of Action: The specific mechanism of your antagonist (e.g., competitive antagonist vs. negative allosteric modulator) could influence its efficacy profile.

    • Troubleshooting:

      • Thoroughly characterize the in vitro pharmacology of your compound to understand its effects on glutamate signaling.

      • Compare its preclinical profile to other mGluR2/3 antagonists with known efficacy.

Issue: I am observing inconsistent results in my cognitive assays.

Possible Causes and Solutions:

  • Choice of Cognitive Tests: The cognitive domains assessed should be relevant to the underlying pathophysiology of the disease model. The this compound trial used the Cambridge Neuropsychological Test Automated Battery (CANTAB).

    • Troubleshooting:

      • Select CANTAB subtests that are sensitive to the cognitive deficits observed in your specific preclinical model. Commonly used subtests in depression research include those assessing executive function, memory, and attention.

      • Ensure that the difficulty of the cognitive tasks is appropriate for the species and strain being tested to avoid floor or ceiling effects.

  • Subject Training and Habituation: Inadequate training or habituation to the testing apparatus can lead to high variability in performance.

    • Troubleshooting:

      • Implement a standardized and thorough training protocol for all subjects before initiating the cognitive testing.

      • Allow for a habituation period to the testing environment to reduce anxiety-related performance deficits.

Data Presentation

Table 1: Primary Efficacy Results - Change in MADRS Score (NCT01457677)

Treatment GroupMean Change from Baseline (SD)P-value vs. Placebo
Placebo (n=99)-11.5 (8.5)-
This compound 5 mg (n=101)-10.8 (8.9).58
This compound 15 mg (n=102)-11.0 (8.4).69
This compound 30 mg (n=55)-12.5 (9.2).48

Table 2: Secondary Efficacy Results - Response and Remission Rates (NCT01457677)

Treatment GroupResponse Rate (%)*Remission Rate (%)**
Placebo41.422.2
This compound 5 mg37.619.8
This compound 15 mg35.320.6
This compound 30 mg43.621.8

*Response was defined as a ≥50% reduction in MADRS total score from baseline. **Remission was defined as a MADRS total score of ≤10 at the end of treatment.

Experimental Protocols

This compound Phase 2 Clinical Trial (NCT01457677) Methodology

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 study.

  • Patient Population: Adult patients (18-65 years) with a diagnosis of Major Depressive Disorder (MDD) without psychotic features who had an inadequate response to at least one and no more than two prior antidepressant treatments.

  • Key Inclusion Criteria:

    • MADRS score ≥ 25 at screening and baseline.

    • Clinical Global Impressions-Severity of Illness (CGI-S) score ≥ 4 at screening and baseline.

    • On a stable dose of an approved SSRI or SNRI for at least 8 weeks.

  • Key Exclusion Criteria:

    • History of non-response to the current antidepressant.

    • Current treatment with a combination of three or more antidepressants.

    • Significant ongoing use of high doses of barbiturates, benzodiazepines, or other anxiolytic drugs.

    • Previous participation in an investigational drug trial within 6 months of screening.

  • Interventions:

    • This compound 5 mg once daily

    • This compound 15 mg once daily

    • This compound 30 mg once daily (discontinued during the trial)

    • Placebo once daily

  • Primary Outcome Measure: Change from baseline in the MADRS total score at week 6.

  • Secondary Outcome Measures:

    • Response and remission rates based on MADRS scores.

    • Change from baseline in the CGI-S score.

    • Cognitive performance as measured by the Cambridge Neuropsychological Test Automated Battery (CANTAB).

Mandatory Visualization

Decoglurant_MOA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential mGluR2_3 mGluR2/3 Receptor mGluR2_3->Glutamate_release Inhibits Signal_transduction Signal Transduction (Reduced) mGluR2_3->Signal_transduction Inhibits Adenylyl Cyclase This compound This compound (NAM) This compound->mGluR2_3 Binds (Allosteric Site) Glutamate Glutamate Glutamate_release->Glutamate Glutamate->mGluR2_3 Binds Postsynaptic_receptors Postsynaptic Glutamate Receptors Glutamate->Postsynaptic_receptors Binds Postsynaptic_receptors->Signal_transduction Activates

Caption: Mechanism of Action of this compound as an mGluR2/3 Negative Allosteric Modulator.

Decoglurant_Trial_Workflow Start Patient Screening (MDD, inadequate response to SSRI/SNRI) Inclusion Inclusion Criteria Met (MADRS ≥ 25, CGI-S ≥ 4) Start->Inclusion Exclusion Exclusion Criteria Met Start->Exclusion Randomization Randomization Inclusion->Randomization Treatment 6-Week Double-Blind Treatment Randomization->Treatment Placebo Placebo Treatment->Placebo Deco5 This compound 5mg Treatment->Deco5 Deco15 This compound 15mg Treatment->Deco15 Deco30 This compound 30mg (Discontinued) Treatment->Deco30 Endpoint Primary Endpoint Assessment (Change in MADRS score) Placebo->Endpoint Deco5->Endpoint Deco15->Endpoint Deco30->Endpoint Results No Significant Difference vs. Placebo Endpoint->Results

Caption: Workflow of the this compound Phase 2 Clinical Trial (NCT01457677).

References

Technical Support Center: Decoglurant In Vivo Formulation with PEG300 and Tween-80

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo formulation of decoglurant using a vehicle composed of polyethylene glycol 300 (PEG300) and Tween-80. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of the this compound formulation.

Issue Possible Cause Recommended Solution
Precipitation or cloudiness in the final formulation - Incomplete dissolution of this compound. - Supersaturation upon addition of saline. - Low ambient temperature.- Use ultrasonic heating to aid dissolution.[1] - Ensure the stock solution in DMSO is completely clear before proceeding. - Prepare the formulation fresh before each use.[1] - Warm the final solution gently (e.g., to 37°C) before administration.
Phase separation (oily droplets appear) - Improper mixing of Tween-80. - Incorrect ratio of components.- Vortex thoroughly after the addition of Tween-80 to ensure a stable emulsion. - Double-check the volumes of all components to ensure the correct percentages.
High viscosity of the formulation - High concentration of PEG300.- This is characteristic of this vehicle. Ensure the use of an appropriate gauge needle for administration to avoid difficulty in injection.
Animal distress during or after injection (e.g., vocalization, lethargy) - High concentration of DMSO may cause local irritation or toxicity. - Rapid injection rate. - Low body temperature of the animal.- For sensitive or immunocompromised animals, consider reducing the DMSO concentration to 2% and adjusting the saline accordingly (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline).[2] - Administer the injection slowly and steadily. - Ensure animals are at a normal body temperature before dosing.
Inconsistent results between experiments - Variability in formulation preparation. - Degradation of this compound.- Strictly adhere to the standardized preparation protocol. - Prepare fresh formulations for each experiment from a stored, aliquoted DMSO stock.[1] - Ensure the DMSO stock has been stored properly and is within its stability period.

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for in vivo studies with this compound?

A standard and generally well-tolerated formulation for poorly soluble compounds like this compound is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] This composition can be adjusted, for example, by lowering the DMSO concentration for sensitive animal models.

Q2: What are the roles of PEG300 and Tween-80 in this formulation?

PEG300 acts as a co-solvent to help dissolve this compound, which has poor aqueous solubility. Tween-80 is a non-ionic surfactant and emulsifier that helps to create a stable and uniform emulsion, preventing the drug from precipitating out of the solution when the aqueous saline component is added.

Q3: What is the expected solubility of this compound in this formulation?

Q4: How should I prepare the this compound formulation?

A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. The key is to dissolve the this compound in DMSO first, then sequentially add PEG300, Tween-80, and finally saline, with thorough mixing at each step.

Q5: Can I store the final formulation for later use?

It is highly recommended to prepare the final working solution fresh on the day of the experiment. The complex nature of the mixture can lead to instability and precipitation over time.

Q6: How should I store the this compound stock solution?

A stock solution of this compound in DMSO can be prepared and stored in aliquots at -20°C or -80°C. It is advisable to avoid repeated freeze-thaw cycles. For typical compounds in DMSO, storage at -20°C is generally suitable for up to one month, and at -80°C for up to six months. However, it is best practice to empirically determine the stability of the this compound stock solution.

Q7: Is this formulation suitable for all routes of administration?

This formulation is commonly used for intraperitoneal (i.p.) and oral (p.o.) administration in rodents. For intravenous (i.v.) injection, caution is advised due to the higher concentration of co-solvents and potential for precipitation upon dilution in the bloodstream. A lower DMSO concentration is often recommended for i.v. administration.

Quantitative Data Summary

The following tables summarize key quantitative information for the this compound formulation.

Table 1: Formulation Composition

ComponentPercentage (%)Volume for 1 mL (µL)Purpose
DMSO10100Primary solvent for this compound
PEG30040400Co-solvent
Tween-80550Surfactant/Emulsifier
Saline (0.9% NaCl)45450Aqueous vehicle

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Stock SolutionDMSO-20°CUp to 1 month
-80°CUp to 6 months
Final Formulation10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temperature or 4°CPrepare fresh, use immediately

Experimental Protocols

Protocol 1: Preparation of 1 mL of this compound Formulation

This protocol describes the preparation of 1 mL of the final dosing solution. Adjust volumes proportionally for larger or smaller total volumes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Prepare this compound Stock Solution in DMSO:

    • Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentrated stock solution (e.g., 10 times the final desired concentration).

    • Ensure complete dissolution. If necessary, use an ultrasonic water bath to aid dissolution. The solution should be perfectly clear.

  • Sequential Addition of Excipients:

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound stock solution in DMSO.

    • Vortex the mixture thoroughly until it is a homogenous solution.

  • Addition of Surfactant:

    • Add 50 µL of Tween-80 to the mixture.

    • Vortex again vigorously to ensure the surfactant is evenly dispersed and an emulsion is formed.

  • Addition of Aqueous Component:

    • Slowly add 450 µL of sterile 0.9% saline to the mixture.

    • Vortex one final time to ensure the final formulation is a clear and homogenous solution.

  • Final Check and Use:

    • Visually inspect the solution for any signs of precipitation or phase separation. If the solution is cloudy, gentle warming or brief sonication may be applied.

    • Use the freshly prepared formulation for in vivo administration immediately.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

This compound is a negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are G-protein coupled receptors (GPCRs) linked to the Gαi/o subunit. When activated by glutamate, mGluR2/3 inhibit the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, this compound binds to an allosteric site on the receptor, reducing the receptor's response to glutamate, thereby attenuating the downstream signaling cascade. This can lead to an increase in glutamate release at the synapse.

Decoglurant_Signaling_Pathway cluster_membrane Cell Membrane Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates This compound This compound (NAM) This compound->mGluR2_3 Inhibits G_protein Gαi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Glutamate_Release Increased Glutamate Release cAMP->Glutamate_Release Modulates

Caption: Signaling pathway of this compound as an mGluR2/3 NAM.

Experimental Workflow for this compound Formulation and In Vivo Dosing

The following diagram illustrates the typical workflow for preparing the this compound formulation and administering it in an in vivo experiment.

Experimental_Workflow start Start: Weigh This compound prep_stock Prepare Stock Solution (this compound in DMSO) start->prep_stock add_peg Add PEG300 and Vortex prep_stock->add_peg add_tween Add Tween-80 and Vortex add_peg->add_tween add_saline Add Saline and Vortex add_tween->add_saline troubleshoot Troubleshoot: Precipitation? add_saline->troubleshoot final_formulation Final Formulation (Clear Solution) animal_dosing In Vivo Administration (e.g., i.p. injection) final_formulation->animal_dosing end End: Experiment animal_dosing->end troubleshoot->final_formulation No sonicate Apply Ultrasonic Heating troubleshoot->sonicate Yes sonicate->final_formulation

Caption: Workflow for preparing and administering the this compound formulation.

References

Decoglurant Efficacy in Depression Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the reasons behind the lack of efficacy of decoglurant in clinical trials for major depressive disorder (MDD).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended mechanism of action for depression?

This compound (also known as RO4995819) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3).[1][2] As a NAM, it does not compete with the endogenous ligand glutamate at its binding site but instead binds to a different (allosteric) site on the receptor, reducing its response to glutamate.

The therapeutic hypothesis was based on the role of mGluR2/3 as presynaptic autoreceptors that inhibit glutamate release. By antagonizing these receptors, this compound was expected to increase synaptic glutamate levels. This is thought to produce rapid antidepressant effects, potentially by activating downstream signaling pathways like the mammalian target of rapamycin (mTOR), which is implicated in neuroplasticity and synaptogenesis.[3][4]

Q2: What was the outcome of the key clinical trial for this compound in depression?

A Phase II, multicenter, randomized, double-blind, placebo-controlled trial (NCT01457677) was conducted to evaluate the efficacy and safety of this compound as an adjunctive therapy in patients with MDD who had an inadequate response to ongoing treatment with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[5] The trial did not meet its primary endpoint. At the end of the 6-week treatment period, there were no statistically significant differences in the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score between any of the this compound dose groups and the placebo group.

Q3: What are the primary suspected reasons for this compound's failure to demonstrate efficacy?

Several key factors are believed to have contributed to the disappointing results of the this compound clinical trial:

  • High Placebo Response: The clinical trial exhibited a notably high placebo response rate, which may have obscured a potential therapeutic effect of this compound.

  • Lack of Target Engagement Evidence: A critical limitation of the study was the absence of direct evidence, such as neuroimaging data, to confirm that this compound was binding to and modulating its intended targets (mGluR2/3) in the brains of the clinical trial participants at the doses administered.

  • Suboptimal Dosing: Without target engagement data, it remains uncertain whether the doses of this compound used in the trial were sufficient to achieve a therapeutic effect.

  • Differences from other mGluR2/3 Antagonists: It has been suggested that the preclinical profile of this compound may differ from other mGluR2/3 antagonists that have shown more promise in preclinical models.

Troubleshooting Guide for Experimental Design

This section addresses potential issues that researchers might encounter when designing experiments with mGluR2/3 modulators, drawing lessons from the this compound trials.

Issue 1: Difficulty in demonstrating efficacy over a high placebo response.

  • Recommendation: Implement stringent patient selection criteria to minimize the inclusion of patients prone to high placebo response. Consider adaptive trial designs that can enrich the patient population for treatment responders. Employ centralized, blinded raters for all efficacy assessments to ensure consistency and reduce bias.

Issue 2: Uncertainty about whether the investigational drug is reaching and modulating its target in the central nervous system.

  • Recommendation: Incorporate target engagement biomarkers into early-phase clinical trials. Positron Emission Tomography (PET) imaging with a specific radioligand for mGluR2/3 would be the gold standard. Alternatively, measuring downstream pharmacodynamic markers in cerebrospinal fluid (CSF) or via electroencephalography (EEG) could provide indirect evidence of target modulation.

Issue 3: Preclinical results with an mGluR2/3 modulator are not translating to clinical efficacy.

  • Recommendation: Conduct a thorough head-to-head preclinical characterization of your compound against other mGluR2/3 modulators with known in vivo effects. This should include not only binding affinity and functional activity but also detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling to ensure adequate brain exposure and receptor occupancy in animal models. It is also important to assess the compound's effects on downstream signaling pathways, such as mTOR activation, which are thought to be crucial for antidepressant effects.

Data Presentation

Clinical Trial Efficacy Data (NCT01457677)

While the exact mean change in MADRS scores with standard deviations for each treatment arm have not been made publicly available in detail, the primary outcome was reported as showing no significant difference between this compound and placebo.

Treatment GroupNPrimary Outcome: Change in MADRS Total Score from Baseline to Week 6Response Rate at Week 6Remission Rate at Week 6
This compound 5 mg 101No significant difference from placeboNo significant difference from placeboNo significant difference from placebo
This compound 15 mg 102No significant difference from placeboNo significant difference from placeboNo significant difference from placebo
This compound 30 mg 55No significant difference from placeboNo significant difference from placeboNo significant difference from placebo
Placebo 99---

Experimental Protocols

Clinical Trial: this compound for Major Depressive Disorder (NCT01457677)
  • Objective: To assess the antidepressant and procognitive effects of this compound as an adjunctive treatment in patients with partially refractory MDD.

  • Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group Phase II study.

  • Participants: 357 adults (18-65 years) with a diagnosis of MDD without psychotic features who had an inadequate response to 1 or 2 adequate trials of an SSRI or SNRI in the current depressive episode. Key inclusion criteria included a MADRS score ≥ 25 and a Clinical Global Impressions-Severity of Illness (CGI-S) score ≥ 4.

  • Intervention: Patients were randomized to receive daily oral doses of this compound (5 mg, 15 mg, or 30 mg) or a matching placebo for 6 weeks, in addition to their ongoing antidepressant treatment.

  • Primary Outcome Measure: The change in the total score on the Montgomery-Åsberg Depression Rating Scale (MADRS) from baseline to the end of the 6-week treatment period.

  • Secondary Outcome Measures: Included response and remission rates, and changes in cognitive function as assessed by the Cambridge Neuropsychological Test Automated Battery (CANTAB).

Preclinical Behavioral Assessment: Forced Swim Test (Rodent Model)
  • Objective: To assess depressive-like behavior in rodents and to evaluate the antidepressant potential of a test compound.

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute habituation session. This is to induce a state of learned helplessness.

    • Test session (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., this compound) or vehicle at a specified time before being placed back into the cylinder for a 5-6 minute test session.

    • Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the test session.

  • Interpretation: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Visualizations

Decoglurant_Mechanism_of_Action Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate_vesicle->Glutamate_release Exocytosis mGluR2_3 mGluR2/3 Autoreceptor mGluR2_3->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate Glutamate->mGluR2_3 Binds to AMPA_receptor AMPA Receptor Glutamate->AMPA_receptor Activates (+) mTOR_pathway mTOR Pathway Activation AMPA_receptor->mTOR_pathway Leads to Synaptogenesis Synaptogenesis & Neuroplasticity mTOR_pathway->Synaptogenesis This compound This compound (NAM) This compound->mGluR2_3 Inhibits (-)

Caption: this compound's intended mechanism of action.

Decoglurant_Trial_Failure_Logic cluster_preclinical Preclinical Phase cluster_clinical Clinical Trial (NCT01457677) cluster_reasons Potential Reasons for Failure Preclinical_Evidence Preclinical evidence suggests mGluR2/3 antagonism has antidepressant effects Dose_Selection Dose selection for Phase II trial Preclinical_Evidence->Dose_Selection Clinical_Trial Adjunctive therapy in partially refractory MDD Dose_Selection->Clinical_Trial No_Efficacy No significant difference vs. Placebo on MADRS Clinical_Trial->No_Efficacy High_Placebo High Placebo Response No_Efficacy->High_Placebo Confounded by No_Target_Engagement Lack of Target Engagement Data No_Efficacy->No_Target_Engagement Explained by Suboptimal_Dose Potentially Suboptimal Dosing No_Target_Engagement->Suboptimal_Dose Leads to uncertainty about

Caption: Logical flow of this compound's development and trial failure.

References

Technical Support Center: Overcoming Decoglurant Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decoglurant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the solubility and precipitation of this compound in aqueous solutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to dissolve this compound effectively at concentrations as high as 250 mg/mL with the aid of ultrasonication. When preparing stock solutions, it is crucial to use anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact solubility.

Q2: My this compound stock solution in DMSO appears cloudy or has visible particles. What should I do?

A2: A cloudy or particulate-containing stock solution indicates that the compound has not fully dissolved or has precipitated during storage. Here are some troubleshooting steps:

  • Gentle Warming: Warm the solution in a 37°C water bath. This can help increase the solubility of the compound.

  • Vortexing or Sonication: Agitate the solution vigorously using a vortex mixer or sonicator to facilitate dissolution.

  • Prepare a Fresh Stock Solution: If the precipitate does not dissolve, it is best to prepare a fresh stock solution. Over time, stock solutions can degrade, or the solvent can absorb atmospheric moisture, reducing its solvating capacity.

Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs due to the rapid change in solvent polarity. Here are several strategies to prevent precipitation upon dilution:

  • Optimize the Dilution Process:

    • Dropwise Addition: Add the DMSO stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This avoids localized high concentrations of the compound.

    • Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in the aqueous medium.

  • Reduce the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Use Co-solvents: A multi-step dilution protocol using co-solvents can maintain solubility. A proven method involves the sequential addition of the DMSO stock to PEG300, followed by Tween-80, and finally saline.

  • Employ Solubilizing Excipients: Consider the use of solubility enhancers such as beta-cyclodextrins, which can form inclusion complexes with hydrophobic drugs and improve their aqueous solubility.

Q4: What are the visual indicators of this compound precipitation in my cell culture experiments?

A4: Precipitation in cell culture can manifest in several ways:

  • Cloudiness or Turbidity: The culture medium may appear cloudy or hazy.

  • Visible Particles: Small particles may be visible to the naked eye or under a microscope, sometimes appearing as fine crystals or an amorphous solid.

  • "Flocculent" Precipitation: A less common form can appear as large, dark clouds around cell aggregates, which may be distinct from crystalline precipitates.

Q5: How should I store my this compound stock and working solutions to prevent precipitation and degradation?

A5: Proper storage is critical for maintaining the stability and solubility of this compound solutions:

  • Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1]

  • Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment. If short-term storage is necessary, keep the solutions at 4°C and use them within 24 hours. However, be aware that the stability of this compound in aqueous solutions at 4°C for extended periods has not been fully characterized, and precipitation may still occur.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.

Problem Potential Cause Recommended Solution
Precipitation in DMSO Stock Solution - Stock concentration is too high.- DMSO has absorbed water.- Improper storage (e.g., repeated freeze-thaw cycles).- Try gentle warming (37°C) and sonication.- Use fresh, anhydrous DMSO.- Prepare a new stock solution at a lower concentration.- Aliquot stock solutions to minimize freeze-thaw cycles.
Immediate Precipitation Upon Dilution in Aqueous Media - "Antisolvent" effect due to rapid polarity change.- Final concentration exceeds aqueous solubility.- Suboptimal dilution technique.- Add the DMSO stock dropwise into the vortexing aqueous medium.- Perform serial dilutions.- Lower the final concentration of this compound.- Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline).- Consider adding a solubilizing excipient like β-cyclodextrin to the aqueous medium before adding this compound.
Precipitation Develops Over Time in Culture - Compound is in a supersaturated, thermodynamically unstable state.- Interaction with media components (e.g., salts, proteins).- Temperature fluctuations.- Reduce the incubation time if the experimental design allows.- Decrease the final concentration of this compound.- Evaluate the effect of serum proteins by testing in serum-free and serum-containing media.- Ensure stable temperature incubation.
Inconsistent Results Between Experiments - Variability in solution preparation.- Incomplete dissolution of the stock solution.- Standardize the protocol for solution preparation and dilution.- Always visually inspect the stock solution for clarity before each use.- Prepare a master mix of the final working solution for each experiment to ensure consistency across all wells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it into a sterile vial.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound: 447.34 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 2-5 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes or warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution using a Co-solvent System

This protocol is designed to achieve a final concentration of ≥ 2.08 mg/mL this compound in a solution suitable for in vivo or in vitro use.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure (for 1 mL of working solution):

  • To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.

  • To the mixture from step 1, add 50 µL of Tween-80. Mix thoroughly by vortexing.

  • Add 450 µL of saline to the mixture from step 2 to bring the final volume to 1 mL. Mix thoroughly by vortexing until a clear solution is obtained.

  • Use the freshly prepared working solution immediately.

Protocol 3: General Protocol for Preparing this compound for Neuronal Cell-Based Assays

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the neuronal cell culture medium to 37°C.

  • Thaw the 10 mM this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the DMSO stock solution to an intermediate concentration in the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • While gently vortexing the pre-warmed cell culture medium in your final culture plate or tube, add the required volume of the intermediate this compound solution. This gradual dilution helps prevent precipitation.

  • Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level, typically ≤ 0.5%.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationMethodReference
DMSO250 mg/mL (558.86 mM)Requires ultrasonicationMedChemExpress
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.65 mM)Sequential additionMedChemExpress

Table 2: Factors Influencing this compound Stability and Solubility in Aqueous Solutions

FactorEffect on Solubility/StabilityRecommendations
pH As a phenylpyrimidine derivative, this compound's solubility is likely pH-dependent. For weakly basic compounds, solubility generally increases at lower pH.Empirically determine the optimal pH for your experimental buffer system (typically between pH 7.2 and 7.4 for cell-based assays). Avoid highly acidic or alkaline conditions unless specifically investigating their effects.
Temperature Increased temperature can enhance the dissolution rate and solubility of this compound. However, prolonged exposure to high temperatures may lead to degradation.For dissolving stock solutions, gentle warming to 37°C can be beneficial. For storage of aqueous solutions, refrigeration at 4°C is recommended for short-term use, while frozen storage (-20°C or -80°C) is necessary for long-term stability of stock solutions.
Co-solvents and Excipients Co-solvents like PEG300 and surfactants like Tween-80 can significantly improve the aqueous solubility and prevent precipitation of this compound.[1] Cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility.Utilize a co-solvent system for preparing working solutions, especially for higher concentrations. If precipitation persists, consider incorporating a biocompatible excipient such as HP-β-cyclodextrin into your aqueous medium.

Visualizations

mGluR2_3_Signaling_Pathway This compound's Mechanism of Action on the mGluR2/3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates This compound This compound (NAM) This compound->mGluR2_3 Inhibits (Allosterically) G_protein Gi/o Protein mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Activates cAMP cAMP AC->cAMP Reduces production of PKA PKA cAMP->PKA Activates

Caption: this compound's inhibitory effect on the mGluR2/3 signaling pathway.

experimental_workflow Experimental Workflow for Overcoming this compound Precipitation start Start prep_stock Prepare 10 mM This compound Stock in Anhydrous DMSO start->prep_stock check_stock Is Stock Solution Clear? prep_stock->check_stock troubleshoot_stock Troubleshoot Stock: - Gentle Warming (37°C) - Sonication - Prepare Fresh check_stock->troubleshoot_stock No prepare_working Prepare Working Solution (e.g., via Co-solvent Method or Serial Dilution) check_stock->prepare_working Yes troubleshoot_stock->prep_stock check_working Is Working Solution Clear? prepare_working->check_working troubleshoot_working Troubleshoot Working Solution: - Optimize Dilution - Use Solubilizing Excipients - Lower Final Concentration check_working->troubleshoot_working No perform_assay Perform In Vitro Assay check_working->perform_assay Yes troubleshoot_working->prepare_working end End perform_assay->end

Caption: A logical workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Assessing Decoglurant's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and key considerations for assessing the blood-brain barrier (BBB) penetration of investigational compounds, using the mGluR2/3 negative allosteric modulator, decoglurant (RO4995819), as a case study.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its BBB penetration a critical factor?

This compound (also known as RO4995819) is a selective negative allosteric modulator of the metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1][2][3][4] It was investigated as a potential adjunctive treatment for major depressive disorder (MDD).[2] For any centrally acting drug like this compound, the ability to cross the blood-brain barrier is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances, and sufficient penetration is required for the drug to reach its therapeutic targets—in this case, mGluR2/3 receptors within the central nervous system (CNS)—and exert a pharmacological effect.

Q2: What are the initial steps to predict if a compound like this compound can cross the BBB?

The initial assessment involves evaluating its physicochemical properties. Key parameters are often assessed against established guidelines, such as Lipinski's rules, which correlate with a higher probability of CNS penetration. While specific in vivo data for this compound is not publicly available, researchers would typically start by characterizing the molecule's properties.

Table 1: Physicochemical Properties Influencing BBB Penetration

Property Favorable Range for CNS Penetration Rationale
Molecular Weight (MW) ≤ 400 Da Smaller molecules can more easily diffuse across the tight junctions of the BBB.
Lipophilicity (LogP) ≤ 5 A balance is needed; the compound must be lipid-soluble enough to cross the cell membrane but not so lipophilic that it gets trapped.
Hydrogen Bond Donors ≤ 3 A lower number of hydrogen bond donors reduces polarity and improves membrane permeability.
Hydrogen Bond Acceptors ≤ 7 A lower number of hydrogen bond acceptors is generally favorable for crossing the BBB.

| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is associated with increased permeability across the BBB. |

Note: Data presented are general guidelines for CNS drug candidates.

Troubleshooting Experimental Assays

Q3: My compound shows low permeability in the PAMPA-BBB assay. What does this mean and what should I do next?

Low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) suggests that the compound has poor passive diffusion characteristics. The PAMPA model exclusively measures passive transport across an artificial lipid membrane.

  • Troubleshooting Steps:

    • Verify Physicochemical Properties: Re-evaluate the compound's lipophilicity and polar surface area. If they are outside the optimal range, the low permeability is likely due to the inherent chemical structure.

    • Consider Active Transport: The compound might be a substrate for efflux transporters (like P-glycoprotein), which are not present in the PAMPA model. The next logical step is to test the compound in a cell-based assay that expresses these transporters, such as a Caco-2 or MDCK-MDR1 assay.

Q4: In our Caco-2 / MDCK-MDR1 assay, this compound shows a high efflux ratio (>2). How do I interpret this result?

An efflux ratio significantly greater than 2 in a cell-based assay like Caco-2 or MDCK-MDR1 strongly indicates that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are present on the luminal side of the BBB endothelial cells and actively pump substrates back into the bloodstream, limiting brain penetration.

  • Next Steps:

    • Confirm with Inhibitors: Repeat the assay in the presence of known P-gp inhibitors (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio in the presence of an inhibitor confirms P-gp mediated efflux.

    • Assess in vivo Impact: A high efflux ratio is a major liability for a CNS drug candidate. Even with good passive permeability, active efflux can lead to sub-therapeutic brain concentrations. This finding necessitates in vivo studies in rodents to determine the unbound brain-to-plasma concentration ratio (Kp,uu).

Table 2: Classification of Permeability and Efflux in In Vitro Models

Assay Parameter High Permeability / High Efflux Moderate Permeability / Efflux Low Permeability / Low Efflux
PAMPA-BBB Pe (10-6 cm/s) > 4.0 2.0 - 4.0 < 2.0
Caco-2 / MDCK-MDR1 Papp (A→B) (10-6 cm/s) > 10 1 - 10 < 1

| Caco-2 / MDCK-MDR1 | Efflux Ratio (Papp B→A / Papp A→B) | > 2.0 | - | < 2.0 |

Note: Threshold values are typical but may vary between laboratories.

Q5: We are ready for in vivo studies. What is the key parameter to measure, and how is it determined?

The gold standard for quantifying BBB penetration in vivo is the unbound brain-to-unbound plasma concentration ratio (Kp,uu). This parameter measures the distribution of the pharmacologically active, unbound drug between the brain and plasma at steady state. A Kp,uu value of ~1 suggests unrestricted passage via passive diffusion, while a value < 1 suggests poor penetration or active efflux. A value > 1 indicates active influx.

  • Determination of Kp,uu:

    • Administer this compound to rodents (e.g., rats, mice).

    • Collect plasma and brain tissue samples at multiple time points to ensure steady-state conditions.

    • Measure the total concentration of the drug in both plasma (Cp) and brain homogenate (Cb).

    • Determine the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,b) using equilibrium dialysis.

    • Calculate Kp,uu using the formula: Kp,uu = (Cb * fu,b) / (Cp * fu,p)

Experimental Protocols & Workflows

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.

Methodology:

  • A filter plate is coated with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • The wells of a donor plate are filled with a buffer solution containing the test compound (e.g., this compound at 100 µM in a phosphate-buffered saline solution).

  • The filter plate is placed on top of the donor plate, and the acceptor wells on the top side of the filter are filled with buffer.

  • The "sandwich" is incubated for a set period (e.g., 4-18 hours) at room temperature.

  • After incubation, the concentrations of the compound in the donor, acceptor, and filter membrane are quantified using LC-MS/MS.

  • The permeability coefficient (Pe) is calculated based on the flux of the compound into the acceptor well.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_plate Coat Filter Plate with Lipid Solution assemble Assemble Sandwich (Donor + Filter + Acceptor) prep_plate->assemble prep_donor Prepare Donor Solution (this compound in PBS) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (PBS) prep_acceptor->assemble incubate Incubate (4-18 hours) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate result Passive Permeability Assessment calculate->result

Caption: Workflow for the PAMPA-BBB Assay.
Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess both passive permeability and active efflux transport of a compound.

Methodology:

  • Human colon adenocarcinoma (Caco-2) cells are seeded onto permeable Transwell inserts and cultured for ~21 days until they form a differentiated, polarized monolayer with tight junctions.

  • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points.

  • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral chamber. Samples are taken from the apical chamber over time.

  • The integrity of the cell monolayer is confirmed before and after the experiment by measuring the transport of a low-permeability marker (e.g., Lucifer yellow).

  • Compound concentrations are determined by LC-MS/MS.

  • The apparent permeability coefficients (Papp) for both directions are calculated.

  • The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).

BBB_Assessment_Logic start Start: Assess this compound BBB Penetration pampa PAMPA-BBB Assay (Passive Diffusion) start->pampa pampa_high Result: High Permeability (Pe > 4e-6 cm/s) pampa->pampa_high Pass pampa_low Result: Low Permeability (Pe < 2e-6 cm/s) pampa->pampa_low Fail caco2 Caco-2 / MDCK-MDR1 Assay (Passive + Active Transport) caco2_low_er Result: Low Efflux (ER < 2) caco2->caco2_low_er Pass caco2_high_er Result: High Efflux (ER > 2) caco2->caco2_high_er Fail invivo In Vivo Rodent Study (Measure Kp,uu) invivo_good Result: Good Penetration (Kp,uu ≈ 1) invivo->invivo_good Pass invivo_poor Result: Poor Penetration (Kp,uu << 1) invivo->invivo_poor Fail pampa_high->caco2 stop Stop: Poor CNS Candidate (Low Passive Permeability) pampa_low->stop proceed Proceed to In Vivo caco2_low_er->proceed stop_efflux Stop: Poor CNS Candidate (P-gp Substrate) caco2_high_er->stop_efflux success Success: Good CNS Candidate invivo_good->success invivo_poor->stop_efflux proceed->invivo

Caption: Decision workflow for assessing CNS drug candidates.

References

Validation & Comparative

Decoglurant in Focus: A Comparative Analysis of mGluR2/3 Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of decoglurant and other metabotropic glutamate receptor 2/3 (mGluR2/3) negative allosteric modulators (NAMs). This document synthesizes preclinical data on potency, selectivity, pharmacokinetics, and in vivo efficacy, offering a comprehensive overview to inform future research and development in this therapeutic area.

This compound (also known as RO4995819) is a negative allosteric modulator of both mGluR2 and mGluR3, developed for the treatment of major depressive disorder.[1][2] Despite showing promise in preclinical studies, this compound did not demonstrate efficacy in Phase II clinical trials and its development was discontinued.[3][4] Nevertheless, the exploration of mGluR2/3 NAMs as potential therapeutics continues, necessitating a clear understanding of this compound's pharmacological profile in comparison to other tool compounds and clinical candidates.

In Vitro Pharmacology: Potency and Selectivity

The in vitro potency of mGluR2/3 NAMs is typically assessed through functional assays that measure the inhibition of agonist-induced intracellular signaling. Key assays include calcium mobilization and [³⁵S]GTPγS binding studies.

One of the most well-characterized non-selective mGluR2/3 NAMs used in preclinical research is RO4491533.[2] Studies have shown that RO4491533 is equipotent at both mGluR2 and mGluR3 and does not exhibit activity at other mGluR subtypes. In cells expressing human or rat mGluR2, RO4491533 completely blocks glutamate-induced calcium mobilization and [³⁵S]GTPγS binding.

CompoundAssayReceptorSpeciesIC₅₀ (nM)
RO4491533 Calcium MobilizationmGluR2Human280 ± 40
mGluR3Human270 ± 30
[³⁵S]GTPγS BindingmGluR2Rat180 ± 20

Table 1: In Vitro Potency of RO4491533. Data extracted from Campo et al., 2011.

Signaling Pathway and Experimental Workflow

The mechanism of action for mGluR2/3 NAMs involves binding to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.

G cluster_membrane Cell Membrane mGluR2_3 mGluR2/3 G_protein Gi/o Protein mGluR2_3->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Glutamate Glutamate (Agonist) Glutamate->mGluR2_3 Binds to orthosteric site This compound This compound (NAM) This compound->mGluR2_3 Binds to allosteric site cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Figure 1: mGluR2/3 Signaling Pathway and NAM Inhibition. This diagram illustrates how glutamate activates the mGluR2/3 receptor, leading to the inhibition of adenylyl cyclase by the Gi/o protein. This compound, a NAM, binds to an allosteric site to inhibit this process.

Experimental Protocols

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation.

G start Seed cells expressing mGluR2/3 in a 96-well plate load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye pre_incubate Pre-incubate with varying concentrations of NAM (e.g., this compound) or vehicle load_dye->pre_incubate add_agonist Add a fixed concentration of agonist (e.g., Glutamate) pre_incubate->add_agonist measure Measure fluorescence intensity using a FLIPR system add_agonist->measure analyze Analyze data to determine IC₅₀ values measure->analyze

Figure 2: Calcium Mobilization Assay Workflow. A typical workflow for assessing the inhibitory effect of an mGluR2/3 NAM on agonist-induced calcium mobilization.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing human or rat mGluR2 or mGluR3 are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of the NAM or vehicle are added to the wells.

  • Agonist Stimulation: After a short pre-incubation with the NAM, a fixed concentration of glutamate is added to stimulate the receptors.

  • Data Acquisition: Fluorescence intensity is measured kinetically.

  • Analysis: The inhibition of the glutamate-induced calcium response is calculated, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells expressing the mGluR of interest or from native tissues are prepared.

  • Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and NaCl.

  • Incubation: Membranes are incubated with varying concentrations of the NAM, a fixed concentration of glutamate, and [³⁵S]GTPγS.

  • Termination: The binding reaction is stopped by rapid filtration through glass fiber filters.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.

  • Data Analysis: The inhibition of agonist-stimulated [³⁵S]GTPγS binding is used to determine the IC₅₀ of the NAM.

Pharmacokinetics

The pharmacokinetic properties of a drug candidate are crucial for its in vivo efficacy. For CNS targets, brain penetration is a key parameter.

CompoundSpeciesRouteBioavailability (F%)Brain Penetration (CSF/Plasma Ratio)
RO4491533 MouseOral300.8
RatOral300.8

Table 2: Pharmacokinetic Properties of RO4491533 in Rodents. Data extracted from Campo et al., 2011.

Pharmacokinetic data for this compound in rodents from publicly available literature is limited, but its progression to clinical trials suggests it possessed acceptable pharmacokinetic properties.

In Vivo Efficacy: Preclinical Models of Depression

The antidepressant potential of mGluR2/3 NAMs has been evaluated in various rodent models, with the forced swim test being a commonly used screening tool. In this test, an increase in mobility time (swimming or climbing) and a decrease in immobility time are indicative of an antidepressant-like effect.

RO4491533 has been shown to dose-dependently reduce immobility time in the mouse forced swim test, with an efficacy comparable to the orthosteric mGluR2/3 antagonist LY341495. These compounds were also active in the tail suspension test in a genetic model of depression.

Forced Swim Test Protocol

G start Administer NAM, antidepressant, or vehicle to rodents acclimatize Acclimatize animals to the testing room start->acclimatize swim_test Place individual animals in a cylinder of water for a fixed period (e.g., 6 min) acclimatize->swim_test record Record the session for subsequent analysis swim_test->record analyze Score the duration of immobility, swimming, and climbing behavior record->analyze compare Compare behavioral parameters between treatment groups analyze->compare

Figure 3: Forced Swim Test Workflow. This diagram outlines the key steps in conducting the forced swim test to evaluate the antidepressant-like effects of mGluR2/3 NAMs.

Detailed Methodology:

  • Apparatus: A transparent cylinder is filled with water to a depth that prevents the animal from touching the bottom or escaping. The water temperature is maintained at 24-25°C.

  • Dosing: Animals are administered the test compound (e.g., this compound), a positive control (e.g., a known antidepressant), or vehicle at a specified time before the test.

  • Test Procedure: Each animal is placed in the cylinder for a 6-minute session. The behavior is typically video-recorded.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility, swimming, and climbing, typically during the last 4 minutes of the test.

  • Statistical Analysis: The data from different treatment groups are compared using appropriate statistical tests.

Conclusion and Future Directions

While this compound did not succeed in clinical trials for major depressive disorder, the preclinical data for non-selective mGluR2/3 NAMs like RO4491533 demonstrate clear target engagement and antidepressant-like effects in rodent models. The discrepancy between preclinical and clinical outcomes for this compound underscores the complexities of translating findings from animal models to human psychiatric disorders.

Future research in this area may benefit from exploring the distinct roles of mGluR2 and mGluR3 through the use of selective NAMs. A deeper understanding of the signaling pathways and the development of compounds with optimized pharmacokinetic and pharmacodynamic profiles will be crucial for the potential therapeutic application of mGluR2/3 NAMs in neuropsychiatric disorders.

References

A Comparative Analysis of Decoglurant and Basimglurant: Mechanisms of Action and Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms of two negative allosteric modulators of metabotropic glutamate receptors.

This guide provides a comprehensive comparison of decoglurant and basimglurant, two negative allosteric modulators (NAMs) that target different subtypes of metabotropic glutamate (mGlu) receptors. While both compounds were investigated for their potential in treating central nervous system disorders, they exhibit distinct pharmacological profiles, targeting different signaling pathways with varying potencies. This document summarizes their mechanisms of action, presents available quantitative data for comparison, outlines relevant experimental protocols, and provides visual representations of their signaling pathways.

At a Glance: this compound vs. Basimglurant

FeatureThis compoundBasimglurant
Target(s) mGluR2 and mGluR3mGluR5
Mechanism of Action Negative Allosteric Modulator (NAM)Potent and Selective Negative Allosteric Modulator (NAM)
Signaling Pathway Gi/o-coupled; inhibits adenylyl cyclase, decreasing cAMP levels.Gq/11-coupled; inhibits phospholipase C, reducing IP3 accumulation and intracellular calcium mobilization.
Binding Affinity (Ki) Not publicly available~1.1 nM (human mGluR5)[1]
Selectivity Selective for mGluR2/3 over other mGlu receptors.>1000-fold selectivity for mGluR5 over other mGluRs and a wide range of other targets.
Therapeutic Indications (Investigated) Major Depressive Disorder (MDD)Major Depressive Disorder (MDD), Fragile X Syndrome, Trigeminal Neuralgia
Clinical Status Discontinued (Phase II trials for MDD showed lack of efficacy)[2][3][4]Investigational (Phase II trials for MDD and Fragile X Syndrome did not meet primary endpoints)[5]

Mechanism of Action and Signaling Pathways

This compound and basimglurant, while both classified as NAMs, exert their effects on distinct downstream signaling cascades due to their different receptor targets.

This compound: Targeting mGluR2 and mGluR3

This compound is a negative allosteric modulator of both metabotropic glutamate receptor 2 (mGluR2) and mGluR3. These receptors are part of the Group II mGlu receptors and are coupled to the Gi/o signaling pathway. Upon activation by glutamate, mGluR2 and mGluR3 inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to an allosteric site on these receptors, this compound reduces the efficacy of glutamate, thus attenuating the inhibition of adenylyl cyclase and leading to a relative increase in cAMP levels compared to the glutamate-stimulated state.

cluster_membrane Cell Membrane Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds to orthosteric site This compound This compound This compound->mGluR2_3 Binds to allosteric site G_protein Gi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

This compound's inhibitory effect on the mGluR2/3 signaling pathway.
Basimglurant: A Potent and Selective mGluR5 Antagonist

Basimglurant is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 belongs to the Group I mGlu receptors and is coupled to the Gq/11 signaling pathway. Activation of mGluR5 by glutamate stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Basimglurant, by binding to an allosteric site on mGluR5, inhibits this cascade, leading to a reduction in IP3 accumulation and subsequent intracellular calcium mobilization. Downstream of this, the activation of extracellular signal-regulated kinase (ERK) can also be modulated.

cluster_membrane Cell Membrane Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site Basimglurant Basimglurant Basimglurant->mGluR5 Binds to allosteric site G_protein Gq/11 mGluR5->G_protein Activates ERK pERK mGluR5->ERK Modulates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor CellularResponse Cellular Response DAG->CellularResponse Ca2 Ca2+ ER->Ca2 Releases Ca2->CellularResponse

Basimglurant's inhibitory effect on the mGluR5 signaling pathway.

Experimental Data and Protocols

The characterization of NAMs like this compound and basimglurant relies on a variety of in vitro assays to determine their potency, selectivity, and mechanism of action.

Quantitative Data Comparison
CompoundTargetAssay TypeSpeciesIC50Ki
This compound mGluR2/3--Not publicly availableNot publicly available
Basimglurant mGluR5Radioligand BindingHuman7 nM1.1 nM
mGluR5---36 nM

Note: The lack of publicly available binding affinity data for this compound prevents a direct quantitative comparison of potency with basimglurant.

Key Experimental Protocols

1. Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test compound.

  • General Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing mGluR5).

    • Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a radiolabeled antagonist (e.g., [3H]-MPEP for mGluR5), and varying concentrations of the test compound (e.g., basimglurant). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled antagonist).

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

    • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare cell membranes with target receptor B Incubate membranes with radioligand and test compound A->B C Filter and wash to separate bound ligand B->C D Quantify radioactivity C->D E Calculate IC50 and Ki D->E

Workflow for a radioligand binding assay.

2. Functional Assays (for determining IC50)

These assays measure the ability of a compound to inhibit the functional response of the receptor to its endogenous ligand.

  • Calcium Mobilization Assay (for Gq/11-coupled receptors like mGluR5):

    • Objective: To determine the IC50 of a compound in inhibiting agonist-induced intracellular calcium release.

    • General Protocol:

      • Cell Preparation: Plate cells expressing the target receptor (e.g., HEK293-mGluR5) in a multi-well plate.

      • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., basimglurant).

      • Agonist Stimulation: Add a fixed concentration of a receptor agonist (e.g., glutamate) to stimulate the receptor.

      • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

      • Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of the test compound to determine the IC50 value.

  • cAMP Accumulation Assay (for Gi/o-coupled receptors like mGluR2/3):

    • Objective: To determine the IC50 of a compound in blocking the agonist-induced inhibition of cAMP production.

    • General Protocol:

      • Cell Preparation: Culture cells expressing the target receptor (e.g., CHO cells expressing mGluR2/3).

      • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound).

      • Stimulation: Add a cocktail containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and a receptor agonist (e.g., glutamate) and an adenylyl cyclase activator (e.g., forskolin).

      • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

      • Data Analysis: Plot the reversal of the agonist-induced decrease in cAMP against the concentration of the test compound to determine the IC50 value.

cluster_workflow Functional Assay Workflow A Prepare cells expressing target receptor B Pre-incubate with test compound A->B C Stimulate with agonist B->C D Measure downstream signaling (e.g., Ca2+, cAMP) C->D E Calculate IC50 D->E

Generalized workflow for functional assays.

3. IP-One HTRF Assay (for Gq/11-coupled receptors)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, and is a stable alternative to measuring the transient IP3 signal.

  • Objective: To determine the IC50 of a compound in inhibiting agonist-induced IP1 accumulation.

  • General Protocol:

    • Cell Stimulation: In a multi-well plate, incubate cells expressing the target receptor with varying concentrations of the test compound (e.g., basimglurant) in the presence of a phosphodiesterase inhibitor and a receptor agonist. Lithium chloride (LiCl) is often included to inhibit the degradation of IP1.

    • Cell Lysis: Lyse the cells to release the accumulated IP1.

    • HTRF Reaction: Add the HTRF reagents, which include an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore.

    • Signal Detection: Measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced by the cells.

    • Data Analysis: Plot the inhibition of the agonist-induced IP1 accumulation against the concentration of the test compound to determine the IC50 value.

4. Phospho-ERK Assay

This assay measures the phosphorylation of ERK, a downstream kinase in many GPCR signaling pathways, including mGluR5.

  • Objective: To assess the effect of a compound on agonist-induced ERK phosphorylation.

  • General Protocol:

    • Cell Treatment: Treat cells expressing the target receptor with the test compound and then stimulate with an agonist.

    • Cell Lysis: Lyse the cells to extract the proteins.

    • Western Blotting or ELISA: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using either Western blotting with specific antibodies or a quantitative ELISA kit.

    • Data Analysis: Normalize the p-ERK signal to the total ERK signal and compare the levels between different treatment conditions.

Conclusion

This compound and basimglurant represent two distinct approaches to modulating the glutamatergic system through negative allosteric modulation of mGlu receptors. This compound targets the Gi/o-coupled mGluR2 and mGluR3, influencing cAMP signaling, while the more extensively characterized basimglurant potently and selectively targets the Gq/11-coupled mGluR5, modulating intracellular calcium and IP3 levels. Although both compounds have faced challenges in clinical development for major depressive disorder, their distinct mechanisms of action provide valuable insights for the future design of more effective and targeted therapies for a range of neurological and psychiatric disorders. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and characterization of novel mGlu receptor modulators.

References

Validating Decoglurant's Antagonism of mGluR2/3 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Decoglurant and other mGluR2/3 antagonists, supported by experimental data and detailed methodologies. The metabotropic glutamate receptors 2 and 3 (mGluR2/3) are crucial G-protein coupled receptors involved in modulating glutamatergic neurotransmission. Their antagonism has emerged as a promising therapeutic strategy for major depressive disorder (MDD). This document serves as a resource for researchers engaged in the development and validation of novel mGluR2/3-targeting compounds.

Comparative Analysis of mGluR2/3 Antagonists

This compound (RO4995819) is a negative allosteric modulator (NAM) of both mGluR2 and mGluR3 receptors.[1][2] It progressed to Phase II clinical trials for the adjunctive treatment of MDD but was discontinued due to a lack of efficacy.[3] For a comprehensive evaluation, this compound is compared with other notable mGluR2/3 antagonists, including both orthosteric antagonists and other NAMs.

CompoundTarget(s)Mechanism of ActionPotency (IC50/Ki)Development Stage
This compound (RO4995819) mGluR2 / mGluR3Negative Allosteric Modulator (NAM)Not Publicly AvailableDiscontinued (Phase II)[3]
TS-161 (Prodrug of TP0178894) mGluR2 / mGluR3Orthosteric AntagonistTP0178894: mGluR2 Ki: 4.27 nM mGluR3 Ki: 2.83 nM mGluR2 IC50: 23.3 nM mGluR3 IC50: 20.9 nMPhase II Clinical Trials[4]
DSP-3456 mGluR2 / mGluR3Negative Allosteric Modulator (NAM)Not Publicly AvailablePhase I Clinical Trials
LY341495 mGluR2 / mGluR3 (and other mGluRs at higher concentrations)Orthosteric AntagonistmGluR2 IC50: 21 nM mGluR3 IC50: 14 nMPreclinical Research Tool
MGS0039 mGluR2 / mGluR3Orthosteric AntagonistmGluR2 Ki: 2.2 nM mGluR3 Ki: 4.5 nM mGluR2 IC50: 20 nM mGluR3 IC50: 24 nMPreclinical Research Tool

Signaling Pathways and Experimental Workflows

The antagonism of mGluR2/3 receptors impacts downstream signaling cascades and is validated through a series of in vitro and in vivo experiments.

mGluR2/3 Signaling Pathway

Activation of mGluR2/3, which are coupled to the Gαi/o subunit of G-proteins, leads to the inhibition of adenylyl cyclase (AC). This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Antagonists of mGluR2/3 block this pathway, thereby preventing the agonist-induced decrease in cAMP levels.

mGluR2_3_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGluR mGluR2/3 G_protein Gαi/o mGluR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Glutamate Glutamate (Agonist) Glutamate->mGluR ATP ATP ATP->AC

Figure 1: mGluR2/3 Receptor Signaling Pathway.
Experimental Workflow for Antagonist Validation

A typical workflow for validating a potential mGluR2/3 antagonist involves a multi-step process, from initial in vitro screening to in vivo behavioral studies.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine Ki) cAMP_assay cAMP Accumulation Assay (Determine IC50) binding_assay->cAMP_assay electrophysiology Whole-Cell Patch Clamp (Functional Confirmation) cAMP_assay->electrophysiology pk_pd Pharmacokinetics/ Pharmacodynamics electrophysiology->pk_pd behavioral_models Rodent Behavioral Models (e.g., FST, Learned Helplessness) pk_pd->behavioral_models

Figure 2: Experimental Workflow for mGluR2/3 Antagonist Validation.

Detailed Experimental Protocols

In Vitro Validation

This assay functionally measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

  • Cell Line: HEK293 or CHO cells stably expressing human or rat mGluR2 or mGluR3.

  • Protocol Outline:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-incubate cells with the test antagonist (e.g., this compound) at various concentrations for 15-30 minutes.

    • Stimulate the cells with a known mGluR2/3 agonist (e.g., LY379268) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.

This technique provides a direct measure of the functional consequences of mGluR2/3 antagonism on neuronal activity.

  • Preparation: Acute brain slices containing regions with high mGluR2/3 expression (e.g., prefrontal cortex, hippocampus) or cultured neurons.

  • Protocol Outline:

    • Obtain whole-cell recordings from neurons using a patch pipette containing an appropriate internal solution.

    • Bath apply an mGluR2/3 agonist to induce a change in neuronal excitability or synaptic transmission (e.g., a decrease in the frequency of spontaneous excitatory postsynaptic currents, sEPSCs).

    • After establishing a stable agonist effect, co-apply the test antagonist (e.g., this compound).

    • Record changes in membrane potential, firing frequency, or synaptic currents to determine if the antagonist reverses the effects of the agonist.

  • Data Analysis: Statistical comparison of neuronal parameters before, during, and after antagonist application.

In Vivo Validation

The FST is a widely used rodent behavioral model to screen for antidepressant-like activity.

  • Animals: Male mice or rats.

  • Protocol Outline:

    • On day 1 (pre-test), place the animal in a cylinder of water (25°C) for 15 minutes.

    • On day 2 (test), administer the test compound (e.g., this compound) or vehicle via the appropriate route (e.g., intraperitoneal, oral).

    • After a specified pre-treatment time (e.g., 30-60 minutes), place the animal back into the water cylinder for a 5-6 minute test session.

    • Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

This model is considered to have good face and construct validity for depression.

  • Animals: Male rats or mice.

  • Protocol Outline:

    • Induction Phase: Expose animals to a series of inescapable and unpredictable foot shocks for one or more sessions. A control group receives no shocks or escapable shocks.

    • Drug Treatment: Administer the test compound (e.g., this compound) or vehicle for a specified duration (acute or chronic).

    • Testing Phase: Place the animals in a shuttle box where they can escape a foot shock by moving to the other side.

    • Measure the latency to escape and the number of escape failures. An increase in escape latency and failures in the inescapable shock group is indicative of a "helpless" state. An effective antidepressant will reduce these deficits.

  • Data Analysis: Compare escape latencies and the number of failures between treatment groups using statistical analysis.

Conclusion

The validation of this compound and other mGluR2/3 antagonists requires a systematic approach employing a combination of in vitro and in vivo assays. While this compound's clinical development was halted, the comparative data and detailed methodologies presented here provide a valuable framework for the continued exploration of mGluR2/3 antagonism as a therapeutic strategy for MDD and other neurological disorders. The ongoing clinical trials of compounds like TS-161 and DSP-3456 underscore the continued interest and potential of this target. Future research should focus on compounds with optimized pharmacokinetic and pharmacodynamic profiles to translate the promising preclinical findings into clinical efficacy.

References

Decoglurant Alternatives: A Comparative Guide for Glutamate Modulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to decoglurant for studying glutamate modulation, with a focus on metabotropic glutamate receptor 2/3 (mGlu2/3) antagonists. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their experimental needs.

Introduction to mGlu2/3 Receptors and this compound

Metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3) are presynaptic G-protein coupled receptors that act as autoreceptors to inhibit glutamate release.[1][2] This modulatory role in glutamatergic transmission has made them attractive targets for the development of novel therapeutics for central nervous system (CNS) disorders, including depression and anxiety.[3][4]

This compound (RO4995819) is a negative allosteric modulator (NAM) of both mGlu2 and mGlu3 receptors.[5] While it has been investigated in clinical trials for major depressive disorder, it did not demonstrate significant antidepressant or procognitive effects compared to placebo. This has prompted researchers to explore alternative compounds for studying glutamate modulation through mGlu2/3 receptor antagonism.

Comparative Analysis of this compound Alternatives

Several classes of alternatives to this compound are available, including orthosteric antagonists and other NAMs with varying selectivity for mGlu2 and mGlu3 receptors. This section provides a quantitative comparison of their in vitro and in vivo pharmacological properties.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound and its alternatives.

CompoundTypeTarget(s)Potency (IC50/Ki, nM)SelectivityPreclinical Antidepressant-like Effects
This compound NAMmGlu2/mGlu3Not specified in search resultsNon-selectiveNot specified in search results
LY341495 Orthosteric AntagonistmGlu2/mGlu3mGlu2: 2.3 (Ki), 21 (IC50); mGlu3: 1.3 (Ki), 14 (IC50)High for Group II mGluRsEffective in Forced Swim Test and Tail Suspension Test
RO4491533 NAMmGlu2/mGlu3Equipotent at mGlu2 and mGlu3 (specific values not provided)Selective for mGlu2/3 over other mGluRsEffective in Forced Swim and Tail Suspension Tests
TS-161 (TP0178894) Orthosteric AntagonistmGlu2/mGlu3Comparable to IC50 values for antagonist activity at mGlu2/3 receptorsNot specified in search resultsAntidepressant-like effects in rodent models
DSP-3456 NAMmGlu2/mGlu3Preclinical data not publicly availableNot specified in search resultsExpected to have ketamine-like antidepressant effects
VU0650786 NAMmGlu3392 (IC50)>100-fold selective for mGlu3 over mGlu2Antidepressant and anxiolytic activity in rodents
VU6001966 NAMmGlu278 (IC50)>350-fold selective for mGlu2 over mGlu3Antidepressant-like effects in mouse models of chronic stress

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

mGlu2/3 Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of presynaptic mGlu2/3 receptors and the effect of antagonists.

mGlu2_3_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonist Pharmacological Intervention Glutamate_release Glutamate Release mGluR2_3 mGluR2/3 Glutamate_release->mGluR2_3 Activates Gi_o Gi/o mGluR2_3->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Vesicle Synaptic Vesicle cAMP->Vesicle Inhibits Fusion Vesicle->Glutamate_release Exocytosis Antagonist mGluR2/3 Antagonist (e.g., LY341495, this compound alternatives) Antagonist->mGluR2_3 Blocks Increased_Glutamate Increased Glutamate Release Antagonist->Increased_Glutamate Leads to FST_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Drug_Admin Drug Administration (e.g., mGlu2/3 Antagonist or Vehicle) Acclimation->Drug_Admin FST Forced Swim Test (6 min session) Drug_Admin->FST Recording Video Recording of Behavior FST->Recording Analysis Scoring Immobility Time (last 4 min) Recording->Analysis Data_Comparison Compare Immobility Time (Drug vs. Vehicle) Analysis->Data_Comparison End End Data_Comparison->End Electrophysiology_Workflow Start Start Slice_Prep Brain Slice Preparation (e.g., Hippocampus) Start->Slice_Prep Incubation Slice Incubation (aCSF) Slice_Prep->Incubation Recording_Setup Transfer to Recording Chamber Incubation->Recording_Setup Baseline Record Baseline Synaptic Activity (e.g., fEPSPs) Recording_Setup->Baseline Drug_Application Bath Apply mGlu2/3 Antagonist Baseline->Drug_Application Post_Drug_Recording Record Post-Drug Synaptic Activity Drug_Application->Post_Drug_Recording Data_Analysis Analyze Changes in Synaptic Transmission Post_Drug_Recording->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to In Vivo Target Engagement Biomarkers for mGluR2/3 Modulators: A Case Study Perspective on Decoglurant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The investigation of novel therapeutics targeting the metabotropic glutamate receptors 2 and 3 (mGluR2/3) has been a significant area of research for neuropsychiatric disorders. Decoglurant (RO4995819), a negative allosteric modulator (NAM) of mGluR2/3, was a promising candidate for major depressive disorder. However, its clinical development was halted due to a lack of efficacy in Phase II trials. A critical aspect in the evaluation of central nervous system (CNS) drug candidates is the direct measurement of in vivo target engagement. This guide provides a comparative overview of established and emerging in vivo biomarker methodologies applicable to mGluR2/3 modulators, using available data for alternatives to this compound to illustrate their application. The notable absence of reported target engagement data for this compound in its clinical trials serves as a crucial case study in drug development.

Comparison of In Vivo Target Engagement Biomarker Methodologies

The following table summarizes key in vivo biomarker technologies that have been utilized to assess target engagement of mGluR2/3 modulators.

Biomarker MethodologyDescriptionModulator ClassKey Quantitative ReadoutsExample Compound(s)
Positron Emission Tomography (PET) Imaging A non-invasive imaging technique that uses radiolabeled ligands to visualize and quantify receptor density and occupancy in the brain.NAMs, PAMs, AgonistsReceptor Occupancy (%), Binding Potential (BPND), Distribution Volume (VT)Mavoglurant (mGluR5 NAM), JNJ-40411813 (mGluR2 PAM)
Pharmacological Magnetic Resonance Imaging (pharmacoBOLD fMRI) Measures changes in blood-oxygen-level-dependent (BOLD) signals in response to a pharmacological challenge (e.g., ketamine) to assess the functional consequences of target modulation.Agonists, PAMsChange in BOLD signal in specific brain regions (e.g., dACC, PFC)Pomaglumetad, TS-134 (mGluR2/3 agonists)
In Vivo Microdialysis An invasive technique that measures extracellular concentrations of neurotransmitters (e.g., glutamate, dopamine) in specific brain regions following drug administration.Antagonists, NAMsPercent change in extracellular neurotransmitter levelsLY341495 (mGluR2/3 antagonist)
Electroencephalography (EEG) A non-invasive technique that measures electrical activity in the brain. Specific EEG patterns can be used as downstream functional biomarkers of drug effect.AgonistsChanges in specific EEG frequency bands and connectivity patternsPomaglumetad (mGluR2/3 agonist)

Experimental Protocols

PET Receptor Occupancy Study

Objective: To determine the dose-dependent occupancy of mGluR5 by the NAM mavoglurant in the human brain.

Methodology:

  • Subjects: Healthy male volunteers.

  • Radioligand: [11C]-ABP688, a PET ligand for mGluR5.

  • Study Design: An open-label, single-center study with multiple periods.

  • Procedure:

    • A baseline PET scan is performed on Day 1 to measure baseline [11C]-ABP688 binding.

    • Subjects receive a single oral dose of mavoglurant (e.g., 25 mg, 100 mg, 200 mg, or 400 mg).

    • A second PET scan is conducted 3-4 hours post-dosing.

    • Blood samples are collected to determine plasma concentrations of mavoglurant.

  • Data Analysis:

    • The binding potential (BPND) of [11C]-ABP688 is calculated for various brain regions.

    • Receptor occupancy (RO) is calculated using the following formula: RO (%) = (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline * 100

    • The relationship between plasma concentration and receptor occupancy is modeled to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy)[1][2].

PharmacoBOLD fMRI with Ketamine Challenge

Objective: To assess the functional target engagement of mGluR2/3 agonists by measuring their ability to modulate ketamine-induced changes in brain activity.

Methodology:

  • Subjects: Healthy volunteers.

  • Challenge Agent: A sub-anesthetic dose of ketamine administered intravenously.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Procedure:

    • Subjects are pre-treated with the mGluR2/3 agonist (e.g., pomaglumetad) or placebo.

    • Resting-state fMRI scans are acquired before and during ketamine infusion.

  • Data Analysis:

    • The primary outcome is the change in the BOLD signal in prespecified regions of interest, such as the dorsal anterior cingulate cortex (dACC).

    • Statistical analysis is performed to compare the ketamine-induced BOLD changes between the active drug and placebo groups[3][4].

Signaling Pathways and Experimental Workflows

References

Head-to-Head Comparison: Decoglurant vs. TS-161 in the Pursuit of Novel Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals of two distinct modulators of the metabotropic glutamate receptors 2 and 3 (mGluR2/3).

The landscape of antidepressant drug development is actively exploring novel mechanisms beyond traditional monoaminergic systems. A promising target in this endeavor is the glutamatergic system, specifically the metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are implicated in the pathophysiology of major depressive disorder (MDD), and their modulation presents a potential therapeutic avenue. This guide provides a detailed head-to-head comparison of two investigational drugs that target mGluR2/3: Decoglurant (RO4995819) and TS-161.

This compound is a negative allosteric modulator (NAM) of mGluR2/3 that was under development for MDD.[1][2] Its clinical development, however, was discontinued following a Phase 2 trial that did not meet its primary efficacy endpoints.[3][4][5] In contrast, TS-161 is a prodrug of TP0178894, a potent and selective orthosteric antagonist of mGluR2/3. TS-161 is currently in clinical development for treatment-resistant depression (TRD). This comparison will delve into their distinct mechanisms of action, preclinical and clinical data, and provide detailed experimental protocols for key assays.

Quantitative Data Summary

A direct quantitative comparison of the in vitro potency and human pharmacokinetics of this compound and TS-161 is challenging due to the limited publicly available data for this compound following its discontinuation. However, available data for TS-161's active metabolite, TP0178894, is presented below.

Table 1: In Vitro Pharmacology

ParameterThis compound (RO4995819)TS-161 (Active Metabolite: TP0178894)
Target(s) mGluR2 and mGluR3mGluR2 and mGluR3
Mechanism of Action Negative Allosteric Modulator (NAM)Orthosteric Antagonist
Ki (nM) Data not publicly availablemGluR2: 4.27mGluR3: 2.83
IC50 (nM) Data not publicly availablemGluR2: 23.3mGluR3: 20.9

Table 2: Human Pharmacokinetics (Healthy Volunteers)

ParameterThis compound (RO4995819)TS-161
Route of Administration OralOral
Dose Range (Phase 1) Data not publicly availableSingle doses: 15-400 mgMultiple doses: 50-150 mg/day for 10 days
Tmax (hours) Data not publicly available~5 hours (for active metabolite TP0178894)
t1/2 (hours) Data not publicly available< 13 hours (for active metabolite TP0178894)
Key Metabolites Data not publicly availableTP0178894 (active metabolite)
CSF Penetration Data not publicly availableYes, demonstrated for TP0178894

Experimental Protocols

mGluR2/3 Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound to the mGluR2 and mGluR3 receptors.

Objective: To quantify the affinity of a test compound for mGluR2 and mGluR3.

Materials:

  • Cell membranes prepared from cells expressing recombinant human mGluR2 or mGluR3.

  • Radioligand, such as [3H]-LY341495 (an mGluR2/3 antagonist).

  • Test compound (e.g., TP0178894 or this compound).

  • Non-specific binding control (e.g., a high concentration of an unlabeled mGluR2/3 antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific binding control.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to assess the antidepressant-like effects of compounds in rodents.

Objective: To evaluate the potential antidepressant activity of a test compound by measuring the immobility time of mice in an inescapable water tank.

Materials:

  • Male C57BL/6 mice.

  • Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter).

  • Water maintained at 23-25°C.

  • Test compound (this compound or TS-161) and vehicle control.

  • Video recording and analysis software.

Procedure:

  • Administer the test compound or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

  • Individually place each mouse in the water tank filled with water to a depth where the mouse cannot touch the bottom with its tail or paws.

  • Record the behavior of the mice for a 6-minute session.

  • The primary measure is the duration of immobility, which is defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

  • A significant reduction in immobility time in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound and TS-161 lead to different modulations of the mGluR2/3 signaling pathway.

G cluster_0 Orthosteric Antagonist (e.g., TP0178894 from TS-161) cluster_1 Negative Allosteric Modulator (e.g., this compound) Glutamate_ortho Glutamate mGluR2_3_ortho mGluR2/3 Receptor Glutamate_ortho->mGluR2_3_ortho Binds to orthosteric site TP0178894 TP0178894 TP0178894->mGluR2_3_ortho Blocks orthosteric site G_protein_ortho Gi/o Protein mGluR2_3_ortho->G_protein_ortho Prevents activation AC_ortho Adenylyl Cyclase G_protein_ortho->AC_ortho No inhibition cAMP_ortho ↓ cAMP Glutamate_nam Glutamate mGluR2_3_nam mGluR2/3 Receptor Glutamate_nam->mGluR2_3_nam Binds to orthosteric site This compound This compound Allosteric_site Allosteric Site This compound->Allosteric_site Binds G_protein_nam Gi/o Protein mGluR2_3_nam->G_protein_nam Reduces activation Allosteric_site->mGluR2_3_nam AC_nam Adenylyl Cyclase G_protein_nam->AC_nam Reduced inhibition cAMP_nam ↓ cAMP G cluster_workflow Preclinical Antidepressant Screening Workflow Compound_Library Compound Library In_Vitro_Screening In Vitro Screening (e.g., Binding Assays) Compound_Library->In_Vitro_Screening In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Screening->In_Vivo_PK Active Compounds Behavioral_Models Behavioral Models (e.g., FST) In_Vivo_PK->Behavioral_Models Good PK Profile Lead_Candidate Lead Candidate Selection Behavioral_Models->Lead_Candidate Efficacious Compounds G Start Start Comparison Mechanism Mechanism of Action (Orthosteric vs. NAM) Start->Mechanism In_Vitro In Vitro Potency (Ki, IC50) Mechanism->In_Vitro Preclinical Preclinical Efficacy (e.g., FST) In_Vitro->Preclinical Pharmacokinetics Human Pharmacokinetics (Phase 1 Data) Preclinical->Pharmacokinetics Clinical Clinical Efficacy (Phase 2/3 Data) Pharmacokinetics->Clinical Conclusion Conclusion Clinical->Conclusion

References

Differentiating mGluR2 and mGluR3 Antagonism: A Comparative Guide Featuring Decoglurant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of metabotropic glutamate receptor 2 (mGluR2) and metabotropic glutamate receptor 3 (mGluR3) antagonism, with a focus on the non-selective negative allosteric modulator (NAM), Decoglurant. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of the distinct and overlapping roles of these two closely related receptors.

Introduction to this compound and the mGluR2/3 Target

This compound (also known as RO4995819) is a negative allosteric modulator that acts on both mGluR2 and mGluR3.[1][2][3] Developed for the treatment of major depressive disorder, it progressed to Phase II clinical trials.[3][4] However, the trials were discontinued due to a lack of significant antidepressant or procognitive effects compared to placebo. Despite this clinical outcome, this compound and other mGluR2/3 modulators remain valuable research tools for dissecting the roles of these receptors in the central nervous system.

mGluR2 and mGluR3 are Group II metabotropic glutamate receptors, which are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission. They are primarily coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This inhibitory action on neuronal excitability has made them attractive targets for various neurological and psychiatric disorders.

While both receptors are often targeted together by non-selective compounds like this compound, a growing body of evidence from studies using knockout animals and selective modulators reveals that mGluR2 and mGluR3 have distinct anatomical localizations and physiological functions. Understanding these differences is critical for the development of more targeted and effective therapeutics.

Comparative Pharmacology and Function

While this compound is a non-selective mGluR2/3 NAM, specific IC50 and Ki values are not consistently reported in publicly available literature. However, its functional antagonism has been characterized in various preclinical models. To understand the individual contributions of mGluR2 and mGluR3 to the effects observed with non-selective antagonists, researchers have employed genetic knockout models and, more recently, selective NAMs for each receptor subtype.

Insights from Preclinical Studies
Parameter mGluR2 Antagonism mGluR3 Antagonism Non-selective mGluR2/3 Antagonism (e.g., with this compound or LY341495) Supporting Evidence
Primary Localization Predominantly presynaptic autoreceptors on glutamatergic terminals.Postsynaptic, as well as on glial cells (astrocytes).Acts on both presynaptic and postsynaptic/glial receptors.Studies on receptor localization in the primate dorsolateral prefrontal cortex.
Effect on Glutamate Release Increases synaptic glutamate levels by blocking presynaptic inhibition.Less direct effect on presynaptic release; may influence glutamate clearance via glial transporters.Increases glutamate release.Inferred from the presynaptic localization of mGluR2.
Antidepressant-like Effects (Forced Swim Test) Reduces immobility time, suggesting an antidepressant-like effect.Reduces immobility time, suggesting an antidepressant-like effect.Reduces immobility time.Studies using selective mGluR2 and mGluR3 NAMs.
Locomotor Activity Contributes to increased locomotor activity upon antagonism.Contributes to increased locomotor activity upon antagonism.Dose-dependently increases locomotor activity.Studies using mGluR2 and mGluR3 knockout mice with the non-selective antagonist LY341495.
Neuronal Activation (c-Fos expression) Contributes to widespread neuronal activation.Primarily mediates neuronal activation in specific regions like the central extended amygdala.Induces widespread c-Fos expression in numerous brain regions.Studies in mGluR2 and mGluR3 knockout mice treated with LY341495.

Signaling Pathways

Both mGluR2 and mGluR3 are coupled to the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. However, their distinct subcellular locations lead to different downstream consequences of their antagonism.

mGluR2_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonist Pharmacological Intervention Glutamate_pre Glutamate mGluR2 mGluR2 Glutamate_pre->mGluR2 Activates Gai_o_pre Gαi/o mGluR2->Gai_o_pre AC_pre Adenylyl Cyclase Gai_o_pre->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Reduces PKA_pre PKA cAMP_pre->PKA_pre Less activation Vesicle Glutamate Vesicle PKA_pre->Vesicle Reduced inhibition of release Release Glutamate Release Vesicle->Release Decoglurant_pre This compound (Antagonist) Decoglurant_pre->mGluR2 Blocks

Figure 1: Presynaptic mGluR2 Signaling Pathway and Antagonism.

Antagonism of the presynaptic mGluR2 autoreceptor by a NAM like this compound prevents the glutamate-mediated negative feedback on its own release. This disinhibition leads to an increase in synaptic glutamate concentration.

mGluR3_Signaling cluster_postsynaptic Postsynaptic Dendrite / Glia cluster_antagonist_post Pharmacological Intervention Glutamate_post Glutamate mGluR3 mGluR3 Glutamate_post->mGluR3 Activates Gai_o_post Gαi/o mGluR3->Gai_o_post AC_post Adenylyl Cyclase Gai_o_post->AC_post Inhibits cAMP_post cAMP AC_post->cAMP_post Reduces Downstream Downstream Effectors (e.g., Ion Channels, Gene Expression) cAMP_post->Downstream Modulates Decoglurant_post This compound (Antagonist) Decoglurant_post->mGluR3 Blocks

Figure 2: Postsynaptic/Glial mGluR3 Signaling and Antagonism.

Antagonism of postsynaptic and glial mGluR3 by this compound blocks the inhibitory signaling cascade in these compartments. This can lead to modulation of ion channel activity, gene expression, and, in the case of glial cells, may affect glutamate uptake from the synapse.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for IC50 Determination

This protocol outlines the general procedure for determining the IC50 value of a test compound like this compound at mGluR2 and mGluR3.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing mGluR2 or mGluR3 Start->Prepare_Membranes Incubate Incubate membranes with radioligand (e.g., [3H]LY341495) and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand via filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 value Quantify->Analyze End End Analyze->End

Figure 3: Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing human or rodent mGluR2 or mGluR3

  • Radioligand (e.g., [3H]LY341495)

  • Unlabeled competitor (e.g., LY341495 or glutamate for non-specific binding)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and serial dilutions of this compound. For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competitor.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Forced Swim Test (FST) in Rodents

The FST is a common behavioral assay to assess antidepressant-like activity.

Materials:

  • Male mice or rats

  • Cylindrical container (e.g., 25 cm height, 15 cm diameter for mice)

  • Water (23-25°C)

  • This compound or other test compounds

  • Vehicle control

  • Video recording system (optional)

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a specific time before the test (e.g., 30-60 minutes).

  • Test Session: Place each animal individually into the cylinder filled with water to a depth where it cannot touch the bottom with its tail or feet. The session typically lasts for 6 minutes.

  • Behavioral Scoring: During the last 4 minutes of the test, record the time the animal spends immobile (i.e., making only minimal movements to keep its head above water).

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis for Glutamate Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Microdialysis_Workflow Start Start Implant_Probe Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex) Start->Implant_Probe Baseline_Collection Perfuse with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples Implant_Probe->Baseline_Collection Administer_Drug Administer this compound (systemically or via reverse dialysis) Baseline_Collection->Administer_Drug Post_Drug_Collection Continue collecting dialysate samples Administer_Drug->Post_Drug_Collection Analyze_Samples Analyze glutamate concentration in dialysate samples using HPLC Post_Drug_Collection->Analyze_Samples End End Analyze_Samples->End

Figure 4: Workflow for In Vivo Microdialysis.

Materials:

  • Rats or mice

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • High-performance liquid chromatography (HPLC) system with fluorescence detection

Procedure:

  • Probe Implantation: Under anesthesia, surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) using a stereotaxic frame.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Experiment: On the day of the experiment, connect the probe to a perfusion pump and infuse aCSF at a slow, constant rate (e.g., 1-2 µL/min).

  • Baseline Sampling: Collect several baseline dialysate samples to establish a stable baseline of extracellular glutamate.

  • Drug Administration: Administer this compound either systemically or locally through the microdialysis probe (reverse dialysis).

  • Post-Drug Sampling: Continue to collect dialysate samples for a defined period after drug administration.

  • Sample Analysis: Analyze the concentration of glutamate in the dialysate samples using HPLC with fluorescence detection after derivatization with a fluorescent tag.

  • Data Analysis: Express the post-drug glutamate levels as a percentage of the baseline levels and compare between treatment groups.

Conclusion

This compound, as a non-selective mGluR2/3 NAM, has been a useful tool in elucidating the combined effects of antagonizing these receptors. However, to truly differentiate their individual contributions, the use of genetic models and selective pharmacological agents is indispensable. The evidence to date suggests that mGluR2 and mGluR3 play distinct, yet sometimes complementary, roles in regulating neuronal activity and behavior. Antagonism of presynaptic mGluR2 primarily leads to an increase in synaptic glutamate, whereas antagonism of postsynaptic and glial mGluR3 likely modulates synaptic plasticity and glutamate homeostasis through different mechanisms. The antidepressant-like effects observed with selective NAMs for both receptors in preclinical models suggest that targeting either mGluR2 or mGluR3 could be a viable strategy for the treatment of depression, although the clinical failure of this compound highlights the complexities of translating these findings to humans. Future research with more refined tools will continue to unravel the intricate biology of these receptors and their potential as therapeutic targets.

References

Genetic Models Validate Decoglurant's Mechanism of Action as an mGlu2/3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 26, 2025 – Preclinical evidence from studies utilizing genetic models, particularly knockout mice, provides a robust validation of the mechanism of action for Decoglurant (RO4995819), a negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 and 3 (mGlu2/3). These models have been instrumental in dissecting the individual contributions of the mGlu2 and mGlu3 receptor subtypes to the pharmacological effects of this class of compounds. While this compound ultimately showed disappointing efficacy in clinical trials for major depressive disorder, the genetic model data confirms its on-target activity and offers valuable insights for the development of future neuropsychiatric drugs targeting the glutamatergic system.

This compound was developed to treat major depressive disorder and fragile X syndrome.[1] Its mechanism of action is to reduce the activity of mGlu2 and mGlu3 receptors, which are involved in modulating glutamate transmission in the brain.[2] The validation of this mechanism has been significantly advanced by the use of genetic models, primarily mice lacking the genes for mGlu2 (Grm2) or mGlu3 (Grm3). These models allow researchers to determine if the effects of a drug are dependent on the presence of its target receptor.

Dissecting Receptor Subtype Contributions with Genetic Models

Studies with selective mGlu2 and mGlu3 NAMs in knockout mice have been pivotal in understanding the distinct roles these receptors play in mediating antidepressant-like effects. For instance, research has shown that selective inhibition of either mGlu2 or mGlu3 can produce antidepressant-like effects in behavioral models, suggesting a degree of redundancy but also unique contributions of each receptor subtype.[3][4]

Comparative Efficacy of mGlu2/3 Negative Allosteric Modulators

The antidepressant-like effects of mGlu2/3 NAMs are often assessed using behavioral tests such as the forced swim test (FST) and the tail suspension test (TST). In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect. The data below, from studies on selective mGlu2 and mGlu3 NAMs, illustrates the comparative efficacy of targeting these receptors.

Compound ClassGenetic ModelBehavioral TestOutcome MeasureResult
mGlu2 NAM (VU6001966) Wild-Type MiceForced Swim TestImmobility Time (s)Significant Decrease vs. Vehicle
mGlu3 NAM (VU0650786) Wild-Type MiceForced Swim TestImmobility Time (s)Significant Decrease vs. Vehicle
mGlu2 NAM (VU6001966) Wild-Type MiceTail Suspension TestImmobility Time (s)No Significant Change vs. Vehicle
mGlu3 NAM (VU0650786) Wild-Type MiceTail Suspension TestImmobility Time (s)Significant Decrease vs. Vehicle

Data synthesized from preclinical studies on selective mGlu2/3 NAMs.

Alternatives to this compound

The therapeutic landscape for mGlu2/3 modulators includes other compounds that have been investigated for similar indications. These alternatives offer a basis for comparison in terms of their mechanism and preclinical performance.

CompoundMechanismDevelopment StatusKey Preclinical Findings
TS-161 Orthosteric mGlu2/3 AntagonistPhase 2 Clinical TrialsShows antidepressant-like effects in rodent models.[5]
DSP-3456 mGlu2/3 Negative Allosteric ModulatorPhase 1 Clinical TrialsExpected to have ketamine-like antidepressant effects with fewer side effects.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the mGlu2/3 signaling pathway and a typical experimental workflow for validating a NAM's mechanism of action using genetic models.

mGlu2_3_Signaling_Pathway mGlu2/3 Signaling Pathway and this compound's Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2_3 mGlu2/3 Receptor Glutamate->mGluR2_3 Activates Gi_o Gi/o Protein mGluR2_3->Gi_o Activates This compound This compound (NAM) This compound->mGluR2_3 Inhibits AC Adenylyl Cyclase Gi_o->AC Inhibits Vesicle Glutamate Vesicle Gi_o->Vesicle Inhibits Release cAMP ↓ cAMP Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Experimental_Workflow Experimental Workflow for Validating this compound's Mechanism cluster_breeding Animal Models cluster_treatment Treatment Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis WT Wild-Type Mice Vehicle_WT WT + Vehicle WT->Vehicle_WT Decoglurant_WT WT + this compound WT->Decoglurant_WT KO_mGlu2 mGlu2 Knockout Mice Vehicle_KO2 mGlu2 KO + Vehicle KO_mGlu2->Vehicle_KO2 Decoglurant_KO2 mGlu2 KO + this compound KO_mGlu2->Decoglurant_KO2 KO_mGlu3 mGlu3 Knockout Mice Vehicle_KO3 mGlu3 KO + Vehicle KO_mGlu3->Vehicle_KO3 Decoglurant_KO3 mGlu3 KO + this compound KO_mGlu3->Decoglurant_KO3 FST Forced Swim Test Vehicle_WT->FST TST Tail Suspension Test Vehicle_WT->TST Decoglurant_WT->FST Decoglurant_WT->TST Vehicle_KO2->FST Vehicle_KO2->TST Decoglurant_KO2->FST Decoglurant_KO2->TST Vehicle_KO3->FST Vehicle_KO3->TST Decoglurant_KO3->FST Decoglurant_KO3->TST Immobility Measure Immobility Time FST->Immobility TST->Immobility Comparison Compare Effects across Genotypes Immobility->Comparison Validation Validate On-Target Mechanism Comparison->Validation

References

Safety Operating Guide

Safe Handling and Disposal of Decoglurant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the investigational compound Decoglurant. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on best practices for handling potent pharmaceutical compounds. A thorough risk assessment should be conducted by researchers and institutional safety personnel before commencing any work with this substance.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to its nature as a potent, biologically active molecule, a comprehensive approach to personal protection is mandatory when handling this compound. The following table outlines the recommended PPE.

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, preparing stock solutions).
Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is essential.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or every 30-60 minutes.
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek® to provide protection against splashes and fine particulates.[1]
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Chemical Splash GogglesMust provide a complete seal around the eyes to protect from splashes.
Face ShieldShould be worn in conjunction with goggles when there is a significant risk of splashing.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure risk. The following steps outline a safe handling process for this compound.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to control airborne particles.

  • Weighing: Use a containment balance enclosure or a "weighing boat" with a lid to minimize the generation of dust.

  • Aliquotting: Prepare aliquots from a stock solution whenever possible to avoid repeated handling of the solid compound.

Solution Preparation
  • When dissolving this compound, slowly add the solvent to the solid to prevent splashing.[1]

  • If sonication is required for dissolution, ensure the vial is securely capped and visually inspect for any leaks before and after the procedure.

Experimental Use
  • Clearly label all containers with the compound name, concentration, date, and hazard warnings.

  • When transferring solutions, use appropriate tools such as calibrated pipettes with aerosol-resistant tips.

  • Keep containers sealed when not in use.

Decontamination
  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Use a validated cleaning agent known to be effective against similar compounds. If one is not available, a solution of detergent and water, followed by a rinse with 70% ethanol, is a common practice.

  • Dispose of all cleaning materials as hazardous waste.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Incident Immediate Action
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station.[2] Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide as much information as possible about the compound.
Minor Spill Alert others in the vicinity. If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Wear appropriate PPE, including respiratory protection. Clean the area from the outside in, and decontaminate the area once the spill is removed. All cleanup materials must be disposed of as hazardous waste.
Major Spill Evacuate the area immediately and prevent others from entering. Contact your institution's emergency response team or environmental health and safety office.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, clearly labeled, and sealed hazardous waste container. This includes contaminated PPE (gloves, coveralls, shoe covers), weighing papers, and disposable labware.
Liquid Waste Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Sharps Waste Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

General Disposal Guidelines:

  • Never dispose of this compound or its waste down the drain or in the regular trash.

  • All waste containers must be properly labeled with "Hazardous Waste" and the chemical name.

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste.

Experimental Protocols and Signaling Pathway

This compound is a negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are G-protein coupled receptors that play a role in modulating glutamate release.

Generic Experimental Workflow

The following diagram outlines a typical workflow for characterizing the effect of a compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_solid Weigh Solid this compound prep_solution Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_solution prep_working Prepare Working Dilutions prep_solution->prep_working exp_treat Treat Cells with this compound prep_working->exp_treat exp_cell Cell Culture (expressing mGluR2/3) exp_cell->exp_treat exp_assay Perform Functional Assay (e.g., cAMP measurement) exp_treat->exp_assay analysis_data Collect Data exp_assay->analysis_data analysis_quant Quantify Results analysis_data->analysis_quant analysis_interp Interpret Findings analysis_quant->analysis_interp

Caption: A generalized experimental workflow for studying this compound.

This compound's Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of mGluR2 and mGluR3. These receptors are typically coupled to the Gαi/o G-protein. When activated by the endogenous ligand glutamate, mGluR2/3 inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular mGluR mGluR2/3 G_protein Gαi/o mGluR->G_protein Activates Glutamate Glutamate Glutamate->mGluR Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of This compound This compound This compound->mGluR Inhibits (NAM)

Caption: Signaling pathway of mGluR2/3 and the inhibitory action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.